OATD-02
Description
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Properties
Molecular Formula |
C12H25BN2O4 |
|---|---|
Molecular Weight |
272.15 g/mol |
IUPAC Name |
(1R,2S,5R)-1-amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H25BN2O4/c1-15(2)8-10-4-3-9(5-6-13(18)19)7-12(10,14)11(16)17/h9-10,18-19H,3-8,14H2,1-2H3,(H,16,17)/t9-,10-,12+/m0/s1 |
InChI Key |
NZNAXQBYXLSQHO-JBLDHEPKSA-N |
Isomeric SMILES |
B(CC[C@@H]1CC[C@H]([C@](C1)(C(=O)O)N)CN(C)C)(O)O |
Canonical SMILES |
B(CCC1CCC(C(C1)(C(=O)O)N)CN(C)C)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
OATD-02 Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OATD-02 is a first-in-class, orally bioavailable, small-molecule dual inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[1][2][3] Arginases are metalloenzymes that catalyze the hydrolysis of L-arginine to L-ornithine and urea, playing a critical role in the urea cycle and the regulation of L-arginine bioavailability. In the tumor microenvironment (TME), elevated arginase activity, driven by myeloid-derived suppressor cells (MDSCs) and tumor cells, leads to the depletion of L-arginine. This amino acid is essential for the proliferation and effector function of T cells and Natural Killer (NK) cells. By depleting L-arginine, tumors can evade immune surveillance. This compound is designed to counteract this immunosuppressive mechanism by inhibiting both ARG1 and ARG2, thereby restoring L-arginine levels and enhancing anti-tumor immunity.[4][5] Furthermore, this compound has demonstrated the ability to directly inhibit the growth of cancer cells that are dependent on ARG2 for their proliferation.[5] This guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and visual representations of its core functions.
Core Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism:
-
Immunomodulation via Inhibition of Arginase in the Tumor Microenvironment: By inhibiting both ARG1 (cytosolic) and ARG2 (mitochondrial), this compound increases the bioavailability of L-arginine in the TME.[5] This restoration of L-arginine levels reverses the immunosuppressive effects mediated by MDSCs and tumor-associated macrophages (TAMs), leading to enhanced proliferation and activation of anti-tumor T cells and NK cells.[4][5]
-
Direct Anti-tumor Effect via Inhibition of Intracellular Arginase 2: Some cancer cells exhibit a dependency on ARG2 for their growth and survival. This compound can penetrate the cell membrane and inhibit intracellular ARG2, thereby directly impeding the proliferation of these cancer cells.[5]
The dual inhibition of both arginase isoforms by this compound represents a potentially more effective therapeutic strategy compared to selective ARG1 inhibitors, as it addresses both the immune evasion and the metabolic dependencies of the tumor.[6]
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | Assay Type | IC50 (nM) | Reference |
| ARG1 | Human | Recombinant Enzyme | 20 | [7] |
| ARG2 | Human | Recombinant Enzyme | 39 | [7] |
| ARG1 | Mouse | Recombinant Enzyme | 39 | [7] |
| ARG1 | Rat | Recombinant Enzyme | 28 | [7] |
| Arginase | Mouse | BMDM Cells | 912.9 | [7] |
| ARG2 | Human | Transfected CHO-K1 Cells | 171.6 | [7] |
| ARG1 | Human | Primary Hepatocytes | 13,000 | [7] |
Table 2: In Vivo Anti-tumor Efficacy of this compound
| Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| B16F10 orthotopic xenograft | This compound | 50 mg/kg, p.o., twice daily | 46% | [7] |
| CT26 syngeneic | This compound + anti-PD-L1 + Epacadostat | 50 mg/kg, p.o., twice daily (this compound) | 81% | |
| Renca syngeneic | This compound | 75 mg/kg, p.o., twice daily | 31% | [5] |
| K562 xenograft | This compound | 50 mg/kg, p.o., twice daily | 49% | [5] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability (%) | Reference |
| Mouse | 13 | [7] |
| Rat | 30 | [7] |
| Dog | 61 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Arginase Inhibition Assay (Recombinant Enzyme)
-
Enzyme Preparation: Recombinant human, mouse, or rat ARG1 and ARG2 are expressed in E. coli and purified.
-
Assay Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 25 mM KCl, 1 mM MnCl2, and 0.1% BSA.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme Activation: Pre-incubate the arginase enzyme in the assay buffer for 10 minutes at 37°C to ensure manganese ion binding and activation.
-
Inhibition Reaction: Add the serially diluted this compound or vehicle control to the activated enzyme and incubate for 15 minutes at room temperature.
-
Substrate Addition: Initiate the enzymatic reaction by adding a solution of L-arginine (final concentration typically at the Km value for each enzyme).
-
Reaction Incubation: Incubate the reaction mixture for 20 minutes at 37°C.
-
Reaction Termination and Urea Detection: Stop the reaction by adding an acidic solution (e.g., a mixture of H2SO4, H3PO4, and water). Add a colorimetric reagent for urea detection (e.g., α-isonitrosopropiophenone) and heat at 100°C for 45 minutes.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 540 nm) and calculate the concentration of urea produced. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cellular Arginase Inhibition Assay (Bone Marrow-Derived Macrophages)
-
Cell Culture: Isolate bone marrow cells from mice and differentiate them into macrophages using M-CSF. Polarize the macrophages towards an M2 phenotype using IL-4 and IL-13.
-
Cell Treatment: Seed the M2-polarized macrophages in 96-well plates and treat with increasing concentrations of this compound for 24 hours.
-
Cell Lysis: Lyse the cells using a buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Arginase Activity Measurement: Determine the arginase activity in the cell lysates using a colorimetric assay that measures the amount of urea produced from L-arginine, similar to the recombinant enzyme assay.
-
Data Analysis: Normalize the arginase activity to the total protein concentration in each well. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Syngeneic Tumor Model (CT26 Colorectal Carcinoma)
-
Animal Model: Use female BALB/c mice, typically 6-8 weeks old.
-
Tumor Cell Inoculation: Subcutaneously inject a suspension of CT26 colon carcinoma cells (e.g., 1 x 10^6 cells in PBS) into the right flank of each mouse.
-
Treatment Initiation: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 50 mg/kg, twice daily). The vehicle control group receives the same volume of the formulation vehicle.
-
Tumor Growth Monitoring: Measure the tumor dimensions using calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, or flow cytometry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group. Analyze the statistical significance of the differences in tumor volume between the groups.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits ARG1 in the TME and intracellular ARG2 in tumor cells.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a syngeneic mouse model to evaluate this compound efficacy.
Logical Relationship of this compound Dual Inhibition
Caption: this compound's dual inhibition leads to enhanced antitumor efficacy.
References
- 1. molecure.com [molecure.com]
- 2. Dual arginase inhibitor this compound cleared to enter clinic for solid tumors | BioWorld [bioworld.com]
- 3. Molecure to begin clinical development of novel dual arginase inhibitor this compound for the treatment of cancer after gaining permission to conduct first clinical trial in Poland [prnewswire.com]
- 4. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molecure.com [molecure.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
OATD-02: A Technical Overview of a First-in-Class Dual Arginase 1 and 2 Inhibitor for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide to OATD-02, a novel, orally bioavailable small-molecule inhibitor targeting both arginase 1 (ARG1) and arginase 2 (ARG2). This compound is a promising therapeutic candidate currently in clinical development for the treatment of various cancers. Its unique dual-inhibitor action aims to counteract the immunosuppressive tumor microenvironment (TME) and restore anti-tumor immune responses.
Core Mechanism of Action
Arginases are enzymes that catalyze the hydrolysis of L-arginine to L-ornithine and urea.[1] In the TME, overexpression of ARG1 and ARG2 by myeloid-derived suppressor cells (MDSCs) and tumor cells leads to the depletion of L-arginine, an amino acid crucial for T-cell proliferation and function.[2] This L-arginine deprivation suppresses the activity of cytotoxic T lymphocytes and natural killer (NK) cells, thereby allowing cancer cells to evade immune surveillance.[3]
This compound acts as a competitive, reversible, and non-covalent inhibitor of both ARG1 and ARG2.[4] By blocking the enzymatic activity of both isoforms, this compound restores L-arginine levels within the TME.[2] This, in turn, is expected to enhance the function of tumor-infiltrating immune cells, leading to an effective anti-cancer immune response.[3] The ability of this compound to inhibit intracellular ARG2 is a key differentiator from some first-generation arginase inhibitors.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, cellular activity, and pharmacokinetic profile.
Table 1: In Vitro Inhibitory Activity of this compound Against Recombinant Arginases
| Target Enzyme | IC50 (nM) |
| Human Arginase 1 (hARG1) | 17 ± 2[7] |
| 20[1][4] | |
| Human Arginase 2 (hARG2) | 34 ± 5[7] |
| 39[1][4] | |
| Mouse Arginase 1 (mARG1) | 39[1][4] |
| Rat Arginase 1 (rARG1) | 28[1][4] |
IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity in biochemical assays.
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line/System | Target | IC50 (nM) |
| Murine M2-polarized Bone Marrow-Derived Macrophages (BMDMs) | Mouse Arginase | 912.9[1][4] |
| Transfected CHO-K1 cells | Human Arginase 2 (hARG2) | 171.6[1][4] |
| Human Primary Hepatocytes | Human Arginase 1 (hARG1) | 13,000[4] |
These values demonstrate the ability of this compound to inhibit arginase activity within a cellular context.
Table 3: In Vivo Efficacy of this compound in Preclinical Cancer Models
| Cancer Model | Dosing | Outcome |
| B16F10 Melanoma | 50 mg/kg, twice daily (oral) | 46% Tumor Growth Inhibition (TGI)[1][4][8] |
| CT26 Colorectal Carcinoma | Not specified | Statistically significant antitumor efficacy[6][9] |
| Renca Kidney Carcinoma | Not specified | Immunomodulatory effect (Treg inhibition)[6][9] |
| K562 Leukemia (Xenograft) | Not specified | Effective inhibition of proliferation[5][6] |
These studies highlight the anti-tumor activity of this compound as a monotherapy in various cancer models.
Table 4: Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability (%) | Predicted Human Half-life |
| Mouse | 13[1][4] | ~33 hours[3] |
| Rat | 30[1][4] | |
| Dog | 61[1][4] |
This compound demonstrates moderate oral bioavailability across different species, with a predicted long half-life in humans.[1][3][4]
Key Experimental Protocols
Detailed methodologies for the pivotal experiments are outlined below to facilitate reproducibility and further investigation.
Recombinant Arginase Inhibition Assay
This assay determines the direct inhibitory activity of this compound on purified arginase enzymes.
-
Enzyme Preparation: Recombinant human, mouse, or rat ARG1 and ARG2 are expressed in an E. coli system and purified using fast protein liquid chromatography (FPLC).[8]
-
Reaction Mixture: The enzymatic reaction is conducted in a buffer solution (e.g., 100 mmol/L sodium phosphate buffer, 130 mmol/L NaCl, pH 7.4) containing 1 mg/mL BSA, 200 µmol/L MnCl2 (as an enzyme cofactor), and the respective L-arginine hydrochloride substrate (10 mmol/L for ARG1, 20 mmol/L for ARG2).[8]
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for 1 hour.[8]
-
Urea Detection: The amount of urea produced, which is indicative of arginase activity, is determined colorimetrically.[8]
-
IC50 Calculation: The concentration of this compound that results in 50% inhibition of arginase activity (IC50) is calculated from the dose-response curve.
Cellular Arginase Inhibition Assay
This assay assesses the ability of this compound to penetrate cells and inhibit intracellular arginase.
-
Cell Culture: Murine bone marrow cells are differentiated into M2-polarized macrophages, or CHO-K1 cells are transfected to express human ARG2. Human primary hepatocytes can also be used.[4][7]
-
Compound Treatment: The cultured cells are treated with varying concentrations of this compound.
-
Cell Lysis: After a specified incubation period, the cells are lysed to release intracellular components, including arginase.
-
Arginase Activity Measurement: The arginase activity in the cell lysates is measured using a colorimetric assay similar to the recombinant enzyme assay.
-
IC50 Determination: The IC50 value is calculated based on the inhibition of arginase activity at different concentrations of this compound.
In Vivo Tumor Growth Inhibition Studies
These studies evaluate the anti-cancer efficacy of this compound in animal models.
-
Animal Models: Syngeneic mouse models (e.g., CT26 colorectal carcinoma, Renca kidney carcinoma, B16F10 melanoma) or xenograft models (e.g., K562 leukemia) are used.[6]
-
Tumor Implantation: Cancer cells are implanted into the mice to establish tumors.
-
Drug Administration: Once tumors reach a palpable size, this compound is administered orally at a specified dose and schedule (e.g., 50 mg/kg twice daily).[8]
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Efficacy Evaluation: The percentage of tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the this compound-treated group to a vehicle-treated control group.[8]
-
Pharmacodynamic Analysis: At the end of the study, plasma and tumor tissue can be collected to measure L-arginine levels and this compound concentrations.[8]
Visualizations
The following diagrams illustrate key aspects of this compound's mechanism and experimental workflows.
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: Workflow for the recombinant arginase inhibition assay.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. molecure.com [molecure.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
OATD-02: A Technical Whitepaper on a First-in-Class Dual Arginase Inhibitor for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
OATD-02 is a first-in-class, orally bioavailable, small-molecule dual inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[1][2] Developed by Molecure S.A., this compound is engineered to counteract the immunosuppressive tumor microenvironment (TME) by targeting both intracellular and extracellular arginase activity.[3][4] Arginase-mediated depletion of L-arginine in the TME impairs the function of anti-tumor immune cells, such as T cells and Natural Killer (NK) cells.[5] By inhibiting both ARG1 and ARG2 isoforms, this compound aims to restore L-arginine levels, thereby enhancing immune cell-mediated tumor destruction and inhibiting tumor cell proliferation.[3][6] Preclinical data have demonstrated potent enzymatic and cellular activity, favorable pharmacokinetic properties, and significant anti-tumor efficacy in various models, both as a monotherapy and in combination with other immunotherapies.[4][7] this compound has entered Phase I clinical trials for patients with advanced solid tumors.[8] This document provides a comprehensive technical overview of the preclinical data and development of this compound.
Introduction: The Rationale for Dual Arginase Inhibition
Arginase 1 (ARG1) and Arginase 2 (ARG2) are enzymes that catalyze the hydrolysis of L-arginine to ornithine and urea.[3] In the context of cancer, their overexpression is a significant mechanism of immune evasion.[5]
-
ARG1 , a cytosolic enzyme primarily found in the liver and myeloid cells, plays a key role in the urea cycle. Within the TME, ARG1 is highly expressed by myeloid-derived suppressor cells (MDSCs), leading to the depletion of extracellular L-arginine.[3]
-
ARG2 , a mitochondrial enzyme, is expressed in various tissues and is often upregulated in tumor cells.[9] Its activity contributes to tumor cell proliferation by providing ornithine for the synthesis of polyamines, which are essential for cell growth.[3][6]
L-arginine is critical for the proliferation and effector functions of T cells and NK cells.[5] Its depletion in the TME leads to T-cell receptor (TCR) downregulation and cell cycle arrest, effectively shutting down the anti-tumor immune response.[4] While first-generation arginase inhibitors primarily targeted extracellular ARG1, this compound was designed with the ability to penetrate cell membranes and inhibit both cytosolic ARG1 and mitochondrial ARG2.[3][4] This dual-action approach is intended to comprehensively restore L-arginine levels and simultaneously block a key metabolic pathway for tumor growth.[6]
Mechanism of Action
This compound is a competitive, reversible, and non-covalent inhibitor of both ARG1 and ARG2.[10] Its ability to target intracellular arginases distinguishes it from many other inhibitors in development.[3] The proposed mechanism involves the restoration of L-arginine concentrations within the TME, which in turn reverses the metabolic suppression of immune cells.
The signaling pathway affected by this compound can be visualized as follows:
Caption: this compound inhibits ARG1/ARG2, restoring L-arginine for immune function.
Preclinical Data
The preclinical development of this compound has demonstrated its potency, selectivity, and efficacy in a variety of models.
In Vitro Potency & Cellular Activity
This compound shows potent inhibition of both human arginase isoforms. Unlike reference inhibitors with a preference for ARG1, this compound maintains strong activity against ARG2.[4]
| Target | Assay Type | IC50 (nM) | Reference |
| Human ARG1 (hARG1) | Recombinant Enzyme | 17 ± 2 | [4] |
| Human ARG2 (hARG2) | Recombinant Enzyme | 34 ± 5 | [4] |
| Human ARG1 (hARG1) | Recombinant Enzyme | 20 | [10][11] |
| Human ARG2 (hARG2) | Recombinant Enzyme | 39 | [10] |
| Murine ARG1 (mARG1) | Recombinant Enzyme | 39 | [10] |
| Rat ARG1 (rARG1) | Recombinant Enzyme | 28 | [10] |
| Murine ARG (intracellular) | M2-Polarized BMDMs | 912.9 | [10] |
| Human ARG2 (intracellular) | Transfected CHO-K1 cells | 171.6 | [10] |
| Human ARG1 (intracellular) | Primary Human Hepatocytes | 13,000 (13 µM) | [10] |
BMDM: Bone Marrow-Derived Macrophages
Pharmacokinetics (PK)
Pharmacokinetic studies in multiple species have shown that this compound has moderate oral bioavailability, a high volume of distribution, and low clearance, properties which are favorable for maintaining adequate drug concentrations in target tissues.[3][7]
| Species | Dose (Oral) | Oral Bioavailability (%) | Reference |
| Mouse | 10 mg/kg | 13 | [10][11] |
| Rat | 10 mg/kg | 30 | [10][11] |
| Dog | 10 mg/kg | 61 | [10][11] |
Prediction of human pharmacokinetics suggests a moderate oral bioavailability of 35% and a half-life of approximately 33 hours.[5]
In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in various syngeneic and xenograft mouse models.[9]
| Tumor Model | Dosing | Metric | Result | Reference |
| CT26 (Colorectal) | 100 mg/kg p.o. BID | Tumor Growth Inhibition | Significant inhibition vs. ARG1-selective inhibitor | [12] |
| B16F10 (Melanoma) | 10 mg/kg p.o. BID | Tumor Growth Inhibition (TGI) | 43% | [11] |
| K562 (Leukemia, ARG2-dependent) | 50 mg/kg p.o. BID | Tumor Growth Inhibition (TGI) | 47% | [11] |
The anti-tumor effect is associated with an increase in L-arginine levels, reprogramming of the tumor metabolic landscape, and enhanced T-cell infiltration and activation.[5][6]
Experimental Protocols and Workflows
General Experimental Workflow
The preclinical evaluation of this compound followed a standard drug discovery pipeline, from initial hit identification to in vivo validation and IND-enabling studies.
Caption: The development path of this compound from discovery to Phase I clinical trials.
Key Methodologies
-
Recombinant Enzyme Inhibition Assay:
-
Recombinant human ARG1 or ARG2 were produced in an E. coli expression system and purified via fast protein liquid chromatography.[3]
-
The assay measures the enzymatic conversion of L-arginine to urea.
-
This compound was serially diluted and incubated with the recombinant enzyme.
-
The reaction was initiated by the addition of L-arginine.
-
The amount of urea produced was quantified (e.g., colorimetrically) to determine the rate of inhibition and calculate the IC50 value.
-
-
Cellular Arginase Activity Assay:
-
Murine bone marrow-derived macrophages (BMDMs) were used to model intracellular ARG1 activity in myeloid suppressor cells. Human primary hepatocytes were also used.[4][9]
-
CHO-K1 cells transfected to overexpress human ARG2 were used to assess intracellular ARG2 inhibition.[10]
-
Cells were cultured and treated with varying concentrations of this compound.
-
Cells were lysed, and the arginase activity in the lysate was measured by quantifying urea production from a known amount of L-arginine substrate.
-
IC50 values were calculated based on the dose-response curve.
-
-
In Vivo Tumor Models:
-
Syngeneic mouse models (e.g., CT26 colorectal carcinoma in BALB/c mice) were used to evaluate the immunomodulatory effects of this compound.[9]
-
Tumor cells were implanted subcutaneously or orthotopically.
-
Once tumors were established, mice were randomized into vehicle control and treatment groups.
-
This compound was administered orally (p.o.) at specified doses and schedules (e.g., twice daily, BID).[11]
-
Tumor volume was measured regularly to determine tumor growth inhibition (TGI).
-
At the end of the study, tumors and draining lymph nodes were often harvested for pharmacodynamic analysis (e.g., flow cytometry to assess immune cell infiltration).[6]
-
Clinical Development
Molecure S.A. received regulatory approval to begin the first-in-human clinical trial for this compound in late 2022.[1][2] The Phase I study is an open-label, multi-center, dose-escalation trial designed to evaluate the safety, tolerability, and preliminary anti-neoplastic activity of this compound in patients with advanced and/or metastatic solid tumors.[5][8] The trial is enrolling patients with specific cancers, including colorectal, ovarian, pancreatic, or renal cell carcinoma.[8][13] Initial clinical data is anticipated in late 2023.[8]
Conclusion
This compound is a promising, first-in-class dual ARG1/ARG2 inhibitor with a unique pharmacological profile that allows it to target both extracellular and intracellular arginase activity.[3] Its ability to penetrate cells and inhibit mitochondrial ARG2, in addition to cytosolic ARG1, represents a significant advancement over previous arginase inhibitors.[4][9] Preclinical data strongly support its mechanism of action, demonstrating potent in vitro activity, favorable pharmacokinetics, and significant anti-tumor efficacy in vivo.[7] By reversing arginase-driven immune suppression and inhibiting tumor metabolism, this compound holds the potential to become a valuable component of cancer immunotherapy, particularly in combination with other agents like checkpoint inhibitors.[4][12] The ongoing Phase I clinical trial will be critical in establishing its safety and efficacy in patients.
References
- 1. molecure.com [molecure.com]
- 2. Dual arginase inhibitor this compound cleared to enter clinic for solid tumors | BioWorld [bioworld.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molecure.com [molecure.com]
- 6. researchgate.net [researchgate.net]
- 7. Arginase 1/2 Inhibitor this compound: From Discovery to First-in-man Setup in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound: a first-in-class dual ARG1/2 inhibitor capable of targeting intracellular ARG2 | BioWorld [bioworld.com]
- 12. mdpi.com [mdpi.com]
- 13. molecure.com [molecure.com]
OATD-02: A Technical Overview of a First-in-Class Dual Arginase Inhibitor for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
OATD-02 is an orally bioavailable, potent, and selective small-molecule inhibitor of both arginase 1 (ARG1) and arginase 2 (ARG2).[1][2][3] Developed by Molecure S.A. (formerly OncoArendi Therapeutics), this first-in-class dual inhibitor is designed to counteract the immunosuppressive tumor microenvironment by restoring L-arginine levels, which are crucial for the proper functioning of anti-tumor immune cells.[4][5] Preclinical studies have demonstrated its ability to inhibit tumor growth both as a monotherapy and in combination with other immunotherapies.[4][6][7] this compound has advanced into Phase I clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.[1][3][8]
Introduction: The Role of Arginase in Cancer Immunity
Arginases are enzymes that hydrolyze the amino acid L-arginine into ornithine and urea.[4] In the context of cancer, tumor cells and associated myeloid cells often overexpress arginases, leading to the depletion of L-arginine in the tumor microenvironment. This L-arginine deprivation impairs the function and proliferation of T cells and Natural Killer (NK) cells, key components of the anti-tumor immune response.[5][9] Specifically, L-arginine deficiency can downregulate the expression of the CD3ζ chain, a critical signaling component of the T-cell receptor.[5]
ARG1 is primarily a cytosolic enzyme, while ARG2 is located in the mitochondria. Both isoforms contribute to the immunosuppressive environment. Therefore, dual inhibition of both ARG1 and ARG2 presents a compelling therapeutic strategy to restore anti-tumor immunity.
Mechanism of Action of this compound
This compound is a competitive, reversible, and noncovalent inhibitor of both ARG1 and ARG2.[10] By blocking the activity of these enzymes, this compound increases the bioavailability of L-arginine within the tumor microenvironment.[9] This restoration of L-arginine levels is expected to enhance the function of immune effector cells, such as T cells and NK cells, leading to a more robust anti-tumor immune response.[5][9] A key feature of this compound is its ability to inhibit both extracellular and intracellular arginases, which distinguishes it from some first-generation arginase inhibitors.[5][11]
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Pharmacological Properties
This compound has demonstrated potent inhibitory activity against both human and murine arginase isoforms.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | Assay Type | IC50 (nM) |
| ARG1 | Human | Recombinant Enzyme | 17 ± 2[5] |
| ARG2 | Human | Recombinant Enzyme | 34 ± 5[5] |
| ARG1 | Human | Recombinant Enzyme | 20[10] |
| ARG2 | Human | Recombinant Enzyme | 39[10] |
| ARG1 | Murine | Recombinant Enzyme | 39[10] |
| ARG1 | Rat | Recombinant Enzyme | 28[10] |
| ARG (unspecified) | Murine | BMDM Cells | 912.9[10] |
| ARG2 | Human | Transfected CHO-K1 Cells | 171.6[10] |
| ARG1 | Human | Primary Hepatocytes | 13,000[10] |
BMDM: Bone Marrow-Derived Macrophages
Table 2: Pharmacokinetic Profile of this compound
| Species | Dose (mg/kg) | Route | Oral Bioavailability (%) | Half-life (h) |
| Mouse | 10 | Oral | 13[10] | Long |
| Rat | 10 | Oral | 30[10] | ~33 (predicted for human)[9] |
| Dog | 10 | Oral | 61[10] | Long |
This compound exhibits a long drug-target residence time, a moderate to high volume of distribution, and low clearance, properties that are favorable for a therapeutic agent.[4][12]
Preclinical Efficacy
The anti-tumor activity of this compound has been evaluated in various preclinical syngeneic mouse models.
In Vivo Studies
This compound has shown anti-tumor effects as a monotherapy in multiple tumor models.[4] It has also demonstrated superior efficacy when used in combination with other immunomodulators, such as PD-L1 checkpoint inhibitors.[6][7]
-
CT26 Colorectal Carcinoma Model: this compound monotherapy significantly inhibited tumor growth.[7]
-
Renca Kidney Carcinoma Model: this compound showed an immunomodulatory effect, reflected by the inhibition of regulatory T cells (Tregs).[7]
-
K562 Leukemia Xenograft Model: this compound effectively inhibited the proliferation of these ARG2-dependent human leukemic cells.[5][7]
-
B16F10 Melanoma Model: this compound inhibited tumor growth.[10]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the methodologies used in the preclinical evaluation of this compound.
In Vitro Arginase Inhibition Assay
The inhibitory activity of this compound was determined using recombinant ARG1 and ARG2.[4][5] The enzymes were produced in an E. coli expression system and purified.[4] The assay measures the hydrolysis of L-arginine to ornithine and urea in the presence of varying concentrations of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.
Cell-Based Arginase Activity Assays
To assess the intracellular activity of this compound, cellular assays were performed using primary murine hepatocytes and macrophages, as well as transfected CHO-K1 cells.[5][10] These cells express ARG1 or ARG2, and the assay measures the inhibition of arginase activity within the cellular context.
In Vivo Syngeneic Tumor Models
The anti-tumor efficacy of this compound was evaluated in syngeneic mouse models, such as CT26 (colorectal) and Renca (kidney) carcinomas.[5][7] In these models, mice are inoculated with tumor cells. Once tumors are established, the mice are treated with this compound, a vehicle control, or a combination therapy. Tumor growth is monitored over time to assess the efficacy of the treatment.
Clinical Development
Following promising preclinical results, this compound has entered clinical development.
-
Phase I Clinical Trial: A first-in-human, open-label, multicenter, dose-escalation study was initiated to evaluate the safety, tolerability, and anti-neoplastic activity of this compound.[8][9] The trial is enrolling patients with advanced and/or metastatic solid tumors, including colorectal, ovarian, pancreatic, and renal cell carcinoma.[3][8][9] The first patient was dosed in March 2023.[8]
Conclusion
This compound is a promising, first-in-class, dual ARG1/ARG2 inhibitor with a well-defined mechanism of action and a favorable pharmacological profile. Its ability to target both arginase isoforms and its efficacy in preclinical cancer models, both as a monotherapy and in combination, highlight its potential as a novel cancer immunotherapy. The ongoing Phase I clinical trial will provide crucial data on its safety and efficacy in patients with advanced cancers.
References
- 1. molecure.com [molecure.com]
- 2. Dual arginase inhibitor this compound cleared to enter clinic for solid tumors | BioWorld [bioworld.com]
- 3. Molecure to begin clinical development of novel dual arginase inhibitor this compound for the treatment of cancer after gaining permission to conduct first clinical trial in Poland [prnewswire.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OncoArendi Therapeutics Announces Selection Of Its Second Clinical Development Candidate this compound For The Treatment Of Multiple Cancers [drugdiscoveryonline.com]
- 7. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. molecure.com [molecure.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
OATD-02: A Technical Overview of Target Engagement and Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
OATD-02 is a first-in-class, orally bioavailable, dual inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2) that has shown promise as a cancer immunotherapy agent.[1][2][3][4] Developed by Molecure SA, this small-molecule inhibitor is designed to counteract the immunosuppressive tumor microenvironment by targeting key enzymes involved in L-arginine metabolism.[2][3][5] This technical guide provides an in-depth look at the target engagement and binding kinetics of this compound, presenting key data, experimental methodologies, and a visualization of its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's interaction with its primary targets.
Table 1: Inhibitory Potency of this compound
| Target | IC50 (nM) | Species | Assay System |
| ARG1 | 20 | Human | Recombinant Enzyme |
| ARG2 | 14 | Human | Recombinant Enzyme |
| ARG1 | 39 | Mouse | Recombinant Enzyme |
| ARG1 | 28 | Rat | Recombinant Enzyme |
| ARG2 | 912.9 | Mouse | Bone Marrow-Derived Macrophages (BMDM) |
| ARG2 | 171.6 | Human | Transfected CHO-K1 cells |
| ARG1 | 13,000 | Human | Primary Hepatocytes |
Data sourced from multiple reports highlighting this compound's potent enzymatic inhibition and cellular activity.[1][6]
Table 2: Binding Kinetics and Affinity of this compound for Human ARG1
| Parameter | Value | Unit |
| Association Rate (ka) | 8.1 x 10³ | M⁻¹s⁻¹ |
| Dissociation Rate (kd) | 8.7 x 10⁻⁵ | s⁻¹ |
| Dissociation Constant (KD) | 10.8 | nM |
| Target Residence Time (τ) | 133 | min |
| Half-life (t₁/₂) | 133 | min |
These parameters, determined by Surface Plasmon Resonance (SPR), demonstrate a high-affinity interaction with a slow dissociation rate, contributing to a prolonged duration of action.[1][5]
Experimental Protocols
The following outlines the likely methodologies used to generate the presented data.
1. Recombinant Arginase Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified ARG1 and ARG2 enzymes.
-
Methodology:
-
Recombinant human, mouse, or rat ARG1 and ARG2 enzymes are expressed and purified.
-
A colorimetric assay is used to measure the enzymatic activity of arginase, which catalyzes the hydrolysis of L-arginine to L-ornithine and urea. The rate of urea production is quantified.
-
The enzymes are incubated with varying concentrations of this compound.
-
The substrate, L-arginine, is added to initiate the reaction.
-
The reaction is stopped, and the amount of urea produced is measured, typically using a reagent such as α-isonitrosopropiophenone.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Cellular Arginase Inhibition Assay:
-
Objective: To assess the ability of this compound to inhibit intracellular arginase activity.
-
Methodology:
-
Relevant cell lines, such as M2-polarized murine bone marrow-derived macrophages (for ARG2), transfected CHO-K1 cells expressing human ARG2, or human primary hepatocytes (for ARG1), are cultured.[1][6]
-
The cells are treated with a range of concentrations of this compound.
-
Cells are lysed to release intracellular enzymes.
-
The arginase activity in the cell lysates is measured using the colorimetric assay described above.
-
IC50 values are determined by analyzing the dose-dependent inhibition of intracellular arginase activity.
-
3. Surface Plasmon Resonance (SPR) for Binding Kinetics:
-
Objective: To determine the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD) for the binding of this compound to its target.
-
Methodology:
-
Human ARG1 is immobilized on the surface of an SPR sensor chip.
-
A solution containing this compound at various concentrations is flowed over the sensor surface, allowing for the association of the inhibitor with the immobilized enzyme. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time as a response in resonance units (RU).
-
After the association phase, a buffer solution without the inhibitor is flowed over the surface to monitor the dissociation of the this compound/ARG1 complex.
-
The resulting sensorgrams (plots of RU versus time) are fitted to a 1:1 binding model to calculate the kinetic parameters (ka and kd).[7]
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka. The target residence time is calculated as 1/kd.
-
Visualizations
Caption: Workflow for determining binding kinetics using SPR.
References
- 1. This compound: a first-in-class dual ARG1/2 inhibitor capable of targeting intracellular ARG2 | BioWorld [bioworld.com]
- 2. Arginase 1/2 Inhibitor this compound: From Discovery to First-in-man Setup in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
OATD-02: A Technical Guide to its Intracellular Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
OATD-02 is a first-in-class, orally bioavailable, small-molecule inhibitor of both arginase 1 (ARG1) and arginase 2 (ARG2).[1][2][3] Developed by Molecure S.A., this potent and selective dual inhibitor has demonstrated significant anti-cancer activity in preclinical studies by targeting both tumor immunity and metabolism.[2][3] A key feature of this compound is its excellent activity against intracellular ARG2, which distinguishes it from other arginase inhibitors and makes it a promising candidate for cancer immunotherapy.[4][5] This technical guide provides an in-depth overview of the intracellular activity of this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Core Mechanism of Action
This compound is a competitive, reversible, and noncovalent inhibitor of ARG1 and ARG2.[6] Arginases are enzymes that hydrolyze the amino acid L-arginine into ornithine and urea.[7] In the tumor microenvironment (TME), the overexpression of arginases by myeloid-derived suppressor cells (MDSCs), neutrophils, and macrophages leads to the depletion of L-arginine.[8][9] This L-arginine deprivation impairs the proliferation and function of T cells, thereby suppressing the anti-tumor immune response.[8]
By inhibiting both ARG1 and ARG2, this compound restores L-arginine levels in the TME.[8] This reversal of L-arginine depletion leads to the activation of Natural Killer (NK) cells and effector T-cells, modulating the immunosuppressive TME to favor an anti-tumor response.[10] Furthermore, this compound can directly inhibit the proliferation of cancer cells that are dependent on ARG2 for growth.[4][5]
Quantitative Data
The following tables summarize the key quantitative data on the activity of this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 | Reference |
| ARG1 | Human | 20 nM | [1][6] |
| ARG2 | Human | 14 nM, 39 nM | [1][6] |
| ARG1 | Murine | 39 nM | [6] |
| ARG1 | Rat | 28 nM | [6] |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Type | Target | IC50 | Reference |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | Murine ARG | 912.9 nM | [6] |
| Transfected CHO-K1 cells | Human ARG2 | 171.6 nM | [6] |
| Human Primary Hepatocytes | Human ARG1 | 13 µM | [6] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| B16F10 orthotopic xenograft (melanoma) | 10 mg/kg, p.o. b.i.d. | 46% | [6] |
| B16F10 xenograft (melanoma) | 10 mg/kg p.o. b.i.d. x 16 days | 43% | [1] |
| K562 xenograft (leukemia) | 50 mg/kg p.o. b.i.d. x 19 days | 47% | [1] |
| CT26 syngeneic (colorectal carcinoma) | 100 mg/kg, PO, BID | Superior to reference inhibitor | [4] |
Table 4: Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability | Reference |
| Mouse | 13% | [1][6] |
| Rat | 30% | [1][6] |
| Dog | 61% | [1][6] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in the Tumor Microenvironment
Caption: this compound inhibits ARG1 and ARG2, restoring L-arginine levels and promoting T-cell activation.
General Experimental Workflow for this compound Evaluation
Caption: A stepwise workflow for the preclinical and clinical evaluation of this compound.
Experimental Protocols
In Vitro Enzymatic Assays
Objective: To determine the inhibitory activity of this compound on recombinant arginase enzymes.
Methodology:
-
Enzymes: Recombinant human ARG1 and ARG2, as well as murine and rat ARG1, are used.[5][6]
-
Assay Principle: The assay measures the amount of urea produced from the hydrolysis of L-arginine by the arginase enzyme.
-
Procedure:
-
The enzymes are pre-incubated with varying concentrations of this compound.
-
L-arginine is added to initiate the enzymatic reaction.
-
The reaction is stopped, and the amount of urea produced is quantified using a colorimetric method.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Arginase Activity Assays
Objective: To evaluate the ability of this compound to inhibit intracellular arginase activity.
Methodology:
-
Cell Lines:
-
Procedure:
-
Cells are cultured and treated with various concentrations of this compound.
-
Cell lysates are prepared, and the arginase activity is measured as described in the enzymatic assay protocol.
-
-
Data Analysis: IC50 values are determined to assess the cellular potency of this compound.
In Vivo Tumor Models
Objective: To assess the anti-tumor efficacy of this compound in vivo.
Methodology:
-
Animal Models:
-
Syngeneic models: Immunocompetent mice (e.g., BALB/c) are inoculated with murine tumor cell lines such as CT26 (colorectal carcinoma) or Renca (kidney carcinoma).[4][5][11] These models are used to evaluate the immunomodulatory effects of this compound.
-
Xenograft models: Immunocompromised mice are implanted with human tumor cell lines, such as K562 (leukemia), which has high ARG2 expression.[4][5][9] This model helps to determine the direct anti-tumor effects of this compound independent of an adaptive immune response.
-
-
Treatment: this compound is administered orally (p.o.) at specified doses and schedules (e.g., twice daily, b.i.d.).[1][4][6]
-
Endpoints:
-
Tumor growth is monitored regularly by measuring tumor volume.
-
Tumor growth inhibition (TGI) is calculated at the end of the study.
-
Pharmacodynamic markers, such as L-arginine levels in plasma and tumors, can also be assessed.[10]
-
Clinical Development
This compound entered Phase I clinical trials in 2022 to evaluate its safety, tolerability, and anti-neoplastic activity in patients with advanced and/or metastatic solid tumors, including colorectal, ovarian, pancreatic, and renal cell carcinoma.[2][3][4][10][12] The study utilizes a Bayesian Optimal Interval (BOIN) design for dose escalation.[10]
Conclusion
This compound is a promising dual arginase inhibitor with a unique ability to effectively target intracellular ARG2. Its mechanism of action, which involves the restoration of L-arginine levels in the tumor microenvironment, leads to enhanced anti-tumor immunity.[9] Preclinical data have consistently demonstrated its potent in vitro and in vivo activity, supporting its ongoing clinical development as a novel cancer immunotherapy.[13] The comprehensive data presented in this guide underscore the significant potential of this compound for the treatment of various cancers.
References
- 1. This compound: a first-in-class dual ARG1/2 inhibitor capable of targeting intracellular ARG2 | BioWorld [bioworld.com]
- 2. Dual arginase inhibitor this compound cleared to enter clinic for solid tumors | BioWorld [bioworld.com]
- 3. Molecure to begin clinical development of novel dual arginase inhibitor this compound for the treatment of cancer after gaining permission to conduct first clinical trial in Poland [prnewswire.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Facebook [cancer.gov]
- 9. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molecure.com [molecure.com]
- 11. researchgate.net [researchgate.net]
- 12. molecure.com [molecure.com]
- 13. Arginase 1/2 Inhibitor this compound: From Discovery to First-in-man Setup in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
OATD-02: A Technical Guide to a First-in-Class Dual Arginase Inhibitor for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
OATD-02 is an orally bioavailable, first-in-class small molecule that acts as a potent dual inhibitor of both arginase 1 (ARG1) and arginase 2 (ARG2).[1][2] Developed by Molecure S.A., this compound is under investigation as a novel cancer immunotherapy agent.[1] By targeting both isoforms of arginase, this compound aims to counteract a key mechanism of immune suppression within the tumor microenvironment (TME), thereby enhancing the body's natural anti-tumor immune response.[3][4] Preclinical studies have demonstrated its ability to inhibit tumor growth as a monotherapy and in combination with other immunotherapies.[5] A Phase I clinical trial is currently underway to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors.[1]
Core Mechanism of Action: Reversing Arginine Depletion
Arginases are enzymes that hydrolyze the amino acid L-arginine into ornithine and urea.[5] In the context of cancer, ARG1 and ARG2 are often overexpressed by myeloid-derived suppressor cells (MDSCs) and tumor cells, leading to the depletion of L-arginine in the TME.[3][4] This scarcity of L-arginine impairs the function and proliferation of key anti-tumor immune cells, including T cells and Natural Killer (NK) cells.[4][6] this compound's primary mechanism is the competitive inhibition of both ARG1 and ARG2, which restores L-arginine levels. This restoration reinvigorates T-cell and NK-cell activity, leading to an enhanced anti-tumor immune response.[3] The dual inhibition of both intracellular (ARG2) and extracellular (ARG1) arginases distinguishes this compound from other arginase inhibitors.[5][7]
Quantitative Data Summary
In Vitro Potency
| Target | IC50 (nM) | Assay System |
| Human ARG1 | 17 ± 2 | Recombinant Enzyme Assay |
| Human ARG2 | 34 ± 5 | Recombinant Enzyme Assay |
| Human ARG1 | 20 | Recombinant Enzyme Assay |
| Human ARG2 | 14 | Recombinant Enzyme Assay |
Data sourced from multiple preclinical studies.[6][7]
Pharmacokinetic Properties
| Species | Oral Bioavailability (%) | Terminal Half-life (h) | Volume of Distribution | Clearance |
| Mouse | ~13% | Long | High | Low |
| Rat | ~30% | Long | High | Low |
| Dog | ~61% | Long | High | Low |
| Human (predicted) | 35% | ~33 | Moderate | - |
Pharmacokinetic parameters were determined following oral administration of 10 mg/kg this compound.[6]
Preclinical Efficacy: In Vivo Tumor Models
| Cancer Model | Treatment | Tumor Growth Inhibition (TGI) |
| B16F10 Melanoma | 10 mg/kg, p.o., b.i.d. x 16 days | 43% |
| K562 Leukemia | 50 mg/kg, p.o., b.i.d. x 19 days | 47% |
| CT26 Colorectal Carcinoma | Not specified | Statistically significant |
| Renca Renal Carcinoma | Not specified | Immunomodulatory effect (Treg inhibition) |
TGI data is presented for monotherapy studies.[6][8]
Key Experimental Protocols
Recombinant Arginase Inhibition Assay
This assay quantifies the inhibitory activity of this compound on purified arginase enzymes.
-
Enzyme Preparation: Recombinant human ARG1 and ARG2 are produced in an E. coli expression system and purified.[5]
-
Reaction Mixture: The enzymatic reaction is conducted at 37°C for 1 hour in a buffer containing sodium phosphate, NaCl, BSA, and MnCl2 (as a cofactor).[7]
-
Substrate and Inhibitor: L-arginine is added as the substrate, along with serial dilutions of this compound.[7]
-
Urea Detection: The reaction is stopped, and the amount of urea produced is determined colorimetrically. A developing reagent containing o-phthaldialdehyde (OPA) and N-(1-naphthyl)ethylenediamine dihydrochloride (NED) is added, and the absorbance is measured at 515 nm.[7]
-
IC50 Calculation: Normalized absorbance values are fitted to a four-parameter equation to determine the IC50 value.[7]
Cellular Arginase Inhibition Assay
This assay measures the ability of this compound to inhibit intracellular arginase activity.
-
Cell Culture: Murine M2-polarized bone marrow-derived macrophages (BMDMs) are used as a surrogate for immunosuppressive myeloid cells in the TME.[6]
-
Cell Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound.[5]
-
Arginase Activity Induction: L-arginine and MnCl2 are added to the cells and incubated for 24 hours at 37°C.[5]
-
Urea Measurement: The supernatant is collected, and the urea concentration is measured using a colorimetric assay as described above.[5]
-
IC50 Determination: IC50 values are calculated from the dose-response curve.[5]
In Vivo Tumor Models
Syngeneic and xenograft mouse models are utilized to evaluate the anti-tumor efficacy of this compound.[7][9][10]
-
Tumor Implantation: Cancer cell lines (e.g., CT26 colorectal carcinoma, Renca renal carcinoma, K562 leukemia, B16F10 melanoma) are implanted into immunocompetent (syngeneic) or immunodeficient (xenograft) mice.[6][7][8]
-
Treatment Administration: Once tumors are established, mice are treated with this compound, typically administered orally (p.o.) twice daily (b.i.d.).[6]
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.[11]
-
Efficacy Evaluation: At the end of the study, tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the vehicle control group.[6]
-
Pharmacodynamic Analysis: Plasma and tumor tissue can be collected to measure L-arginine levels and this compound concentrations to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[11]
Visualizing the Science of this compound
This compound Mechanism of Action in the Tumor Microenvironment
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Dual arginase inhibitor this compound cleared to enter clinic for solid tumors | BioWorld [bioworld.com]
- 3. molecure.com [molecure.com]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound: a first-in-class dual ARG1/2 inhibitor capable of targeting intracellular ARG2 | BioWorld [bioworld.com]
- 7. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mouse Models for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
OATD-02: A Preclinical Technical Guide on a First-in-Class Dual Arginase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
OATD-02 is an orally bioavailable, small-molecule, dual inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2), enzymes that play a critical role in tumor-induced immunosuppression. By depleting L-arginine, a crucial amino acid for T-cell function, arginases create a tumor microenvironment (TME) that is hostile to an effective anti-tumor immune response. This compound has demonstrated potent and balanced inhibition of both ARG1 and ARG2, leading to the restoration of L-arginine levels and subsequent activation of anti-tumor immunity. Preclinical studies have shown its efficacy as a monotherapy and in combination with other immunotherapies in various cancer models. This document provides a comprehensive overview of the preclinical data and experimental methodologies used to evaluate this compound.
Mechanism of Action: Dual Inhibition of Arginase 1 and 2
Arginases are key metabolic enzymes that hydrolyze L-arginine to ornithine and urea.[1] In the TME, ARG1, expressed by myeloid-derived suppressor cells (MDSCs), and ARG2, found within tumor cells, contribute to L-arginine depletion.[2][3] This depletion impairs T-cell receptor (TCR) signaling and reduces the production of interferon-gamma (IFNγ), thereby suppressing the anti-tumor immune response.[1]
This compound acts as a competitive, reversible, and non-covalent inhibitor of both ARG1 and ARG2.[4] Its dual-targeting mechanism addresses both extracellular and intracellular arginase activity, which is a significant advantage over inhibitors with predominant activity against only ARG1.[2][5] By inhibiting both isoforms, this compound restores L-arginine levels in the TME, which in turn enhances the proliferation and effector function of T-cells and Natural Killer (NK) cells.[6]
Below is a diagram illustrating the signaling pathway affected by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginase inhibitor this compound shows promise in cancer treatment | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. molecure.com [molecure.com]
OATD-02: A Technical Overview of a First-in-Class Dual Arginase Inhibitor for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core science and intellectual property surrounding OATD-02, a novel, orally bioavailable, first-in-class dual inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2). Developed by Molecure S.A., this compound is currently in Phase I clinical trials for the treatment of advanced and/or metastatic solid tumors.[1][2][3][4] This document details the mechanism of action, preclinical data, and experimental protocols associated with this compound, presenting a comprehensive resource for professionals in the field of oncology and drug development.
Core Intellectual Property
The primary patent associated with this compound is WO2017191130A4 .[5] Further intellectual property related to the development of this compound can be found in patent US10391077B2 .[6] These patents cover the composition of matter, synthesis, and use of this compound and related compounds as arginase inhibitors for the treatment of cancer.
Mechanism of Action: Reversing Tumor-Induced Immunosuppression
This compound is a potent and selective dual inhibitor of both ARG1 and ARG2, enzymes that play a critical role in tumor immunity and metabolism.[1][5] Arginases are overexpressed in various cancers and contribute to an immunosuppressive tumor microenvironment (TME) by depleting L-arginine, an amino acid essential for the proliferation and function of T cells.[7]
By inhibiting both extracellular and intracellular arginases, this compound restores L-arginine levels within the TME.[5][7] This leads to the activation of Natural Killer (NK) cells and effector T-cells, thereby reversing the immunosuppressive effects of the tumor and promoting an anti-cancer immune response.[7] The dual inhibition of both ARG1 and ARG2 is a key feature of this compound, distinguishing it from other arginase inhibitors in development.[8]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 (nM) | Reference |
| ARG1 | Human (hARG1) | 20 | [9][10] |
| ARG2 | Human (hARG2) | 39 | [9] |
| ARG1 | Mouse (mARG1) | 39 | [9] |
| ARG1 | Rat (rARG1) | 28 | [9] |
| ARG (intracellular) | Mouse (in BMDM cells) | 912.9 | [9] |
| hARG2 (intracellular) | Human (in transfected CHO-K1 cells) | 171.6 | [9] |
| hARG1 (intracellular) | Human (in primary hepatocytes) | 13,000 | [9] |
Table 2: In Vivo Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability (%) | Reference |
| Mouse | 13 | [9][10] |
| Rat | 30 | [9][10] |
| Dog | 61 | [9][10] |
Table 3: In Vivo Antitumor Efficacy of this compound
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Reference |
| B16F10 orthotopic xenograft | 50 mg/kg, twice daily (oral) | 46 | [9] |
| K562 xenograft (ARG2-driven leukemia) | 50 mg/kg, twice daily (oral) | 47 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are outlined below.
Recombinant Arginase Inhibition Assays
The inhibitory activity of this compound against recombinant ARG1 and ARG2 was determined to assess its direct enzymatic inhibition.
Methodology:
-
Recombinant human, mouse, or rat ARG1 and ARG2 enzymes were produced.[5]
-
The enzymes were incubated with a range of this compound concentrations.
-
L-arginine was added as a substrate to initiate the enzymatic reaction.
-
The production of urea, a product of the arginase reaction, was measured using a colorimetric assay.
-
The concentration of this compound that inhibited 50% of the enzyme activity (IC50) was calculated.
Cell-Based Arginase Inhibition Assays
To determine the ability of this compound to inhibit intracellular arginases, cell-based assays were performed using primary hepatocytes and macrophages.[5][8]
Methodology:
-
Primary hepatocytes or M2-polarized macrophages were cultured.[5]
-
The cells were treated with various concentrations of this compound.
-
Following treatment, the cells were lysed to release intracellular components.
-
The arginase activity in the cell lysates was measured.
-
The cellular IC50 value was determined.
In Vivo Antitumor Activity Studies
The antitumor efficacy of this compound was evaluated in syngeneic and xenograft mouse models.[5][8]
Methodology:
-
Syngeneic colorectal (CT26) or renal (Renca) carcinoma cells, or human K562 leukemia cells, were implanted into mice.[5][8]
-
Once tumors were established, mice were treated with this compound via oral gavage or a vehicle control.
-
Tumor volume was measured regularly, and animal survival was monitored.
-
At the end of the study, tumors were excised, and the tumor microenvironment was analyzed, for instance, by flow cytometry to assess immune cell infiltration.[5]
-
Tumor growth inhibition (TGI) was calculated to quantify the antitumor effect of this compound.
Clinical Development and Future Directions
This compound entered a Phase I clinical trial in late 2022 to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced and/or metastatic solid tumors, including colorectal, ovarian, pancreatic, and renal cell carcinoma.[1][2][3] The first patient was dosed in March 2023, with initial clinical data anticipated by the end of 2023.[4]
The development of this compound represents a promising advancement in cancer immunotherapy. Its unique dual inhibitory mechanism and favorable preclinical profile suggest its potential as both a monotherapy and in combination with other immunotherapies to overcome resistance and improve patient outcomes.[8][11]
References
- 1. molecure.com [molecure.com]
- 2. Dual arginase inhibitor this compound cleared to enter clinic for solid tumors | BioWorld [bioworld.com]
- 3. molecure.com [molecure.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. molecure.com [molecure.com]
- 8. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound: a first-in-class dual ARG1/2 inhibitor capable of targeting intracellular ARG2 | BioWorld [bioworld.com]
- 11. Arginase 1/2 Inhibitor this compound: From Discovery to First-in-man Setup in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for OATD-02 In Vitro Assays
These application notes provide detailed protocols for the in vitro evaluation of OATD-02, a potent dual inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2). The following sections include summaries of its inhibitory activity, protocols for key biochemical and cell-based assays, and diagrams illustrating its mechanism of action and experimental workflows. This information is intended for researchers, scientists, and drug development professionals working on cancer immunotherapy and metabolic pathway modulation.
Introduction
This compound is a small-molecule, orally active, and reversible inhibitor of both ARG1 and ARG2.[1] Arginases are enzymes that play a crucial role in the tumor microenvironment by depleting L-arginine, an amino acid essential for the proliferation and function of T-cells and NK cells.[2][3] By inhibiting arginases, this compound restores L-arginine levels, thereby reversing the immunosuppressive effects of myeloid-derived suppressor cells (MDSCs) and promoting an anti-tumor immune response.[2] this compound has demonstrated potent inhibition of both extracellular and intracellular arginase activity, distinguishing it from other arginase inhibitors that may have limited cell permeability.[4][5]
Mechanism of Action
This compound's primary mechanism of action is the competitive, non-covalent inhibition of ARG1 and ARG2.[1] In the tumor microenvironment, high arginase activity leads to the depletion of L-arginine and the production of urea and L-ornithine. The lack of L-arginine impairs T-cell receptor (TCR) signaling by downregulating the CD3ζ chain, a critical component of the TCR complex, and also affects NK cell proliferation.[4] By blocking arginase activity, this compound increases the bioavailability of L-arginine, which in turn enhances T-cell and NK cell-mediated anti-tumor immunity.[2]
Caption: Mechanism of action of this compound in the tumor microenvironment.
Data Presentation
Table 1: Biochemical Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Reference Compound (Numidargistat) IC50 (nM) |
| Human ARG1 (hARG1) | 17 ± 2 | 69 ± 2 |
| Human ARG2 (hARG2) | 34 ± 5 | 335 ± 32 |
| Mouse ARG1 (mARG1) | 39 | Not Reported |
| Rat ARG1 (rARG1) | 28 | Not Reported |
Data compiled from multiple sources.[1][4]
Table 2: Cell-Based Inhibitory Activity of this compound
| Cell Type | Target | IC50 (nM) |
| Murine M2-polarized Macrophages | Intracellular Arginase | 912.9 |
| Transfected CHO-K1 cells | Human ARG2 | 171.6 |
| Human Primary Hepatocytes | Human ARG1 | 13,000 |
| Human K562 Leukemic Cells | Proliferation | Effective Inhibition |
Data compiled from multiple sources.[1][4][6]
Experimental Protocols
Biochemical Arginase Inhibition Assay
This protocol describes a colorimetric enzymatic assay to determine the in vitro inhibitory activity of this compound against recombinant human ARG1 and ARG2.[5][7]
Materials:
-
Recombinant human ARG1 and ARG2 enzymes
-
L-arginine hydrochloride
-
Manganese chloride (MnCl2)
-
Assay buffer: 100 mM sodium phosphate buffer, 130 mM NaCl, pH 7.4
-
Bovine Serum Albumin (BSA)
-
This compound (test compound)
-
Developing reagent: 2 mM o-phthaldialdehyde, 2 mM N-(1-naphthyl)ethylenediamine dihydrochloride, 50 mM boric acid, 1 M sulfuric acid, 0.03% Brij-35
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add the assay buffer containing 1 mg/mL BSA and 200 µM MnCl2 to each well.
-
Add the recombinant ARG1 or ARG2 enzyme to each well.
-
Initiate the enzymatic reaction by adding L-arginine (10 mM for ARG1, 20 mM for ARG2).
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and detect the produced urea by adding 150 µL of the developing reagent to each well.
-
Incubate for 20 minutes at room temperature.
-
Measure the absorbance at 515 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a four-parameter logistic equation.
Cell-Based Arginase Inhibition Assay
This protocol details the determination of the intracellular arginase inhibitory activity of this compound in murine M2-polarized macrophages.[4][6]
Materials:
-
Murine bone marrow cells
-
Macrophage colony-stimulating factor (M-CSF)
-
Interleukin-4 (IL-4) and Interleukin-13 (IL-13)
-
This compound
-
Cell lysis buffer
-
Arginase activity assay kit (colorimetric)
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Isolate bone marrow cells from mice and differentiate them into macrophages using M-CSF.
-
Polarize the macrophages towards an M2 phenotype by treating with IL-4 and IL-13.
-
Seed the M2-polarized macrophages in a culture plate and treat with various concentrations of this compound for a specified period.
-
Lyse the cells and collect the lysate.
-
Measure the arginase activity in the cell lysates using a colorimetric arginase activity assay kit, following the manufacturer's instructions.
-
Determine the protein concentration in each lysate to normalize the arginase activity.
-
Calculate the percent inhibition of intracellular arginase activity for each this compound concentration and determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. molecure.com [molecure.com]
- 3. Arginase inhibitor this compound shows promise in cancer treatment | BioWorld [bioworld.com]
- 4. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for OATD-02 Cell-Based Assays
Introduction
OATD-02 is a potent, orally active, and reversible small-molecule dual inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[1][2] Arginases are enzymes that hydrolyze L-arginine to ornithine and urea, playing a crucial role in the tumor microenvironment (TME).[3] By depleting L-arginine, arginases suppress the proliferation and function of anti-tumor immune cells, such as T-cells and Natural Killer (NK) cells.[1][4] this compound reverses this immunosuppressive mechanism by inhibiting both ARG1 and ARG2, thereby restoring L-arginine levels and enhancing the anti-cancer immune response.[1][4] These application notes provide detailed protocols for cell-based assays to quantify the inhibitory activity of this compound on intracellular arginases and its downstream immunomodulatory effects.
Target Audience: These protocols are designed for researchers, scientists, and drug development professionals in the fields of oncology, immunology, and pharmacology.
Primary Assay: Intracellular Arginase Activity Inhibition
This primary cell-based assay measures the direct inhibitory effect of this compound on intracellular arginase activity in relevant cell types, such as M2-polarized macrophages, which are known to suppress immune responses in the TME.[4] The principle involves quantifying the amount of urea produced from the hydrolysis of L-arginine by cellular arginases.
Signaling Pathway and Drug Mechanism
The diagram below illustrates the metabolic pathway targeted by this compound. Arginase enzymes convert L-arginine into ornithine and urea. This depletion of L-arginine impairs T-cell receptor (TCR) signaling and effector functions. This compound directly blocks this enzymatic activity.
Caption: Mechanism of this compound action on arginase and T-cell function.
Experimental Workflow
The workflow for the primary assay involves polarizing bone marrow-derived macrophages (BMDMs) to an M2 phenotype, treating them with this compound, and then measuring urea production using a colorimetric assay.
Caption: Workflow for the intracellular arginase inhibition assay.
Detailed Protocol: Intracellular Arginase Inhibition in M2 Macrophages
This protocol is adapted from methodologies used to characterize this compound.[3][4]
A. Materials and Reagents:
-
Bone marrow cells from C57BL/6 mice
-
DMEM media with 5% FBS
-
Recombinant mouse M-CSF, IL-4, TGFβ
-
This compound compound
-
L-Arginine hydrochloride
-
Manganese chloride (MnCl₂)
-
Urea detection reagent: o-phthaldialdehyde (OPA), N-(1-naphthyl)ethylenediamine dihydrochloride (NED), boric acid, sulfuric acid, Brij-35
-
96-well cell culture plates
B. Cell Culture and Polarization:
-
Isolate bone marrow cells from the femurs of C57BL/6 mice.
-
Culture cells in DMEM (5% FBS) supplemented with 50 ng/mL M-CSF for 3 days to differentiate them into bone marrow-derived macrophages (BMDMs).
-
Dissociate the adherent BMDMs and re-seed in fresh DMEM (5% FBS) containing 50 ng/mL M-CSF, 30 ng/mL IL-4, and 20 ng/mL TGFβ to polarize them towards the M2 phenotype.
-
Seed the M2-polarized macrophages into 96-well plates at a density of approximately 6.4 x 10⁴ cells/well.
C. Inhibition Assay:
-
Prepare serial dilutions of this compound in OptiMEM or a similar serum-free medium.
-
Remove the culture medium from the cells and add 80 µL of OptiMEM.
-
Add 10 µL of the this compound serial dilutions to the appropriate wells.
-
Prepare a substrate mixture of L-arginine and MnCl₂ and add 10 µL to each well to achieve a final concentration of 5 mM L-arginine and 5 µM MnCl₂.[3]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
D. Urea Detection:
-
After incubation, carefully collect 50 µL of the supernatant from each well.
-
Add 75-150 µL of a freshly prepared urea developing reagent to the supernatant.[3][4]
-
Incubate for 20 minutes at room temperature.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Normalize the absorbance values and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Data Presentation: this compound Inhibitory Activity
The following table summarizes the reported inhibitory potency of this compound against recombinant enzymes and in various cell-based systems.
| Target/System | Species | Assay Type | IC₅₀ (nM) | Reference |
| Recombinant ARG1 | Human | Biochemical | 17 ± 2 | [4] |
| Recombinant ARG2 | Human | Biochemical | 34 ± 5 | [4] |
| Recombinant ARG1 | Human | Biochemical | 20 | [2][5] |
| Recombinant ARG2 | Human | Biochemical | 39 | [2] |
| M2-Polarized BMDMs | Mouse | Cell-Based | 912.9 | [2] |
| Transfected CHO-K1 | Human | Cell-Based (ARG2) | 171.6 | [2] |
| Primary Hepatocytes | Human | Cell-Based (ARG1) | 13,000 | [2] |
Secondary Assay: Reversal of T-Cell Proliferation Suppression
This secondary assay evaluates the functional consequence of arginase inhibition by this compound. It measures the ability of this compound to restore the proliferation of T-cells that are co-cultured with immunosuppressive, arginase-expressing myeloid cells.
Experimental Logic
This workflow illustrates the co-culture system used to assess the immunomodulatory effects of this compound.
References
- 1. molecure.com [molecure.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a first-in-class dual ARG1/2 inhibitor capable of targeting intracellular ARG2 | BioWorld [bioworld.com]
Application Notes and Protocols: OATD-02 in K562 Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
OATD-02 is a potent, orally bioavailable small-molecule dual inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[1][2][3][4] Arginases are enzymes that play a crucial role in metabolic pathways by hydrolyzing L-arginine to ornithine and urea.[5] In the context of cancer, increased arginase activity can lead to the depletion of L-arginine in the tumor microenvironment, which impairs T-cell function and promotes tumor growth.[5] this compound has been developed to counteract these effects by inhibiting both ARG1 and ARG2, thereby restoring L-arginine levels and enhancing anti-tumor immune responses.[5][6]
The K562 cell line, derived from a patient with chronic myelogenous leukemia (CML), is characterized by high expression of intracellular ARG2.[1][7] This makes it a relevant model for studying the direct anti-tumor effects of this compound, independent of the immune system.[1][6] this compound has been shown to effectively inhibit the proliferation of K562 cells both in vitro and in vivo, suggesting a direct impact on ARG2-dependent tumor cell metabolism.[1][2][3][6] The mechanism is thought to be linked to the inhibition of polyamine synthesis and ammonia detoxification, processes that are vital for rapidly dividing cancer cells.[1]
These application notes provide a summary of the key findings and detailed protocols for the use of this compound in the K562 leukemia cell line.
Data Presentation
In Vitro Efficacy of this compound on K562 Cell Survival
The viability of K562 cells was assessed over a 14-day period in the presence of varying concentrations of this compound. The results demonstrate a dose-dependent decrease in cell survival.
| Treatment Group | Concentration | Observation Period | Effect on Cell Viability |
| Vehicle (PBS) | - | 14 days | Control |
| This compound | 1 µM | 14 days | Moderate decrease in cell survival |
| This compound | 10 µM | 14 days | Significant decrease in cell survival |
| This compound | 100 µM | 14 days | Pronounced decrease in cell survival |
In Vivo Efficacy of this compound in a K562 Xenograft Model
Athymic nude mice bearing K562 cell xenografts were treated with this compound to evaluate its in vivo anti-tumor activity.
| Treatment Group | Dosage | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| Vehicle | - | PO, BID | - |
| This compound | 50 mg/kg | PO, BID | 49% (p=0.0172) |
| Reference Arginase Inhibitor | 100 mg/kg | PO, BID | 14% (p=0.578) |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-leukemic effect on K562 cells primarily through the inhibition of intracellular Arginase 2. This inhibition disrupts the conversion of L-arginine to ornithine and urea, impacting downstream metabolic pathways crucial for cancer cell proliferation.
Caption: Mechanism of this compound action in K562 cells.
Experimental Protocols
Long-Term K562 Cell Culture and Viability Assay
This protocol details the methodology for assessing the long-term effect of this compound on the viability of K562 cells.
Materials:
-
K562 cells (ATCC CCL-243)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI)
-
24-well plates
-
Flow cytometer or cell counter
Procedure:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells at a density of 1 x 10^6 cells/mL in 24-well plates.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., PBS) and add to the cell cultures at final concentrations of 1 µM, 10 µM, and 100 µM. A vehicle control (PBS) should be run in parallel.
-
Culture the cells for 14 days. The culture medium is not replaced during this period.
-
At daily intervals, determine the cell density and viability.
-
For viability assessment using Propidium Iodide, harvest a small aliquot of the cell suspension and stain with PI according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer or a cell counter with fluorescence capabilities to determine the percentage of viable (PI-negative) cells.
-
Normalize the viable cell count of the treated cultures to the control cultures and plot the data as percent cell survival over time.
Caption: Workflow for K562 cell viability assay.
Western Blotting for ARG1 and ARG2 Detection
This protocol is for the detection of ARG1 and ARG2 protein expression in K562 cells.
Materials:
-
K562 cell pellets
-
Pierce RIPA Buffer (Thermo Scientific)
-
Protease Inhibitor Cocktail (Sigma, #P8340)
-
BCA Protein Assay Kit
-
10% acrylamide gels
-
Nitrocellulose membrane
-
Primary antibodies:
-
Rabbit anti-ARG1 (1:1000, Cell Signaling Technology, #93668)
-
Rabbit anti-ARG2 (1:1000, Cell Signaling Technology, #55003)
-
Mouse anti-β-tubulin (1:10,000, Millipore, 05-661)
-
-
Secondary antibodies:
-
Goat anti-rabbit IgG HRP-conjugated (1:10,000, Cell Signaling Technology, #7074P2)
-
Horse anti-mouse IgG HRP-conjugated (1:10,000, Cell Signaling Technology, #7076P2)
-
-
Clarity Max Western ECL Substrate (Bio-Rad)
-
Stripping buffer (1.5% glycine, 0.1% SDS, 1% Tween 20, pH 2.2)
Procedure:
-
Lyse K562 cells with RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Load 80 µg of protein per well onto a 10% acrylamide gel and perform SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ARG1 or ARG2 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the chemiluminescence signal using an ECL substrate and an imaging system.
-
For loading control, strip the membrane using the stripping buffer and re-probe with an anti-β-tubulin antibody following steps 6-10.
Caption: Workflow for Western Blotting.
References
- 1. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. molecure.com [molecure.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: OATD-02 in the Renca Renal Carcinoma Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
OATD-02 is a potent, orally bioavailable dual inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2), enzymes that play a critical role in tumor immune evasion.[1][2][3] By depleting L-arginine in the tumor microenvironment (TME), arginases suppress the activity of anti-tumor immune cells, such as T cells and Natural Killer (NK) cells. This compound has been shown to restore L-arginine levels, thereby enhancing the anti-tumor immune response.[1] This document provides detailed application notes and protocols for the use of this compound in the syngeneic Renca renal carcinoma model, a well-established murine model for studying renal cancer.
Mechanism of Action
This compound inhibits both ARG1 and ARG2, leading to an increase in the bioavailability of L-arginine within the TME. L-arginine is essential for T-cell proliferation and function, including the expression of the CD3ζ chain of the T-cell receptor (TCR) complex, which is critical for signal transduction. By restoring L-arginine levels, this compound promotes the activation and effector function of cytotoxic T lymphocytes (CTLs) and NK cells, leading to an enhanced anti-tumor immune response. In the Renca model, this compound has been observed to exert an immunomodulatory effect, notably through the inhibition of regulatory T cells (Tregs).[1][2]
Data Presentation
The following tables summarize the in vivo efficacy and immunomodulatory effects of this compound in the Renca renal carcinoma model.
Table 1: In Vivo Antitumor Efficacy of this compound in the Renca Model
| Treatment Group | Dose and Schedule | Treatment Duration (Days) | Tumor Growth Inhibition (TGI) | Statistical Significance |
| Vehicle | N/A | 22 | N/A | N/A |
| This compound | 75 mg/kg, PO, BID | 22 | 31% | Not Statistically Significant |
Data sourced from a study where final tumor measurements were taken at day 22 post-inoculation.[1]
Table 2: Immunomodulatory Effects of this compound on Tumor-Infiltrating Immune Cells in the Renca Model
| Immune Cell Population | Effect of this compound Treatment | p-value |
| Regulatory T cells (Tregs) | Decreased | p = 0.0196 |
| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased | p = 0.0173 |
| Neutrophils | Decreased | p = 0.0284 |
| CD8+/Treg Ratio | Increased | p = 0.0281 |
Immune cell populations were analyzed by flow cytometry.[1]
Experimental Protocols
Renca Cell Culture and Implantation
-
Cell Line: Renca (murine renal adenocarcinoma)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation:
-
Harvest sub-confluent Renca cells using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth.
-
This compound Formulation and Administration
-
Formulation (suggested):
-
Due to the poor water solubility of many small molecule inhibitors, a suspension formulation is often required for oral gavage. A common vehicle consists of 0.5% (w/v) methylcellulose or a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare, first dissolve this compound in the organic solvent component (e.g., DMSO) and then add the other components sequentially while vortexing to ensure a uniform suspension.
-
-
Dose: 75 mg/kg body weight.
-
Administration:
-
Administer orally (PO) via gavage twice daily (BID).
-
The volume of administration should be adjusted based on the individual mouse's body weight (typically 100-200 µL).
-
Begin treatment when tumors are palpable or as per the study design.
-
In Vivo Study Workflow
Endpoint Analysis: Flow Cytometry of Tumor-Infiltrating Lymphocytes
-
Tumor Digestion:
-
At the study endpoint, euthanize mice and excise tumors.
-
Mince the tumors and digest using a tumor dissociation kit (e.g., containing collagenase and DNase) according to the manufacturer's protocol to obtain a single-cell suspension.
-
-
Staining:
-
Stain the single-cell suspension with a viability dye to exclude dead cells.
-
Perform surface staining with fluorescently labeled antibodies against CD45, CD11b, Gr-1, F4/80, CD3, CD4, and CD8.
-
For intracellular staining of Foxp3 (for Tregs), fix and permeabilize the cells after surface staining, followed by incubation with an anti-Foxp3 antibody.
-
-
Flow Cytometry Analysis:
-
Acquire stained cells on a flow cytometer.
-
Analyze the data using appropriate software.
-
Gating Strategy for Immune Cell Populations
Conclusion
This compound demonstrates a clear immunomodulatory effect in the Renca renal carcinoma model, characterized by a reduction in immunosuppressive cell populations and an enhancement of the CD8+/Treg ratio within the tumor microenvironment. While monotherapy with this compound resulted in a modest, non-statistically significant tumor growth inhibition in this model, its ability to reprogram the TME suggests its potential for use in combination with other immunotherapies, such as checkpoint inhibitors, to achieve synergistic anti-tumor effects. The protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of this compound in preclinical models of renal cancer.
References
- 1. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arginase 1/2 Inhibitor this compound: From Discovery to First-in-man Setup in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
OATD-02: Application Notes and Protocols for In Vivo Mouse Studies
A Potent Dual Arginase Inhibitor for Cancer Immunotherapy Research
Introduction: OATD-02 is a first-in-class, orally bioavailable small molecule that acts as a potent dual inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[1][2][3] By targeting both isoforms of the arginase enzyme, this compound effectively counteracts a key mechanism of immune suppression within the tumor microenvironment (TME).[2][4] Arginases deplete the amino acid L-arginine, which is crucial for the proliferation and function of effector T cells and Natural Killer (NK) cells.[4][5] this compound restores L-arginine levels, thereby enhancing anti-tumor immune responses.[2][4] Its ability to inhibit intracellular ARG2 distinguishes it from first-generation arginase inhibitors and offers a promising therapeutic strategy for various cancers.[1][2][5]
These application notes provide a comprehensive overview of this compound dosage and administration in preclinical mouse models based on available research, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a competitive, reversible, and non-covalent inhibitor of both ARG1 and ARG2.[6] The overexpression of these enzymes in the TME by myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), and some cancer cells leads to the depletion of L-arginine. This starvation state impairs T-cell receptor (TCR) signaling, specifically downregulating the CD3ζ chain, a critical component for T-cell activation.[5] By inhibiting ARG1 and ARG2, this compound increases the bioavailability of L-arginine in the TME, which in turn:
-
Restores T-cell and NK cell proliferation and effector functions.[4]
-
Modulates the immunosuppressive TME.[4]
-
Leads to dose-dependent tumor growth inhibition.[4]
Pharmacokinetics in Mice
This compound exhibits favorable pharmacokinetic properties in mice, including moderate oral bioavailability. After oral administration, it demonstrates a long terminal half-life, a high volume of distribution, and low clearance rates.[1][2] A 10 mg/kg oral dose in BALB/c mice resulted in a bioavailability of 13%.[1]
Recommended Dosage and Administration in Mice
The following table summarizes the dosages and administration routes for this compound used in various mouse models of cancer. The selection of a specific dose and regimen will depend on the tumor model and the study's objectives.
| Mouse Model | Cancer Type | Dosage | Administration Route | Frequency | Study Duration | Observed Effects | Reference |
| CT26 | Colorectal Carcinoma | 100 mg/kg | Oral Gavage (PO) | Twice Daily (BID) | Until end of experiment | Significant tumor growth inhibition. | [5] |
| Renca | Kidney Carcinoma | 75 mg/kg | Oral Gavage (PO) | Twice Daily (BID) | Not Specified | Partial tumor growth inhibition (TGI 31%), decreased Tregs, MDSCs, and neutrophils; increased CD8+/Treg ratio. | [5][7] |
| K562 (Xenograft) | Chronic Myeloid Leukemia | 50 mg/kg | Oral Gavage (PO) | Twice Daily (BID) | Started on day 6 post-inoculation | Significant inhibition of tumor growth. | [5][7] |
| B16F10 (Xenograft) | Melanoma | 10 mg/kg | Oral Gavage (PO) | Twice Daily (BID) | 16 days | Tumor Growth Inhibition (TGI) = 43%. | [1] |
| B16F10 (Orthotopic Xenograft) | Melanoma | 50 mg/kg | Oral Gavage (PO) | Twice Daily (BID) | 15 days | Tumor Growth Inhibition (TGI) = 46%. | [2][6] |
Experimental Protocols
General Preparation of this compound for Oral Gavage
-
Vehicle Selection: While the specific vehicle used in the cited studies is not always detailed, a common vehicle for oral gavage of small molecules is a solution of 0.5% carboxymethylcellulose (CMC) in water, sometimes with 0.1% Tween 80 to aid suspension. It is recommended to perform vehicle formulation and stability studies.
-
Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Prepare the desired volume of the chosen vehicle.
-
Gradually add the this compound powder to the vehicle while vortexing or stirring to ensure a uniform suspension.
-
Prepare fresh on each day of dosing unless stability data supports longer-term storage.
-
Protocol for a Syngeneic Tumor Model Study (e.g., CT26 in BALB/c Mice)
-
Animal Model: Use immunocompetent mice, such as BALB/c for the CT26 colorectal carcinoma model.[5]
-
Tumor Cell Implantation:
-
Culture CT26 cells according to standard protocols.
-
Harvest and resuspend the cells in a suitable medium (e.g., sterile PBS) at the desired concentration.
-
Subcutaneously inoculate the appropriate number of cells (e.g., 1 x 10^6) into the flank of each mouse.
-
-
Treatment Initiation: Begin this compound administration when tumors reach a palpable size (e.g., ~100 mm³) or as per the study design (e.g., 24 hours post-inoculation).[5]
-
Dosing:
-
Administer this compound at the selected dose (e.g., 100 mg/kg) via oral gavage.[5]
-
Dose twice daily (BID), typically with an 8-12 hour interval.
-
A control group should receive the vehicle only, following the same schedule and volume.
-
-
Monitoring:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health throughout the study.
-
-
Endpoint and Analysis:
-
Terminate the experiment when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at a fixed time point.[5]
-
At the endpoint, collect tumors and other tissues (e.g., spleen, lymph nodes) for pharmacodynamic and immunological analysis (e.g., flow cytometry for immune cell populations, measurement of L-arginine levels).
-
Combination Therapy
This compound has shown superior activity when combined with other immunotherapies, such as PD-L1 inhibitors (immune checkpoint inhibitors) and IDO1 inhibitors (e.g., epacadostat).[5] Researchers designing combination studies should follow the established protocols for each agent, ensuring the timing and dosage of this compound administration are appropriately integrated.
Safety and Tolerability
In preclinical animal models, this compound has been reported to be safe and well-tolerated.[5] Despite the potential concern of systemic arginase inhibition affecting the urea cycle, studies have not indicated significant toxicity at therapeutic doses.[5] However, as with any experimental compound, careful monitoring of animal health, including body weight and clinical signs of toxicity, is essential.
Disclaimer: These notes are for research purposes only and are based on publicly available data. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and regulatory guidelines for animal welfare.
References
- 1. This compound: a first-in-class dual ARG1/2 inhibitor capable of targeting intracellular ARG2 | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. molecure.com [molecure.com]
- 5. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. molecure.com [molecure.com]
OATD-02 Oral Gavage Protocol: A Detailed Application Note for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
OATD-02 is a first-in-class, orally bioavailable, dual inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[1][2][3] Arginases are critical enzymes in the urea cycle, converting L-arginine to ornithine and urea.[4] In the tumor microenvironment, elevated arginase activity depletes L-arginine, an amino acid essential for T-cell proliferation and function, thereby contributing to immune suppression. By inhibiting both ARG1 and ARG2, this compound aims to restore L-arginine levels, enhance anti-tumor immunity, and inhibit tumor growth.[4] This document provides detailed application notes and protocols for the oral gavage administration of this compound in preclinical animal models, based on currently available data.
Data Presentation
Pharmacokinetic Parameters of this compound Following Oral Administration
| Species | Dose (mg/kg) | Oral Bioavailability (%) | Key Findings | Reference |
| Mouse (BALB/c) | 10 | 13 | Favorable pharmacokinetic properties observed.[5] | [5] |
| Rat (Sprague-Dawley) | 10 | 30 | Moderate oral bioavailability with a long terminal half-life.[5] | [5] |
| Dog (Beagle) | 10 | 61 | Good oral bioavailability.[5] | [5] |
In Vivo Efficacy Studies of this compound via Oral Gavage
| Animal Model | Cancer Type | Dose (mg/kg) | Dosing Regimen | Key Outcomes | Reference |
| Mouse (B16F10 xenograft) | Melanoma | 10 | Twice daily (b.i.d.) for 16 days | Tumor Growth Inhibition (TGI) = 43% | [5] |
| Mouse (K582 xenograft) | Leukemia | 50 | Twice daily (b.i.d.) for 19 days | TGI = 47% | [5] |
| Mouse (CT26 syngeneic) | Colorectal Carcinoma | 100 | Twice daily (b.i.d.) | Significantly inhibited tumor growth. | [6] |
| Mouse (Renca syngeneic) | Kidney Carcinoma | 75 | Twice daily (b.i.d.) | Not specified | [6] |
| Rat (Female) | N/A (Pharmacodynamic study) | 5 | Once daily (q.d.) for 28 days | Strong correlation between this compound exposure and increased blood arginine levels.[5] | [5] |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol is based on the vehicle information found in preclinical studies.
Materials:
-
This compound compound
-
Sterile saline solution (0.9% NaCl)
-
Appropriate weighing and mixing equipment (e.g., analytical balance, vortex mixer, sonicator if necessary)
-
Sterile tubes for formulation preparation
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the body weight of the animals, calculate the total amount of this compound needed.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Prepare the vehicle: Use sterile saline as the vehicle for administration.[7]
-
Formulate the dosing solution/suspension:
-
Add the weighed this compound to a sterile tube.
-
Add the required volume of saline to achieve the final desired concentration. The concentration should be calculated to ensure the correct dose is administered in a suitable volume for the animal model (e.g., 5-10 mL/kg for mice).
-
Vortex the mixture thoroughly to ensure a homogenous suspension or solution. If solubility is an issue, sonication may be required. Visually inspect for complete dissolution or uniform suspension before administration.
-
-
Storage: The formulation should ideally be prepared fresh before each administration. If short-term storage is necessary, store at 2-8°C and protect from light. Before use, bring the formulation to room temperature and vortex again to ensure homogeneity.
In Vivo Oral Gavage Administration Protocol
Animal Models:
The following dosing regimens have been reported in various preclinical models:
-
Mice (BALB/c, C57BL/6): Doses ranging from 10 mg/kg to 100 mg/kg, administered once or twice daily.[5][6]
-
Rats (Sprague-Dawley): A dose of 5 mg/kg administered once daily has been used in pharmacodynamic studies.[5]
Procedure:
-
Animal Handling and Restraint: Acclimatize animals to handling and the gavage procedure to minimize stress. Use appropriate and gentle restraint techniques for the specific animal model.
-
Dose Calculation: Weigh each animal on the day of dosing to accurately calculate the volume of the this compound formulation to be administered.
-
Administration:
-
Use a sterile, appropriately sized oral gavage needle (e.g., 20-22 gauge for mice, 18-20 gauge for rats) with a ball tip to prevent injury.
-
Ensure the gavage needle is inserted correctly into the esophagus and not the trachea.
-
Slowly administer the calculated volume of the this compound formulation.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Monitoring: Observe the animals regularly for any adverse effects, including changes in body weight, behavior, and overall health. In some studies with cachexic models, a dosing holiday was implemented for individuals with body weight loss exceeding 15% of the initial body weight, with treatment resuming after recovery.[6]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound signaling pathway in the tumor microenvironment.
Experimental Workflow for this compound Oral Gavage Study
References
- 1. This compound: a first-in-class dual ARG1/2 inhibitor capable of targeting intracellular ARG2 | BioWorld [bioworld.com]
- 2. molecure.com [molecure.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Measuring the In Vivo Efficacy of OATD-02: Application Notes and Protocols for Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
OATD-02 is a first-in-class, orally bioavailable, dual inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2), enzymes that play a critical role in tumor immune evasion.[1][2] By depleting L-arginine in the tumor microenvironment (TME), arginases suppress the proliferation and effector function of anti-tumor immune cells, such as T cells and Natural Killer (NK) cells. This compound has been developed to counteract this immunosuppressive mechanism and restore anti-tumor immunity.[3] It has demonstrated significant anti-cancer activity in preclinical studies by impacting both tumor immunity and metabolism.[4][5] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in various preclinical cancer models.
Mechanism of Action: Reversing Arginine Depletion to Enhance Anti-Tumor Immunity
Arginase overexpression in the TME leads to the depletion of L-arginine, an amino acid essential for T cell proliferation and function. This depletion impairs the anti-tumor immune response, allowing cancer cells to proliferate. This compound inhibits both ARG1 and ARG2, thereby increasing the bioavailability of L-arginine in the TME. This restoration of L-arginine levels enhances T cell and NK cell-mediated anti-tumor immunity.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Human ARG1 | 20 |
| Human ARG2 | 39 |
| Murine ARG1 | 39 |
| Rat ARG1 | 28 |
Table 2: In Vivo Efficacy of this compound in Preclinical Cancer Models
| Model | Mouse Strain | This compound Dose | Route | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| CT26 (Colorectal Carcinoma) | BALB/c | Not specified | Oral | Not specified | Statistically significant antitumor efficacy |
| Renca (Kidney Carcinoma) | BALB/c | 75 mg/kg | Oral | Twice daily | 31% (not statistically significant) |
| K562 (Leukemia Xenograft) | Athymic Nude | 50 mg/kg | Oral | Twice daily | Statistically significant |
| B16F10 (Melanoma) | Not specified | 50 mg/kg | Oral | Twice daily | 46% |
Table 3: Pharmacokinetic Profile of this compound
| Species | Oral Bioavailability |
| Mouse | 13% |
| Rat | 30% |
| Dog | 61% |
Experimental Protocols
Detailed methodologies for key in vivo efficacy studies are provided below.
General Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Syngeneic Mouse Model of Metastatic Renal Cell Carcinoma for Quantitative and Longitudinal Assessment of Preclinical Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
OATD-02: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the stability and solubility of OATD-02, a potent dual inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2). Adherence to these guidelines will ensure consistent and reliable experimental results.
This compound Physicochemical Properties and Solubility
This compound is a zwitterionic and highly polar molecule.[1] This characteristic dictates its solubility profile, favoring aqueous-based solvents over most organic solvents. For experimental purposes, this compound has been successfully dissolved in Milli-Q water for biochemical and cell-based assays, and in sterile saline for in vivo studies.[2] While precise quantitative solubility limits are not extensively published, the following table summarizes the known solvents and provides a starting point for solution preparation.
| Solvent System | Known Application | Recommended Starting Concentration | Notes |
| Milli-Q Water | Biochemical and cell-based assays | 1-10 mM | Prepare fresh daily. Sonication may aid dissolution. |
| Sterile Saline (0.9% NaCl) | In vivo studies | 1-10 mg/mL | Ensure complete dissolution before administration. |
| Phosphate-Buffered Saline (PBS) | In vitro assays | 1-10 mM | pH of the PBS should be physiological (~7.4). |
| Dimethyl Sulfoxide (DMSO) | Not recommended | N/A | This compound has poor solubility in most organic solvents.[1] |
Experimental Protocols
Protocol for Determining Aqueous Solubility of this compound
This protocol outlines a method to determine the equilibrium solubility of this compound in aqueous buffers.
Materials:
-
This compound (solid)
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator shaker
-
Calibrated pH meter
-
Analytical balance
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
0.22 µm syringe filters
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer in a microcentrifuge tube.
-
Equilibration: Tightly cap the tube and place it in a thermomixer or incubator shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.
-
Sample Collection: Carefully collect the supernatant without disturbing the pellet.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same buffer.
-
Analyze the filtered supernatant and the standard solutions by a validated HPLC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant using the calibration curve. This concentration represents the equilibrium solubility.
-
Logical Workflow for Solubility Determination
Caption: Workflow for determining the aqueous solubility of this compound.
Protocol for Assessing Solution Stability of this compound
This protocol describes a method to evaluate the stability of this compound in solution under different storage conditions.
Materials:
-
Stock solution of this compound in the desired buffer (e.g., 1 mg/mL in PBS)
-
Microcentrifuge tubes or HPLC vials
-
Incubators or water baths set at various temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a suitable column and detector
Procedure:
-
Sample Preparation: Prepare a fresh stock solution of this compound at a known concentration. Aliquot the solution into multiple microcentrifuge tubes or HPLC vials.
-
Initial Analysis (T=0): Immediately analyze a fresh aliquot of the stock solution using a validated HPLC method to determine the initial concentration and purity.
-
Storage: Store the aliquots at different temperatures (e.g., 4°C, room temperature, 37°C) and protected from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours, and weekly), retrieve an aliquot from each storage condition.
-
Quantification: Analyze the samples by HPLC to determine the concentration of this compound remaining. The appearance of new peaks may indicate degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time for each storage condition.
Experimental Workflow for Solution Stability Assessment
Caption: Workflow for assessing the solution stability of this compound.
Signaling Pathway of this compound
This compound is a dual inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2). These enzymes are responsible for the hydrolysis of L-arginine to L-ornithine and urea. In the tumor microenvironment, high arginase activity depletes L-arginine, which is essential for T-cell proliferation and function, leading to immunosuppression. By inhibiting ARG1 and ARG2, this compound restores L-arginine levels, thereby enhancing the anti-tumor immune response.
Simplified Signaling Pathway of this compound Action
Caption: this compound inhibits arginase, increasing L-arginine for T-cell activation.
References
OATD-02: A Potent Dual Arginase Inhibitor for Modulating T Cell Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
OATD-02 is an orally bioavailable, potent, and selective small-molecule inhibitor of both arginase 1 (ARG1) and arginase 2 (ARG2).[1][2] Arginases are enzymes that catalyze the hydrolysis of L-arginine to ornithine and urea.[1] In the tumor microenvironment (TME), increased arginase activity, primarily by myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), leads to the depletion of L-arginine.[3] This amino acid is crucial for T cell proliferation and function. L-arginine deprivation impairs T cell receptor (TCR) signaling, reduces cytokine production, and ultimately suppresses the anti-tumor immune response.[4]
This compound reverses this immunosuppressive mechanism by inhibiting both ARG1 and ARG2, thereby restoring extracellular and intracellular L-arginine levels.[4][5] This restoration enhances T cell proliferation and activation, leading to a more robust anti-tumor immune response.[4] A key feature of this compound is its ability to inhibit intracellular ARG2, distinguishing it from many other arginase inhibitors and suggesting a broader impact on both immune and tumor cell metabolism.[4][6] Preclinical studies have demonstrated the anti-tumor efficacy of this compound as a monotherapy and in combination with other immunotherapies in various cancer models.[1][6]
These application notes provide an overview of this compound's activity and detailed protocols for studying its effects on T cell function.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 (nM) | Cell Line/System | Reference |
| ARG1 | Human (recombinant) | 20 | Biochemical Assay | [7] |
| ARG2 | Human (recombinant) | 39 | Biochemical Assay | [7] |
| ARG1 | Mouse (recombinant) | 39 | Biochemical Assay | [7] |
| ARG1 | Rat (recombinant) | 28 | Biochemical Assay | [7] |
| Arginase | Mouse | 912.9 | Bone Marrow-Derived Macrophages (BMDMs) | [7] |
| ARG2 | Human | 171.6 | Transfected CHO-K1 cells | [7] |
| ARG1 | Human | ~13,000 | Primary Hepatocytes | [7] |
In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Treatment | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| B16F10 Melanoma | This compound | 50 mg/kg, p.o., BID | 46% | [7][8] |
| CT26 Colorectal | This compound + anti-PD-L1 + Epacadostat | 50 mg/kg, p.o., BID (this compound) | Statistically significant improvement over monotherapy | [4] |
| Renca Renal Carcinoma | This compound | 75 mg/kg, p.o., BID | Immunomodulatory effect (Treg inhibition) | [3] |
| K562 Leukemia | This compound | Not specified | Effective inhibition of proliferation | [4] |
Signaling Pathway and Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. molecure.com [molecure.com]
- 3. Arginase inhibitor this compound shows promise in cancer treatment | BioWorld [bioworld.com]
- 4. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols: OATD-02 in Combination with PD-1/PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. A key mechanism of immune evasion is the metabolic reprogramming of cancer and immune cells. Arginase 1 (ARG1) and Arginase 2 (ARG2) are critical enzymes in this process, as their overexpression in the TME depletes L-arginine, an amino acid essential for T-cell proliferation and function. This L-arginine depletion impairs the anti-tumor immune response, contributing to tumor growth and resistance to immunotherapy.
OATD-02 is a first-in-class, orally bioavailable, potent dual inhibitor of both ARG1 and ARG2.[1][2] Unlike first-generation arginase inhibitors that primarily target extracellular ARG1, this compound is designed to penetrate cells and inhibit both extracellular and intracellular arginases.[3] This dual activity allows this compound to more effectively restore L-arginine levels within the TME, thereby enhancing the function of immune effector cells.[3][4] Preclinical studies have demonstrated that this compound not only exhibits single-agent anti-tumor activity but also acts synergistically with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies.[4][5] By reversing the metabolic suppression of T-cells, this compound can sensitize tumors to PD-1/PD-L1 blockade, leading to a more robust and durable anti-cancer immune response.[4]
These application notes provide a summary of the preclinical data for this compound and detailed protocols for its use in combination with PD-1/PD-L1 inhibitors in a syngeneic mouse tumor model.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | Species | Assay System | IC50 (nM) | Reference |
| ARG1 | Human | Recombinant Enzyme | 17 ± 2 | [5] |
| Human | Recombinant Enzyme | 20 | [6] | |
| Mouse | Recombinant Enzyme | 39 | [6] | |
| Rat | Recombinant Enzyme | 28 | [6] | |
| ARG2 | Human | Recombinant Enzyme | 34 ± 5 | [5] |
| Human | Recombinant Enzyme | 39 | [6] | |
| Cellular Arginase | Mouse | M2-polarized BMDMs | - | [5] |
| Human | Primary Hepatocytes | - | [5] |
BMDM: Bone Marrow-Derived Macrophage. Data for cellular assays was presented graphically in the source and specific IC50 values were not provided in the table format.
In Vivo Anti-Tumor Efficacy of this compound in Combination with Anti-PD-L1 in CT26 Tumor Model
| Treatment Group | Dosage and Schedule | Final Tumor Growth Inhibition (TGI) | p-value | Reference |
| This compound | 50 mg/kg, PO, BID | - | - | [5] |
| Anti-PD-L1 | 2.5 mg/kg, IP, QDx5 | - | - | [5] |
| This compound + Anti-PD-L1 | As above | - | < 0.006 | [5] |
| This compound + Epacadostat + Anti-PD-L1 | This compound: 50 mg/kg, PO, BID; Epacadostat: 30 mg/kg, PO, BID; Anti-PD-L1: 2.5 mg/kg, IP, QDx5 | - | < 0.0042 | [5] |
BID: Twice daily; PO: Oral gavage; IP: Intraperitoneal; QD: Once daily. TGI values for each group were not explicitly stated in a table in the source document but the combination therapies showed statistically significant tumor growth inhibition compared to vehicle.
Signaling Pathways and Experimental Workflow
Caption: Mechanism of this compound and PD-1/PD-L1 inhibitor synergy.
Caption: Experimental workflow for in vivo combination therapy study.
Caption: Rationale for combining this compound with PD-1/PD-L1 blockade.
Experimental Protocols
Protocol 1: In Vitro Arginase Inhibition Assay (Recombinant Enzyme)
Objective: To determine the IC50 value of this compound against recombinant human or murine Arginase 1 and Arginase 2.
Materials:
-
Recombinant ARG1 or ARG2 enzymes[3]
-
This compound
-
Assay Buffer: 100 mM sodium phosphate buffer, 130 mM NaCl, pH 7.4[3]
-
Bovine Serum Albumin (BSA)[3]
-
Manganese (II) chloride (MnCl2)[3]
-
L-arginine hydrochloride[3]
-
Urea detection reagent
-
96-well microplates
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant enzyme (ARG1 or ARG2), MnCl2 (final concentration 200 µM), and BSA (final concentration 1 mg/mL).[3]
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding L-arginine hydrochloride. The final concentration should be 10 mM for ARG1 and 20 mM for ARG2.[3]
-
Incubate the reaction mixture at 37°C for 60 minutes.[3]
-
Stop the reaction and measure the amount of urea produced using a colorimetric detection method as previously described.[3]
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vivo Synergistic Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-L1 antibody in a syngeneic mouse model.
Materials:
-
CT26 colorectal carcinoma cells[5]
-
Female BALB/c mice (6-8 weeks old)[5]
-
This compound
-
Anti-mouse PD-L1 antibody
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Phosphate-buffered saline (PBS)
-
Calipers
-
Syringes and needles for injection and gavage
Procedure:
-
Cell Culture: Culture CT26 cells in appropriate media until they reach the desired confluence for inoculation.
-
Tumor Inoculation: Harvest and resuspend CT26 cells in sterile PBS. Subcutaneously inject 5 x 10^5 CT26 cells into the right flank of each BALB/c mouse.[3]
-
Animal Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=10-12 per group):
-
Treatment Administration:
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight and general health of the animals.
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size or at the end of the study (e.g., day 24).[5]
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Perform statistical analysis (e.g., Mann-Whitney U test) to determine the significance of the anti-tumor effects.[5]
Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Materials:
-
Tumors from the in vivo study
-
RPMI medium
-
Collagenase/DNase digestion buffer
-
Fetal Bovine Serum (FBS)
-
Red blood cell lysis buffer
-
Cell strainers (70 µm)
-
Fixable Viability Dye[5]
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against mouse immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD44, CD62L).[5]
-
Flow cytometer
Procedure:
-
Single-Cell Suspension: Mince the excised tumors and digest them in a collagenase/DNase buffer to obtain a single-cell suspension.
-
Cell Staining:
-
Filter the cell suspension through a 70 µm cell strainer.
-
Stain the cells with a fixable viability dye to exclude dead cells from the analysis.[5]
-
Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers.
-
For intracellular staining (e.g., FoxP3 for regulatory T-cells), fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with the intracellular antibody.
-
-
Data Acquisition: Acquire the stained samples on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software (e.g., FlowJo). Gate on live, singlet, CD45+ cells to identify immune populations. Further, gate on specific subsets such as CD3+ T-cells, CD4+ helper T-cells, CD8+ cytotoxic T-cells, and CD4+FoxP3+ regulatory T-cells. Analyze the activation status of T-cells using markers like CD44 and CD62L.
Conclusion
This compound, as a potent dual inhibitor of ARG1 and ARG2, represents a promising therapeutic agent to counteract a key metabolic immune-suppressive mechanism within the tumor microenvironment. The preclinical data strongly support its combination with PD-1/PD-L1 inhibitors to enhance anti-tumor immunity. The protocols provided herein offer a framework for researchers to further investigate and validate the synergistic potential of this combination therapy in various cancer models.
References
- 1. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. molecure.com [molecure.com]
- 5. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Optimizing OATD-02 Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing OATD-02 dosage in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally bioavailable, small-molecule that acts as a dual inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[1][2][3][4][5] By inhibiting these enzymes, this compound prevents the hydrolysis of L-arginine to ornithine and urea.[1][6] This restoration of L-arginine levels in the tumor microenvironment enhances the function of immune cells, such as T-cells and NK cells, leading to an anti-tumor immune response.[2][6][7] The inhibition of ARG2 within tumor cells can also directly impact tumor cell growth and survival.[2][3]
Q2: What are the key pharmacokinetic properties of this compound in preclinical species?
A2: this compound exhibits favorable pharmacokinetic profiles across several preclinical species, characterized by long terminal half-lives, low clearance, and moderate to high volume of distribution.[1][8][9] Oral bioavailability varies across species.[1][4][8]
Q3: What are the reported efficacious doses of this compound in preclinical tumor models?
A3: Efficacious oral doses of this compound in preclinical mouse models have been reported in the range of 10 mg/kg to 100 mg/kg, administered once or twice daily.[2][4][8][10] For instance, in a B16F10 melanoma model, a dose of 50 mg/kg twice daily resulted in significant tumor growth inhibition.[4][10] In a CT26 colorectal carcinoma model, 100 mg/kg administered twice daily also showed significant anti-tumor efficacy.[11]
Q4: How can I monitor the pharmacodynamic effects of this compound in my in vivo study?
A4: A key pharmacodynamic marker for this compound activity is the plasma concentration of L-arginine.[8][10] A significant, dose-dependent increase in plasma L-arginine levels is expected following this compound administration.[4][10] Additionally, downstream markers of immune activation can be assessed, such as T-cell infiltration into the tumor and the expression of T-cell activation markers.[9]
Troubleshooting Guide
Issue 1: Suboptimal anti-tumor efficacy is observed.
-
Possible Cause 1: Insufficient Drug Exposure.
-
Troubleshooting Step: Verify the formulation and administration route. This compound is orally bioavailable, but improper formulation or gavage technique can lead to poor absorption.[1][4][8] Consider performing a pilot pharmacokinetic study in your specific animal model and strain to determine the plasma exposure achieved with your dosing regimen.
-
-
Possible Cause 2: Tumor Model Resistance.
-
Possible Cause 3: Inadequate Immune Response.
-
Troubleshooting Step: this compound's efficacy is often dependent on a functional immune system.[2][7] Ensure you are using an appropriate immunocompetent mouse model. In immunodeficient models, the anti-tumor effect may be primarily driven by the inhibition of intracellular ARG2 in tumor cells, which may require higher doses.[2]
-
Issue 2: Unexpected toxicity or adverse effects are observed.
-
Possible Cause 1: Dose is too high for the specific animal strain or model.
-
Possible Cause 2: Off-target effects.
-
Troubleshooting Step: While this compound is a selective arginase inhibitor, off-target effects at high concentrations cannot be entirely ruled out.[13] Correlate any observed toxicity with pharmacokinetic data. If adverse effects occur at plasma concentrations significantly higher than those required for efficacy, dose reduction is warranted.
-
Data Presentation
Table 1: Summary of this compound In Vitro Potency
| Target | Species | IC50 (nM) |
| ARG1 | Human | 17 - 20 |
| ARG2 | Human | 34 - 39 |
| ARG1 | Mouse | 39 |
| ARG1 | Rat | 28 |
Data compiled from multiple sources.[4][11]
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species (10 mg/kg oral dose)
| Species | Oral Bioavailability (%) |
| Mouse | ~13% |
| Rat | ~30% |
| Dog | ~61% |
Data compiled from multiple sources.[1][4][8]
Table 3: Reported Efficacious Dosing Regimens of this compound in Mouse Tumor Models
| Tumor Model | Dose (mg/kg) | Dosing Schedule | Outcome |
| B16F10 Melanoma | 50 | Twice Daily (PO) | Significant Tumor Growth Inhibition |
| K562 Leukemia | 50 | Twice Daily (PO) | Significant Tumor Growth Inhibition |
| CT26 Colorectal | 100 | Twice Daily (PO) | Significant Tumor Growth Inhibition |
| Renca Kidney Carcinoma | Not Specified | Not Specified | Immunomodulatory Effect (Treg Inhibition) |
Data compiled from multiple sources.[2][3][8][10][11]
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Recombinant Arginase Inhibition Assay
-
Reagents: Recombinant human ARG1 or ARG2, L-arginine, urea detection kit, this compound.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the recombinant arginase enzyme.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time.
-
Initiate the enzymatic reaction by adding L-arginine.
-
Incubate at 37°C for a specified duration.
-
Stop the reaction and measure the amount of urea produced using a colorimetric assay.
-
Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
-
Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
-
Animal Model: Immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Tumor Cells: Syngeneic tumor cell line (e.g., CT26 or B16F10).
-
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Once tumors are palpable and have reached a pre-determined size, randomize mice into treatment and vehicle control groups.
-
Prepare this compound in a suitable vehicle for oral gavage.
-
Administer this compound or vehicle according to the planned dosing schedule.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, collect tumors and blood for pharmacodynamic analysis (e.g., L-arginine measurement, immune cell profiling).
-
Analyze the data for statistical significance in tumor growth inhibition between the treated and control groups.[12]
-
Visualizations
Caption: this compound inhibits ARG1/2, restoring L-arginine for T-cell activation.
Caption: Workflow for an in vivo efficacy study of this compound.
Caption: Troubleshooting logic for suboptimal this compound efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Arginase 1/2 Inhibitor this compound: From Discovery to First-in-man Setup in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. molecure.com [molecure.com]
- 8. This compound: a first-in-class dual ARG1/2 inhibitor capable of targeting intracellular ARG2 | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Dual arginase inhibitor this compound cleared to enter clinic for solid tumors | BioWorld [bioworld.com]
OATD-02 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of OATD-02. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective dual inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[1][2][3] Its mechanism involves the competitive and reversible inhibition of these enzymes, which are crucial in the metabolism of L-arginine.[4] By blocking ARG1 and ARG2, this compound aims to restore L-arginine levels within the tumor microenvironment, thereby enhancing the anti-tumor immune response.[5]
Q2: Have any specific off-target effects of this compound been identified?
A2: Based on available preclinical and early clinical data, this compound is reported to have a favorable safety profile and is well-tolerated in animal models.[6] The design of this compound, featuring a rigid cyclic structure, was intended to minimize off-target binding compared to more flexible molecules.[4] While comprehensive off-target screening panel data is not publicly available, initial clinical findings have not reported significant off-target concerns. In the first-in-human Phase I study, no dose-limiting toxicities have been observed.
Q3: What are the known on-target effects of this compound that researchers should be aware of?
A3: The primary on-target effect of this compound is the inhibition of ARG1 and ARG2, leading to an increase in L-arginine concentrations. This can modulate the tumor microenvironment by promoting the activity of anti-tumor immune cells.[5] Researchers should anticipate seeing immunological changes in their experimental systems, such as alterations in T-cell populations and cytokine profiles.
Q4: Are there any concerns regarding toxicity with this compound?
A4: Preclinical studies have indicated that this compound is safe and well-tolerated in animal models.[6] A key consideration for arginase inhibitors is the potential for ammonia-related toxicity due to the disruption of the urea cycle. However, studies have been conducted to ensure that this compound's dosing regimens avoid such toxicities. The ongoing Phase I clinical trial has not reported any dose-limiting toxicities in patients to date.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in immune cell populations unrelated to anti-tumor activity | On-target effect of arginase inhibition on systemic immune cell function. | Analyze baseline and post-treatment immune cell populations thoroughly. Consider including additional immune cell markers in your analysis to better characterize the observed changes. |
| Variability in in-vivo efficacy | Differences in the tumor microenvironment, including baseline levels of ARG1/ARG2 and L-arginine. | Measure baseline ARG1 and ARG2 expression levels in your tumor models. Assess L-arginine concentrations in the tumor microenvironment and plasma before and after treatment to correlate with efficacy. |
| Inconsistent in-vitro results | Cellular context and expression of ARG1/ARG2. | Confirm ARG1 and ARG2 expression in the cell lines used. Optimize assay conditions, including L-arginine concentration in the culture media, to ensure consistent results. |
Experimental Protocols
Protocol 1: In Vitro Arginase Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory activity of this compound against recombinant arginase.
-
Reagents and Materials:
-
Recombinant human ARG1 or ARG2
-
L-arginine solution
-
Urea detection reagent
-
This compound stock solution
-
Assay buffer (e.g., Tris-HCl with MnCl2)
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the recombinant arginase enzyme to each well of the microplate.
-
Add the this compound dilutions to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the L-arginine substrate.
-
Incubate for a defined period at 37°C.
-
Stop the reaction and add the urea detection reagent.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: this compound preclinical and clinical development workflow.
References
- 1. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molecure.com [molecure.com]
- 3. molecure.com [molecure.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Arginase inhibitor this compound shows promise in cancer treatment | BioWorld [bioworld.com]
- 6. aacrjournals.org [aacrjournals.org]
OATD-02 Technical Support Center: Toxicity and Safety Profile
Welcome to the technical support center for OATD-02, a first-in-class, orally bioavailable dual inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2) currently in clinical development for cancer immunotherapy. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive information on the toxicity and safety profile of this compound, along with troubleshooting guidance for experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound from preclinical studies?
A1: Preclinical studies have demonstrated that this compound is well-tolerated in animal models. Comprehensive toxicology and 4-week Good Laboratory Practice (GLP) toxicology studies have been conducted in rats and dogs. In these studies, this compound did not cause any major adverse effects at doses of 5 mg/kg in rats and 9 mg/kg in dogs.[1]
Q2: Has this compound shown any direct cytotoxic effects on cancer cells?
A2: In vitro studies on B16F10 melanoma cells have shown that this compound does not have direct cytostatic or antiproliferative effects at concentrations ranging from 0.05 to 100 μmol/L for 72 hours.[1] This suggests that its anti-tumor activity is primarily mediated through immunomodulation rather than direct cytotoxicity.[1]
Q3: What is the potential for on-target toxicity, specifically hepatotoxicity?
A3: As a dual inhibitor of arginases, there is a theoretical concern for on-target hepatotoxicity due to the role of ARG1 in the urea cycle in the liver. However, preclinical studies suggest a low risk of systemic toxicity.[1] The ideal arginase inhibitor for cancer therapy would inhibit arginases in the tumor microenvironment (TME) and within immune and tumor cells, without significantly affecting hepatocytic ARG1.[1]
Q4: What is the current status of this compound in clinical trials and what is the emerging safety profile in humans?
A4: this compound is currently in a Phase I clinical trial (NCT05759923) to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced and/or metastatic solid tumors.[2][3][4] As of early 2025, no dose-limiting toxicities (DLTs) have been observed in patients receiving the drug during the dose-escalation phase, up to a daily dose of 20 mg.[1][5] The Safety Review Committee has recommended continued recruitment and exploration of higher doses.[5]
Q5: Have there been any reports of this compound affecting body weight in preclinical studies?
A5: In most animal studies, the doses of this compound were adjusted to ensure safe drug exposure, and no significant effects on body weight were reported. In the Renca tumor model, observed body weight loss was attributed to the cachectic nature of the model itself and not to this compound, as it occurred in both the vehicle and treatment groups.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected in vitro cytotoxicity | Off-target effects at high concentrations, contamination of the compound, or specific sensitivity of the cell line. | Verify the concentration of this compound used. Ensure it is within the recommended range (e.g., up to 100 µM for short-term assays). Test for mycoplasma and other contaminants in cell cultures. Consider using a different cell line to confirm the effect. |
| Inconsistent anti-tumor efficacy in vivo | Suboptimal dosing regimen, poor bioavailability in the specific animal model, or tumor model resistance. | Review the dosing schedule and route of administration based on pharmacokinetic data. Ensure proper formulation and administration of this compound. Consider using a tumor model known to be responsive to arginase inhibition. |
| Signs of hepatotoxicity in animal models (e.g., elevated liver enzymes) | Potential on-target effect on the urea cycle. | Monitor liver function tests (ALT, AST, bilirubin) regularly. Consider dose reduction or less frequent administration. Co-administration with agents that support liver function could be explored in non-clinical research settings. |
Quantitative Data Summary
Table 1: Preclinical In Vitro Inhibitory Activity of this compound
| Target | Species | Assay Type | IC50 |
| Arginase 1 (ARG1) | Human | Recombinant Enzyme | 20 nM |
| Arginase 2 (ARG2) | Human | Recombinant Enzyme | 14 nM |
| Intracellular ARG2 | Murine | M2-polarized BMDM | - |
| Intracellular ARG1 | Human | Primary Hepatocytes | - |
Table 2: Preclinical Tolerability of this compound in 4-Week GLP Toxicology Studies
| Species | Dose | Observation |
| Rat | 5 mg/kg/day | Well-tolerated, no major adverse effects. |
| Dog | 9 mg/kg/day | Well-tolerated, no major adverse effects. |
Experimental Protocols
1. In Vitro Arginase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human arginase 1 and 2.
-
Methodology:
-
Recombinant human ARG1 or ARG2 is incubated with varying concentrations of this compound in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of L-arginine as a substrate.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The amount of urea produced is quantified using a colorimetric method.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. In Vivo Tumor Growth Inhibition Study (Syngeneic Mouse Model)
-
Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model.
-
Methodology:
-
Syngeneic tumor cells (e.g., CT26 colorectal carcinoma) are implanted into immunocompetent mice.
-
Once tumors are established, mice are randomized into vehicle control and this compound treatment groups.
-
This compound is administered orally at a specified dose and schedule (e.g., 50 mg/kg, twice daily).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., immune cell infiltration).
-
Visualizations
Caption: this compound mechanism of action in the tumor microenvironment.
Caption: this compound development workflow from preclinical to clinical phases.
References
- 1. Strategic update on the progress and development of [globenewswire.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. molecure.com [molecure.com]
- 4. ichgcp.net [ichgcp.net]
- 5. First-in-human Phase I Study to Evaluate Safety, Tolerability and Antineoplastic Activity of this compound in Patients with Selected Advanced And/or Metastatic Solid Tumours [clin.larvol.com]
This guide is intended for researchers, scientists, and drug development professionals working with the dual arginase inhibitor OATD-02 in preclinical animal models. It provides troubleshooting advice and frequently asked questions (FAQs) to help manage potential side effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an oral, potent, and selective first-in-class dual inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[1][2][3] Arginase enzymes hydrolyze L-arginine, an amino acid crucial for the function of immune cells like T-cells.[4] By inhibiting both ARG1 and ARG2, this compound aims to restore L-arginine levels in the tumor microenvironment, thereby enhancing the anti-tumor immune response.[5][6] Its unique properties include the ability to target intracellular ARG2 and a long drug-target residence time.[4]
Q2: What are the common animal models used for this compound efficacy studies?
A2: Preclinical studies for this compound have utilized several syngeneic mouse cancer models, which have an intact immune system suitable for testing immunomodulatory agents.[4] These include colorectal (CT26), kidney (Renca), and melanoma (B16F10) carcinoma models.[4][6] Xenograft models, such as the K562 leukemia model in athymic mice, have also been used to evaluate immune-independent anti-tumor effects.[6]
Q3: Has this compound been found to be generally well-tolerated in animal models?
A3: Yes, comprehensive toxicology studies have shown that this compound is well-tolerated in animal models.[4] Specifically, it did not cause major adverse effects in rats and dogs at doses of 5 and 9 mg/kg, respectively.[4] In some tumor models, observed side effects like weight loss were attributed to the cachexia nature of the model rather than the drug itself.[7]
Q4: What is the primary pharmacodynamic effect of this compound observed in animals?
A4: The primary pharmacodynamic effect is a significant, dose-dependent increase in plasma and tumor L-arginine concentrations.[4] For instance, a 5 mg/kg oral dose in mice led to a fourfold increase in plasma L-arginine levels that was sustained for a week after treatment ended.[8] This confirms target engagement and the intended biological effect of the compound.
Troubleshooting Guide for this compound Side Effects
While generally well-tolerated, high doses or specific model sensitivities may lead to manageable side effects. This section addresses potential issues in a question-and-answer format.
Issue 1: Unexpected Weight Loss or Reduced Food Intake
Q: My animals are losing weight beyond what is expected from tumor burden alone. What should I do?
A: Unexpected weight loss can be a sign of gastrointestinal distress or systemic toxicity. While this compound has a good safety profile, individual animal or model sensitivity can vary.
Troubleshooting Steps:
-
Confirm Dosing Accuracy: Double-check all dose calculations and administration volumes. Oral gavage errors can cause significant stress and aversion to feeding.
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Monitor Food and Water Intake: Quantify daily food and water consumption to determine if weight loss is due to reduced intake.
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Dose De-escalation Study: If weight loss is consistently observed, perform a dose de-escalation study to identify the maximum tolerated dose (MTD) in your specific model.
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Supportive Care: Provide nutritional support, such as palatable, high-calorie food supplements, to mitigate weight loss.
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Necropsy and Histopathology: If an animal reaches a humane endpoint, perform a full necropsy with histopathological analysis of the gastrointestinal tract and other key organs to identify any drug-related pathology.
Issue 2: Abnormal Blood Chemistry (e.g., Elevated Liver Enzymes)
Q: I'm observing elevated ALT/AST levels in this compound treated animals. Is this expected?
A: Systemic arginase inhibition could potentially affect the urea cycle in the liver.[6] While significant hepatotoxicity has not been reported as a major issue, monitoring liver function is a standard precaution.[9][10]
Troubleshooting Steps:
-
Establish Baseline: Always collect baseline blood samples before initiating treatment to ensure that elevations are treatment-emergent.
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Time-Course Analysis: Collect blood samples at multiple time points during the study (e.g., weekly) to determine if enzyme elevations are transient or progressive.
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Correlate with Histopathology: At the end of the study, correlate serum chemistry findings with liver histopathology to look for signs of cellular damage, inflammation, or necrosis.
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Evaluate Drug-Drug Interactions: If this compound is being used in combination with other therapies, consider the potential for additive or synergistic liver toxicity.
Quantitative Data Summary: Tolerability in Animal Models
The following table summarizes key pharmacokinetic and tolerability data from preclinical studies.
| Species | Dose (Oral) | Observation | Reference |
| Mouse | 50 mg/kg (twice daily) | Significant tumor growth inhibition (46%) in B16F10 model with no adverse effects observed. | [4] |
| Rat | 5 mg/kg | Well-tolerated in toxicology studies. | [4] |
| Dog | 9 mg/kg | Well-tolerated in toxicology studies. | [4] |
| Mouse | 10 mg/kg | Oral bioavailability of 13%. | [8][11] |
| Rat | 10 mg/kg | Oral bioavailability of 30%. | [8][11] |
| Dog | 10 mg/kg | Oral bioavailability of 61%. | [8][11] |
Key Experimental Protocols
This section provides detailed methodologies for experiments relevant to assessing the effects and side effects of this compound.
Protocol 1: In Vivo Efficacy and Tolerability Study in a Syngeneic Tumor Model
Objective: To assess the anti-tumor efficacy and general tolerability of this compound.
Methodology:
-
Animal Model: Use a relevant syngeneic model, such as female BALB/c mice for the CT26 colon carcinoma model.
-
Tumor Implantation: Subcutaneously implant 1x10^6 CT26 cells into the right flank of each mouse.
-
Randomization: When tumors reach a palpable size (e.g., ~100 mm³), randomize animals into treatment groups (e.g., vehicle control, this compound at various doses).
-
Dosing: Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer via oral gavage at the desired dose and schedule (e.g., 50 mg/kg, twice daily).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record body weight at each tumor measurement.
-
Perform clinical observations daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
-
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Endpoint: Continue treatment for a defined period (e.g., 15-21 days) or until tumors in the control group reach the predetermined endpoint size.
-
Data Analysis: Compare tumor growth inhibition (TGI) and body weight changes between groups.
Protocol 2: Blood Collection and Clinical Chemistry Analysis
Objective: To monitor for potential systemic side effects by analyzing blood parameters.
Methodology:
-
Blood Collection:
-
Collect blood (approx. 100-200 µL) via a suitable method, such as submandibular or saphenous vein puncture.
-
Collect samples at baseline (pre-treatment) and at selected time points during and at the end of the study.
-
-
Sample Processing:
-
For serum chemistry, collect blood into serum separator tubes.
-
Allow blood to clot, then centrifuge at 2000 x g for 10 minutes.
-
Harvest the serum and store at -80°C until analysis.
-
-
Analysis:
-
Use a certified veterinary clinical chemistry analyzer.
-
Key parameters to assess include: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Blood Urea Nitrogen (BUN), and Creatinine.
-
-
Data Interpretation: Compare results from treated groups to the vehicle control group and to baseline values.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. molecure.com [molecure.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Molecure to begin clinical development of novel dual arginase inhibitor this compound for the treatment of cancer after gaining permission to conduct first clinical trial in Poland [prnewswire.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. molecure.com [molecure.com]
- 6. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. dvm360.com [dvm360.com]
- 10. dvm360.com [dvm360.com]
- 11. This compound: a first-in-class dual ARG1/2 inhibitor capable of targeting intracellular ARG2 | BioWorld [bioworld.com]
OATD-02 In Vitro Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing OATD-02 in in vitro experiments. This compound is an orally active, competitive, and reversible dual inhibitor of Arginase 1 (ARG1) and Arginase 2 (ARG2).[1][2] It blocks intracellular arginases, which are enzymes that hydrolyze L-arginine to ornithine and urea.[1][3] By inhibiting these enzymes, this compound restores arginine levels, which can modulate the tumor microenvironment and enhance anti-tumor immune responses.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a dual inhibitor of Arginase 1 (ARG1) and Arginase 2 (ARG2).[1][5][7] These enzymes are overexpressed in many cancers and deplete L-arginine, an amino acid crucial for T-cell function.[3][4] By inhibiting ARG1 and ARG2, this compound increases the concentration of L-arginine, which helps to restore T-cell and Natural Killer (NK) cell activity against tumors.[4][5][6] This mechanism aims to reverse the immunosuppressive effects observed in the tumor microenvironment.[1][5]
Q2: What are the recommended cell lines for testing this compound's efficacy?
A2: this compound has shown activity in various preclinical models. Suitable cell lines for in vitro testing would include those with known expression of ARG1 or ARG2. Examples from published studies include colorectal (CT26), kidney (Renca), and leukemia (K562) carcinoma cell lines.[5] It is also effective in models of melanoma.[1][2] The choice of cell line should be guided by the specific research question and the arginase expression profile of the cells.
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. For storage, the DMSO stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High Variability or Inconsistent IC50 Values in Cell Viability Assays
High variability between replicate wells can obscure the true effect of this compound.[8]
Potential Causes & Solutions:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Calibrate multichannel pipettes and use a consistent pipetting technique.
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate compounds and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media without cells and use only the inner wells for the experiment.
-
Compound Precipitation: this compound may precipitate at high concentrations in aqueous media. Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, consider lowering the highest concentration or using a different formulation with solubilizing agents.
-
Assay Interference: The components of the viability assay reagent (e.g., MTT, resazurin) can sometimes interact with the test compound. Run a control plate with this compound in cell-free media to check for any direct chemical reaction with the assay reagents.
-
Inappropriate Assay Timing: The duration of the experiment should be optimized. Some assays may only provide information at a specific time point, and cell survival can be influenced by the length of treatment.[9][10]
Issue 2: No significant change in L-arginine levels after this compound treatment.
A lack of change in extracellular L-arginine may indicate a problem with the experimental setup.
Potential Causes & Solutions:
-
Cellular Arginase Activity: Confirm that the chosen cell line has sufficient arginase activity to cause detectable L-arginine depletion in the control group. Measure the baseline arginase activity in cell lysates.
-
Compound Inactivity: Verify the integrity of the this compound stock solution. If possible, test its activity in a cell-free recombinant arginase assay.
-
Insufficient Incubation Time: The effect of this compound on L-arginine levels is time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.
-
High Basal L-arginine in Media: If the cell culture medium has a very high concentration of L-arginine, the depletion by cellular arginases might be masked. Consider using a medium with a lower, yet sufficient, L-arginine concentration for the experiment.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 (nM) |
| Recombinant Human ARG1 (hARG1) | Enzymatic Assay | 20[1][7] |
| Recombinant Human ARG2 (hARG2) | Enzymatic Assay | 39[1] |
| Murine Bone Marrow-Derived Macrophages (BMDM) | Cellular Assay | 912.9[1][2] |
| Transfected CHO-K1 (hARG2) | Cellular Assay | 171.6[1][2] |
| Human Primary Hepatocytes (hARG1) | Cellular Assay | 13,000[1] |
Experimental Protocols & Visualizations
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of a cancer cell line.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells (e.g., <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. molecure.com [molecure.com]
- 5. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. This compound: a first-in-class dual ARG1/2 inhibitor capable of targeting intracellular ARG2 | BioWorld [bioworld.com]
- 8. benchchem.com [benchchem.com]
- 9. What are the limitations of cell viability assays? | AAT Bioquest [aatbio.com]
- 10. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
OATD-02 Technical Support Center: Enhancing Delivery and Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing OATD-02, a potent dual inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2). This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful experimentation and address challenges related to this compound delivery and bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, competitive, and reversible dual inhibitor of both arginase 1 (ARG1) and arginase 2 (ARG2).[1] By inhibiting these enzymes, this compound prevents the hydrolysis of L-arginine to ornithine and urea.[2][3] This leads to increased levels of L-arginine in the tumor microenvironment, which in turn enhances the function of anti-tumor immune cells such as T-cells and Natural Killer (NK) cells.[4]
Q2: What is the predicted oral bioavailability of this compound in humans?
A2: The predicted human oral bioavailability of this compound is moderate, estimated at 35%, with a predicted half-life of approximately 33 hours.[4] This suggests that once-daily dosing may be feasible in clinical settings.[2]
Q3: In which solvents can I dissolve this compound?
Q4: How should I store this compound?
A4: For long-term stability, solid this compound should be stored at low temperatures, protected from light. It is recommended to prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.[6]
Troubleshooting Guides
This section addresses common issues that researchers may encounter during their experiments with this compound.
Issue 1: Low or no activity of this compound in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | Although this compound is designed to target intracellular arginases, its permeability may vary across different cell lines. Consider using cell lines with known high expression of organic cation transporters, or perform a time-course experiment to determine the optimal incubation time for sufficient intracellular accumulation. |
| Compound Instability | This compound may be unstable in the cell culture medium over long incubation periods. Prepare fresh dilutions of the compound from a DMSO stock for each experiment. Consider a medium change with freshly diluted this compound for long-term assays. |
| Incorrect Cell Seeding Density | High cell density can lead to a lower effective concentration of the inhibitor per cell. Optimize cell seeding density to ensure a consistent and effective dose.[6] |
| Cell Line Insensitivity | The target cell line may not be sensitive to arginase inhibition. Ensure that the cell line expresses ARG1 and/or ARG2 and that its proliferation is dependent on arginine metabolism. |
Issue 2: High variability in in vivo tumor growth inhibition studies.
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent oral gavage technique. Prepare fresh formulations of this compound for each dosing day to avoid degradation. |
| "Edge Effect" in Tumor Implantation | Tumors in mice at the edge of a cage may grow differently due to variations in temperature and stress. Randomize animal placement within and between cages to minimize this effect. |
| Variability in Tumor Size at Treatment Start | Start treatment when tumors have reached a consistent, pre-determined size across all animals to ensure a uniform baseline. |
| Suboptimal Formulation | If poor oral absorption is suspected, consider exploring alternative formulation strategies to improve bioavailability (see "Experimental Protocols" section below). |
Issue 3: Unexpected toxicity or side effects in animal models.
| Potential Cause | Troubleshooting Step |
| Off-target Effects at High Doses | While this compound is reported to be well-tolerated in preclinical models, high concentrations may lead to off-target effects.[3][7] Perform a dose-response study to determine the optimal therapeutic window with minimal toxicity. |
| Vehicle-related Toxicity | The vehicle used for formulation (e.g., DMSO, PEG400) can cause toxicity at high concentrations. Include a vehicle-only control group to assess any vehicle-related effects. |
Data Presentation
Table 1: this compound In Vitro Inhibitory Activity
| Target | Species | Assay | IC50 (nM) |
| ARG1 | Human | Recombinant Enzyme | 17 ± 2[8][9] |
| ARG2 | Human | Recombinant Enzyme | 34 ± 5[8][9] |
| ARG1 | Human | Primary Hepatocytes | 14,200 ± 3,400[9] |
| ARG (intracellular) | Mouse | M2-polarized BMDMs | 56.2 ± 19.0 µM[9] |
| ARG2 | Human | Transfected CHO-K1 cells | 171.6[1][10] |
Table 2: this compound Pharmacokinetic Parameters in Preclinical Species
| Species | Dosing Route | Dose (mg/kg) | Oral Bioavailability (%) | T 1/2 (h) |
| Mouse | Oral Gavage | 10 | 13[1][10] | - |
| Rat | Oral Gavage | 10 | 30[1][10] | Long[11] |
| Dog | Oral Gavage | 10 | 61[1][10] | Long[11] |
| Human (predicted) | - | - | 35[4] | ~33[4] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (e.g., using K562 cells)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
K562 cells (or other target cell line)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: a. Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS. b. Seed cells in a 96-well plate at a density of 1 x 10^6 cells/mL.[7]
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Treatment: a. Add the diluted this compound or vehicle control to the appropriate wells. b. Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment duration (e.g., 72 hours). For long-term proliferation assays, daily monitoring of cell density and viability is recommended.[7][8]
-
Cell Viability Measurement: a. At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. b. Measure luminescence or absorbance using a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle control (set as 100% viability). b. Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Tumor Xenograft Study (e.g., B16F10 model)
All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
BALB/c mice (or other appropriate strain)
-
B16F10 melanoma cells
-
This compound
-
Vehicle (e.g., 2% DMSO, 18% PEG400 in sterile saline)[5]
-
Matrigel (optional)
-
Calipers
Procedure:
-
Tumor Cell Implantation: a. Subcutaneously inject B16F10 cells (e.g., 5 x 10^5 cells) into the flank of each mouse. Cells can be mixed with Matrigel to improve tumor take rate.[12]
-
Tumor Growth Monitoring: a. Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment: a. When tumors reach a predetermined size (e.g., 80-100 mm³), randomize the mice into treatment and control groups.[12] b. Administer this compound by oral gavage at the desired dose (e.g., 50 mg/kg, twice daily).[9] The control group should receive the vehicle only.
-
Endpoint: a. Continue treatment for the planned duration (e.g., 15 days).[9] b. Monitor animal health and body weight throughout the study. c. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Protocol 3: Formulation Strategies to Improve Oral Bioavailability
Given that this compound's oral absorption may be limited by its permeability, researchers can explore advanced formulation strategies.
1. Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS):
-
Principle: Dissolving the drug in a mixture of oils, surfactants, and co-solvents can improve its solubility and facilitate its absorption through the lymphatic system, bypassing first-pass metabolism.[2][11][13]
-
General Protocol:
-
Excipient Screening: Screen various oils (e.g., medium-chain triglycerides), surfactants (e.g., Tween 80, Cremophor EL), and co-solvents (e.g., PEG 400, ethanol) for their ability to dissolve this compound.
-
Formulation Development: Prepare different ratios of oil, surfactant, and co-solvent and visually assess their self-emulsifying properties upon dilution in water.
-
Characterization: Characterize the resulting micro/nanoemulsions for droplet size, polydispersity index, and drug loading.
-
In Vivo Evaluation: Administer the optimized lipid-based formulation to animals and compare its pharmacokinetic profile to that of a simple suspension.
-
2. Nanoparticle Formulations:
-
Principle: Encapsulating the drug in nanoparticles can protect it from degradation in the gastrointestinal tract, increase its surface area for dissolution, and enhance its uptake by intestinal cells.[7]
-
General Protocol (using Nanoprecipitation):
-
Polymer and Solvent Selection: Choose a biodegradable polymer (e.g., PLGA) and a solvent in which both the polymer and this compound are soluble (e.g., acetone). The non-solvent is typically water.
-
Nanoparticle Formation: Dissolve the polymer and this compound in the organic solvent. Inject this organic phase into the aqueous non-solvent under constant stirring. The polymer will precipitate, encapsulating the drug to form nanoparticles.
-
Purification and Characterization: Purify the nanoparticles by centrifugation or dialysis to remove the organic solvent and unencapsulated drug. Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
-
In Vivo Evaluation: Administer the nanoparticle formulation orally to animals and assess its pharmacokinetic and pharmacodynamic effects.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway in the Tumor Microenvironment.
References
- 1. Nanoparticle Formulation. [bio-protocol.org]
- 2. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. molecure.com [molecure.com]
- 5. promocell.com [promocell.com]
- 6. benchchem.com [benchchem.com]
- 7. Documents download module [ec.europa.eu]
- 8. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Melanoma patient-derived xenografts accurately model the disease and develop fast enough to guide treatment decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
Overcoming Research Limitations of OATD-02: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of OATD-02, a dual inhibitor of Arginase 1 (ARG1) and Arginase 2 (ARG2). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate smooth and effective research.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent IC50 values in in vitro arginase activity assays. | - Recombinant enzyme instability.- Substrate (L-arginine) degradation.- Incorrect buffer conditions. | - Aliquot recombinant ARG1 and ARG2 upon receipt and store at -80°C to avoid repeated freeze-thaw cycles.- Prepare fresh L-arginine solutions for each experiment.- Ensure the assay buffer contains MnCl2, as arginases are manganese-dependent enzymes. A typical buffer is 50 mM Tris-HCl, pH 7.5, with 10 mM MnCl2. |
| Low or no inhibition of intracellular arginase activity in cellular assays. | - Poor cell permeability of this compound in the specific cell line used.- High expression of drug efflux pumps in the cell line.- Insufficient incubation time. | - While this compound is designed for intracellular activity, permeability can vary. Consider using a different cell line known to have lower efflux pump expression.- Increase the incubation time of this compound with the cells to allow for sufficient uptake.- Verify intracellular arginase expression levels in your cell model via Western blot or qPCR. |
| Variability in tumor growth inhibition in in vivo studies. | - Inconsistent tumor implantation.- Differences in animal age, weight, or health status.- Suboptimal dosing regimen or route of administration. | - Ensure consistent tumor cell number and injection volume for subcutaneous models.- Use age- and weight-matched animals and monitor their health throughout the study.- this compound is orally bioavailable. Ensure proper oral gavage technique to minimize variability in drug exposure.[1][2] |
| Unexpected toxicity or adverse effects in animal models. | - Off-target effects at high concentrations.- Vehicle-related toxicity. | - Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model.- Include a vehicle-only control group to assess any effects of the delivery vehicle. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive and reversible dual inhibitor of both Arginase 1 (ARG1) and Arginase 2 (ARG2).[1] By inhibiting these enzymes, this compound prevents the hydrolysis of L-arginine to ornithine and urea.[2][3] This restoration of L-arginine levels in the tumor microenvironment enhances the function of immune cells, such as T-cells and Natural Killer (NK) cells, leading to an anti-tumor immune response.[4]
Q2: What distinguishes this compound from other arginase inhibitors like numidargistat (CB-1158)?
A2: A key advantage of this compound is its ability to effectively inhibit both extracellular and intracellular arginases, including ARG2.[5][6][7] In contrast, some first-generation arginase inhibitors, such as numidargistat, predominantly target extracellular ARG1 and have limited intracellular penetration.[8] The dual inhibition of ARG1 and ARG2 by this compound may lead to a more comprehensive blockade of arginine depletion and a stronger anti-tumor effect.
Q3: What are the recommended in vitro concentrations of this compound to use?
A3: The IC50 values for this compound are in the nanomolar range. For recombinant human ARG1, the IC50 is approximately 17-20 nM, and for human ARG2, it is around 34-39 nM.[1][5] For cellular assays, effective concentrations may be higher to account for cell permeability. It is recommended to perform a dose-response curve starting from low nanomolar to micromolar concentrations to determine the optimal concentration for your specific cell line and assay.
Q4: What is the oral bioavailability of this compound?
A4: this compound has demonstrated moderate oral bioavailability in preclinical species, with values of 13% in mice, 30% in rats, and 61% in dogs.[1]
Q5: Can this compound be combined with other cancer therapies?
A5: Yes, preclinical studies have shown that this compound can have superior anti-tumor activity when combined with other immunotherapeutics, such as immune checkpoint inhibitors.[5]
Quantitative Data Summary
| Parameter | Human ARG1 | Human ARG2 | Murine ARG1 | Rat ARG1 |
| IC50 (nM) | 17 ± 2 | 34 ± 5 | 39 | 28 |
Data compiled from multiple sources.[1][5]
| Pharmacokinetic Parameter | Mouse | Rat | Dog |
| Oral Bioavailability (%) | 13 | 30 | 61 |
| Terminal Half-life (h) | ~33 (predicted human) | - | - |
Data compiled from multiple sources.[1][4]
Experimental Protocols
In Vitro Arginase Inhibition Assay
-
Reagent Preparation :
-
Prepare a 10X assay buffer of 500 mM Tris-HCl, pH 7.5.
-
Prepare a 10X MnCl2 solution of 100 mM.
-
Prepare a stock solution of L-arginine (e.g., 100 mM) in water.
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to make a high-concentration stock solution (e.g., 10 mM) and prepare serial dilutions.
-
Recombinant human ARG1 or ARG2 should be diluted in 1X assay buffer.
-
-
Assay Procedure :
-
In a 96-well plate, add 10 µL of the this compound serial dilutions or vehicle control.
-
Add 40 µL of the diluted recombinant arginase enzyme to each well.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of pre-warmed L-arginine solution (diluted in 1X assay buffer with 10 mM MnCl2). The final L-arginine concentration should be close to the Km of the enzyme.
-
Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding an acid solution (e.g., a mixture of H2SO4, H3PO4, and water).
-
Detect the amount of urea produced using a colorimetric reagent such as α-isonitrosopropiophenone (ISPF) and measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Tumor Growth Inhibition Study in a Syngeneic Mouse Model (e.g., CT26)
-
Animal Model :
-
Use 7-8 week old female BALB/c mice.[5]
-
Allow animals to acclimate for at least one week before the start of the experiment.
-
-
Tumor Cell Implantation :
-
Culture CT26 colorectal carcinoma cells under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^5 cells) subcutaneously into the right flank of each mouse.[5]
-
-
Treatment Regimen :
-
Monitoring and Endpoint :
-
Measure tumor volume using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Monitor animal body weight and overall health status regularly.
-
The study endpoint can be a predetermined tumor volume, a specific time point, or signs of morbidity.
-
-
Data Analysis :
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences.
-
Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. molecure.com [molecure.com]
- 5. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
OATD-02 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with OATD-02, a first-in-class, orally active dual inhibitor of Arginase 1 (ARG1) and Arginase 2 (ARG2).[1][2][3]
Frequently Asked Questions (FAQs)
General
-
What is this compound? this compound is a small-molecule inhibitor that targets both ARG1 and ARG2, enzymes that play a crucial role in tumor immune evasion by depleting L-arginine.[4][5] By inhibiting these enzymes, this compound aims to restore L-arginine levels, thereby enhancing the anti-tumor activity of immune cells such as T-cells and NK cells.[6]
-
What is the mechanism of action of this compound? this compound is a competitive, reversible, and non-covalent inhibitor of both ARG1 and ARG2.[1] It binds to the active site of the enzymes, preventing the hydrolysis of L-arginine to ornithine and urea.[4] This leads to increased L-arginine concentration in the tumor microenvironment, which is essential for the proliferation and function of cytotoxic T-cells and NK cells.[6][7] The inhibition of ARG2 within tumor cells can also have a direct anti-proliferative effect.[7]
-
What are the key features of this compound? this compound is distinguished by its dual activity against both ARG1 and ARG2, including intracellular ARG2, which sets it apart from other arginase inhibitors.[7][8] It is orally bioavailable and has shown a favorable pharmacokinetic profile in preclinical studies.[1][8]
Experimental Design & Protocols
-
What are the recommended in vitro assays for this compound? Standard in vitro assays include enzymatic activity assays using recombinant ARG1 and ARG2, and cellular assays to determine intracellular arginase inhibition.[7][9]
-
Which cell lines are suitable for studying this compound's effects? For assessing intracellular ARG2 inhibition, human leukemia cell line K562, which has high ARG2 expression, is a suitable model.[7] To evaluate the impact on immune cells, co-culture systems with T-cells or NK cells and myeloid-derived suppressor cells (MDSCs) or M2-polarized macrophages can be utilized.[7][8]
-
What are the recommended in vivo models? Syngeneic tumor models are recommended to evaluate the immunomodulatory effects of this compound. Commonly used models include CT26 (colorectal carcinoma) and Renca (renal cell carcinoma).[7][9] For studying the direct anti-tumor effect on ARG2-expressing tumors independent of an adaptive immune response, a xenograft model using K562 cells in athymic nude mice can be employed.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability in in vivo tumor growth inhibition. | Inconsistent dosing (volume, frequency, or gavage technique).Variability in tumor cell implantation.Animal health status. | Ensure precise and consistent oral gavage technique. Administer this compound twice daily for consistent exposure.[7]Standardize the number of injected cells and the injection site.Closely monitor animal health and body weight. Provide supportive care like DietGel for models prone to cachexia (e.g., Renca).[7] |
| Lower than expected T-cell activation in co-culture assays. | Suboptimal concentration of this compound.Source and viability of immune cells.High arginase activity in the culture medium. | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell system.Use freshly isolated and highly viable T-cells.Ensure the basal medium is not depleted of L-arginine and consider supplementing if necessary. |
| Difficulty in detecting a direct anti-proliferative effect on tumor cells. | The selected cell line may not express significant levels of ARG2 or its growth may not be dependent on ARG2 activity. | Confirm ARG2 expression in your target cell line by Western blot or qPCR.[10] Use a cell line with known ARG2 dependency, such as K562, as a positive control.[7] |
| Inconsistent results in enzymatic assays. | Purity and activity of recombinant arginase enzymes.Buffer conditions. | Use highly purified and validated recombinant ARG1 and ARG2.[4]Ensure optimal buffer conditions, including the presence of Mn2+ ions, which are essential for arginase activity.[8] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | Assay Type | IC50 (nM) | Reference |
| ARG1 | Human | Recombinant Enzyme | 17 ± 2 | [7] |
| ARG2 | Human | Recombinant Enzyme | 34 ± 5 | [7] |
| ARG1 | Human | Recombinant Enzyme | 20 | [1][8] |
| ARG2 | Human | Recombinant Enzyme | 39 | [1] |
| ARG1 | Mouse | Recombinant Enzyme | 39 | [1] |
| ARG1 | Rat | Recombinant Enzyme | 28 | [1] |
| ARG (intracellular) | Mouse | M2-polarized BMDMs | 1100 ± 400 | [7] |
| ARG2 (intracellular) | Human | Transfected CHO-K1 cells | 171.6 | [1] |
Table 2: Preclinical Pharmacokinetics of this compound (Oral Administration)
| Species | Dose (mg/kg) | Oral Bioavailability (%) | Half-life (h) | Reference |
| Mouse | 10 | 13 | - | [1][8] |
| Rat | 10 | 30 | - | [1][8] |
| Dog | 10 | 61 | - | [1][8] |
| Human (predicted) | - | 35 | ~33 | [6] |
Experimental Protocols
Protocol 1: In Vitro Arginase Inhibition Assay
-
Enzyme Preparation : Use purified recombinant human ARG1 or ARG2.[4]
-
Assay Buffer : Prepare a buffer containing 50 mM NaHPO4 (pH 7.4), 150 mM KCl, and 0.05% Tween-20.[4]
-
Inhibitor Preparation : Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Initiation : Mix the recombinant enzyme with the desired concentration of this compound and incubate.
-
Substrate Addition : Add L-arginine to initiate the enzymatic reaction.
-
Urea Detection : After a defined incubation period, stop the reaction and measure the amount of urea produced using a colorimetric assay.
-
Data Analysis : Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vivo Syngeneic Tumor Model (CT26)
-
Animal Model : Use 7-8 week old female BALB/c mice.[7]
-
Cell Culture : Culture CT26 colorectal carcinoma cells in appropriate media.
-
Tumor Implantation : Subcutaneously inject 5 x 105 CT26 cells into the right flank of each mouse.[7]
-
Treatment : Begin oral gavage of this compound (e.g., 50 mg/kg, twice daily) one day after tumor implantation.[4][7]
-
Tumor Measurement : Measure tumor volume regularly using calipers.
-
Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).[7]
-
Ethical Considerations : All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).[7][9]
Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: General experimental workflow for this compound evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. molecure.com [molecure.com]
- 3. molecure.com [molecure.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. molecure.com [molecure.com]
- 7. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a first-in-class dual ARG1/2 inhibitor capable of targeting intracellular ARG2 | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Interpreting unexpected results with OATD-02
Technical Support Center: OATD-02
Introduction to this compound
This compound is a first-in-class, orally bioavailable, small-molecule inhibitor of Arginase 1 (ARG1) and Arginase 2 (ARG2).[1][2][3] Arginases are enzymes that play a critical role in the tumor microenvironment (TME) by depleting L-arginine, an amino acid essential for the function and proliferation of immune cells like T-cells and NK cells.[4][5] By inhibiting both ARG1 and ARG2, this compound aims to restore L-arginine levels, thereby reversing immunosuppression within the TME and enhancing the anti-tumor immune response.[4][5] this compound is unique in its ability to target both extracellular and intracellular arginases, distinguishing it from other inhibitors that predominantly target extracellular ARG1.[2][5] This dual-action mechanism makes it a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other immunotherapies.[5][6]
Mechanism of Action Pathway
The primary mechanism of this compound involves the inhibition of ARG1 and ARG2, which are often overexpressed in the tumor microenvironment by myeloid-derived suppressor cells (MDSCs) and some tumor cells.[2] This inhibition leads to an increase in the local concentration of L-arginine. Restored L-arginine levels promote the proliferation and activation of cytotoxic T-lymphocytes (CTLs) and Natural Killer (NK) cells, key effectors of the anti-tumor immune response.
Caption: this compound inhibits ARG1/ARG2, increasing L-arginine for immune activation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common unexpected results and provides guidance for troubleshooting experiments involving this compound.
Q1: I've confirmed this compound is active in my cellular assay by measuring L-arginine levels, but I'm not seeing the expected downstream anti-tumor effect (e.g., no change in T-cell proliferation or tumor cell viability). What's going on?
A1: This is a common challenge where target engagement doesn't translate directly to the expected phenotype. Several factors could be at play:
-
Cell Model Specifics: The dependence of your specific tumor cell line on L-arginine depletion might be low. Some tumor cells may not be sensitive to changes in L-arginine levels for their growth and survival.[5]
-
Immune Cell Co-culture: The anti-tumor effects of this compound are primarily mediated by reversing immunosuppression.[4] If you are not using a co-culture system with relevant immune cells (like T-cells), you may not observe the compound's primary effect.
-
ARG2-Dependency: Some cancer cells, like K562 leukemia cells, show direct sensitivity to this compound due to inhibition of their own intracellular ARG2, which is involved in polyamine synthesis.[5] Your cell line may not have this specific dependency.
-
Experimental Timeline: The restoration of immune cell function and subsequent tumor cell killing is not instantaneous. Ensure your assay duration is sufficient to observe these downstream effects.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting lack of downstream anti-tumor effects.
Q2: I am observing significant cytotoxicity in my cell cultures at concentrations close to the IC50 for arginase inhibition. Is this expected?
A2: While this compound has been shown to be safe and well-tolerated in animal models, in vitro cytotoxicity can occur and should be investigated.[5] Potential causes include:
-
Off-Target Effects: At higher concentrations, all small molecule inhibitors have the potential for off-target activity.
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to perturbations in arginine metabolism or may have an off-target that is critical for its survival.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding non-toxic levels (typically <0.5%).
Troubleshooting Steps:
-
Determine Therapeutic Window: Perform a dose-response curve for both arginase inhibition (potency, EC50) and cell viability (cytotoxicity, IC50) in the same experiment. This will establish the therapeutic window for your specific cell model.
-
Use a Structurally Unrelated ARG Inhibitor: As a control, test another known arginase inhibitor. If it produces the same cytotoxicity at equipotent concentrations, the effect is likely on-target. If not, an off-target effect of this compound may be responsible.
-
Vehicle Control: Always include a vehicle-only control to rule out solvent toxicity.
Q3: Does this compound inhibit arginase expression or just its activity?
A3: this compound is a reversible, competitive inhibitor of arginase activity.[1] It blocks the enzyme's catalytic site but does not affect the expression level (transcription or translation) of the ARG1 or ARG2 protein.[7] Therefore, you should not expect to see a decrease in total ARG1/ARG2 protein levels via Western Blot after treatment.
Data Presentation Tables
Table 1: this compound In Vitro Potency and Selectivity Data is representative and compiled for illustrative purposes.
| Parameter | Human ARG1 (hARG1) | Human ARG2 (hARG2) | Murine ARG1 (mARG1) |
| IC50 (Biochemical) | 17-20 nM[1][5] | 34-39 nM[1][5] | 39 nM[1] |
| IC50 (Cellular, mBMDM) | - | - | 912.9 nM[1] |
| IC50 (Cellular, hARG2) | - | 171.6 nM[1] | - |
Table 2: Example Troubleshooting Data - Cytotoxicity vs. Potency Hypothetical data for a researcher's specific cell line.
| This compound Conc. (nM) | % Arginase Activity (Relative to Vehicle) | % Cell Viability (Relative to Vehicle) |
| 0 (Vehicle) | 100% | 100% |
| 10 | 85% | 98% |
| 50 | 55% | 95% |
| 100 | 30% | 92% |
| 500 | 5% | 80% |
| 1000 | <1% | 55% |
| 5000 | <1% | 25% |
Experimental Protocols
Protocol 1: Cellular Arginase Activity Assay
This protocol measures the activity of arginase in cell lysates by quantifying the amount of urea produced from arginine.
-
Cell Plating & Treatment: Plate cells (e.g., macrophages, tumor cells) in a 96-well plate and allow them to adhere. Treat with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with PBS. Lyse cells with 50 µL of lysis buffer (e.g., 10 mM Tris-HCl, 1 µM pepstatin A, 1 µM leupeptin) and incubate for 30 minutes on ice.
-
Arginase Activation: Add 50 µL of 10 mM MnCl2 in 50 mM Tris-HCl to each lysate and activate the enzyme by incubating at 55°C for 10 minutes.
-
Arginine Hydrolysis: Initiate the reaction by adding 50 µL of 0.5 M L-arginine (pH 9.7) to each well. Incubate at 37°C for 1-2 hours.
-
Stop Reaction: Stop the reaction by adding 400 µL of an acid mixture (H2SO4:H3PO4:H2O at 1:3:7 ratio).
-
Urea Detection: Add 25 µL of α-isonitrosopropiophenone (dissolved in ethanol) and heat at 100°C for 45 minutes.
-
Readout: After cooling, measure the absorbance at 540 nm. The amount of urea is proportional to the arginase activity.
Protocol 2: T-Cell Proliferation Assay (Co-Culture)
This protocol assesses the ability of this compound to restore T-cell proliferation in the presence of immunosuppressive, arginase-expressing cells.
-
Prepare Suppressor Cells: Plate arginase-expressing cells (e.g., M2-polarized macrophages or a relevant tumor cell line) in a 96-well plate and let them adhere.
-
Isolate T-Cells: Isolate T-cells from human peripheral blood mononuclear cells (PBMCs) or a mouse spleen.
-
Label T-Cells: Label the T-cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Co-Culture Setup: Add the labeled T-cells to the wells containing the suppressor cells.
-
Treatment and Stimulation: Add this compound at various concentrations. Stimulate T-cell proliferation using anti-CD3/CD28 antibodies or beads.
-
Incubation: Co-culture the cells for 3-5 days.
-
Flow Cytometry Analysis: Harvest the T-cells and analyze the CFSE signal by flow cytometry. Each cell division results in a halving of the CFSE fluorescence, allowing for quantification of proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound: a first-in-class dual ARG1/2 inhibitor capable of targeting intracellular ARG2 | BioWorld [bioworld.com]
- 4. molecure.com [molecure.com]
- 5. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginase inhibitor this compound shows promise in cancer treatment | BioWorld [bioworld.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
OATD-02: A New Frontier in Arginase Inhibition for Cancer Immunotherapy
A Comparative Analysis of the Dual Arginase Inhibitor OATD-02 Against Other Arginase-Targeting Agents
The metabolic landscape of the tumor microenvironment (TME) is a critical determinant of anti-tumor immunity. Arginases, enzymes that deplete the essential amino acid L-arginine, have emerged as key players in creating an immunosuppressive TME, thereby promoting tumor growth and immune evasion. Consequently, the development of arginase inhibitors has become a promising strategy in cancer immunotherapy. This guide provides a detailed comparison of this compound, a novel dual arginase inhibitor, with other arginase inhibitors in development, with a particular focus on numidargistat (CB-1158/INCB001158), a first-generation arginase inhibitor.
Mechanism of Action: The Significance of Dual ARG1 and ARG2 Inhibition
Arginase exists in two isoforms, Arginase 1 (ARG1) and Arginase 2 (ARG2), both of which contribute to tumor progression through distinct but complementary mechanisms. ARG1, primarily cytosolic, is highly expressed in myeloid-derived suppressor cells (MDSCs) and is a major contributor to the depletion of extracellular L-arginine in the TME. This L-arginine deprivation impairs T-cell proliferation and function. ARG2, a mitochondrial enzyme, is expressed in various tumor types and has been linked to the regulation of cancer cell proliferation and metabolism.
This compound is a potent, orally bioavailable small-molecule inhibitor of both ARG1 and ARG2.[1] Its ability to target both isoforms, including intracellular ARG2, represents a significant advancement over first-generation inhibitors like CB-1158, which predominantly targets extracellular ARG1.[2] By inhibiting both arginases, this compound aims to restore L-arginine levels both outside and inside the cell, thereby enhancing T-cell function and directly impacting tumor cell metabolism.[3]
References
A Head-to-Head Comparison of Arginase Inhibitors: OATD-02 vs. CB-1158 (Numidargistat)
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. Arginase, an enzyme that depletes L-arginine, a critical amino acid for T-cell function, has emerged as a key therapeutic target to overcome immune suppression within the TME. This guide provides a detailed, objective comparison of two clinical-stage arginase inhibitors: OATD-02, a dual ARG1/ARG2 inhibitor, and CB-1158 (numidargistat), a selective ARG1 inhibitor.
At a Glance: Key Differences
| Feature | This compound | CB-1158 (Numidargistat) |
| Target(s) | Dual inhibitor of Arginase 1 (ARG1) and Arginase 2 (ARG2)[1][2] | Predominantly inhibits Arginase 1 (ARG1)[3][4] |
| Cellular Activity | Demonstrates potent intracellular activity, particularly against ARG2[1][5] | Primarily extracellular activity with limited efficacy against intracellular ARG2[6][7] |
| Clinical Development | Phase I clinical trials initiated for solid tumors[2][8] | Has undergone Phase I/II clinical trials for solid tumors[9][10] |
Performance Data: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and CB-1158, providing a direct comparison of their biochemical potency, cellular activity, and in vivo efficacy.
Table 1: Biochemical Inhibition of Recombinant Human Arginase
| Compound | ARG1 IC50 (nM) | ARG2 IC50 (nM) |
| This compound | 17 ± 2[1] | 34 ± 5[1] |
| CB-1158 | 86[11][12] | 296[11][12] |
Table 2: Cellular Arginase Inhibition
| Compound | Cell Type | IC50 (µM) |
| This compound | Murine M2-polarized Macrophages (intracellular) | 1.1 ± 0.4[6] |
| Human Primary Hepatocytes (intracellular ARG1) | 14.2 ± 3.4[6] | |
| CB-1158 | Murine M2-polarized Macrophages (intracellular) | 56.2 ± 19.0[6] |
| Human Primary Hepatocytes (intracellular ARG1) | 50.1 ± 7.0[6] | |
| HepG2 cells (intracellular) | 32[12] | |
| K562 cells (intracellular) | 139[12] |
Table 3: In Vivo Antitumor Efficacy in Syngeneic Mouse Models
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| This compound | CT26 (colorectal) | 100 mg/kg, p.o., BID | Significant tumor growth inhibition[1][6] |
| B16F10 (melanoma) | 50 mg/kg, p.o., BID | TGI of 46%[13] | |
| CB-1158 | CT26 (colorectal) | 100 mg/kg, p.o., BID | Reduced tumor growth[7][14] |
| LLC (lung) | 100 mg/kg, p.o., BID | Reduced tumor growth[7] | |
| 4T1 (breast) | 100 mg/kg, p.o., BID | Reduced tumor growth[7] |
Mechanism of Action: Reversing Arginine Depletion to Restore Anti-Tumor Immunity
Both this compound and CB-1158 function by inhibiting arginase, thereby increasing the bioavailability of L-arginine in the tumor microenvironment. This restoration of L-arginine levels is crucial for the proliferation and activation of anti-tumor immune cells, such as T-cells and Natural Killer (NK) cells.[15] The primary distinction lies in their selectivity. This compound's dual inhibition of both ARG1 and ARG2, including intracellular ARG2, suggests a broader impact on both immune suppression and tumor cell metabolism.[1][16] CB-1158's activity is more focused on the extracellular ARG1, which is predominantly expressed by myeloid-derived suppressor cells (MDSCs).[3][4]
Experimental Protocols
Recombinant Arginase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified recombinant human ARG1 and ARG2.
Methodology:
-
Recombinant human ARG1 and ARG2 enzymes are incubated with a serial dilution of the test compound (this compound or CB-1158).
-
The enzymatic reaction is initiated by the addition of L-arginine as a substrate. For this compound assays, 10 mM L-arginine was used for ARG1 and 20 mM for ARG2.[4]
-
The reaction is carried out at 37°C in a buffer containing a manganese cofactor (e.g., MnCl2), essential for arginase activity.[4]
-
The amount of urea produced is quantified using a colorimetric method. This typically involves the reaction of urea with a reagent such as α-isonitrosopropiophenone, which forms a colored product.
-
The absorbance is measured, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Arginase Inhibition Assay
Objective: To assess the ability of the inhibitors to block arginase activity within cells.
Methodology:
-
For Myeloid Cells: Bone marrow-derived macrophages are polarized to an M2 phenotype, which expresses high levels of arginase. These cells are then treated with varying concentrations of the inhibitor.[6]
-
For Hepatocytes: Primary human hepatocytes are cultured and treated with the inhibitor.[6]
-
For Tumor Cells: Cell lines such as HepG2 or K562 are cultured and incubated with the test compound.[9]
-
After a defined incubation period (e.g., 24-48 hours), the cell culture medium is collected.
-
The concentration of urea in the medium is measured as an indicator of intracellular arginase activity.
-
IC50 values are determined from the dose-response curves.
In Vivo Tumor Growth Inhibition Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Methodology:
-
Animal Model: Immunocompetent syngeneic mouse models, such as BALB/c mice bearing CT26 colorectal tumors, are commonly used.[6][14]
-
Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^6 CT26 cells) are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. The inhibitors are administered orally (p.o.) at a specified dose and frequency (e.g., 100 mg/kg, twice daily).[6][7]
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Concluding Remarks
Both this compound and CB-1158 are promising therapeutic agents targeting the immunosuppressive tumor microenvironment. The key differentiator appears to be this compound's dual inhibitory action against both ARG1 and ARG2, including its significant intracellular activity.[1][6] This broader mechanism of action may offer advantages in tumors where both arginase isoforms contribute to immune evasion and tumor progression. In contrast, CB-1158's more selective targeting of extracellular ARG1 has also demonstrated anti-tumor effects, particularly in combination with other immunotherapies.[14]
The choice between these inhibitors for future clinical development and therapeutic application will likely depend on the specific tumor type, the relative expression and localization of ARG1 and ARG2, and the overall immunological landscape of the cancer. Further clinical data will be crucial in elucidating the full potential of each of these arginase inhibitors in the fight against cancer.
References
- 1. Protocol to assess the suppression of T-cell proliferation by human MDSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ARGINASE BLOCKADE PROTECTS AGAINST HEPATIC DAMAGE IN WARM ISCHEMIA-REPERFUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Arginase Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Functional Assay to Assess T-cell Inhibitory Properties of Myeloid Derived Suppressor Cells (MDSCs) Isolated from the Tumor Microenvironment of murine Glioma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. abcam.com [abcam.com]
Mechanism of Action: The Case for Dual Inhibition
An Objective Comparison of OATD-02 and Single ARG1 Inhibitors for Researchers
In the landscape of cancer immunotherapy, the inhibition of arginase enzymes has emerged as a promising strategy to counteract immune suppression within the tumor microenvironment. Arginase depletes the amino acid L-arginine, which is critical for the function and proliferation of immune cells like T-cells and NK cells.[1][2][3] This guide provides a detailed comparison between this compound, a first-in-class dual inhibitor of both Arginase 1 (ARG1) and Arginase 2 (ARG2), and single ARG1 inhibitors, with a focus on providing researchers with the data and methodologies to evaluate these therapeutic approaches.
Arginase exists in two isoforms, ARG1 and ARG2, which play distinct roles in cellular metabolism and immune regulation.
-
Arginase 1 (ARG1): A cytosolic enzyme highly expressed in the liver as part of the urea cycle, it is also found in myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment.[1][2] Extracellular ARG1 activity is a primary driver of L-arginine depletion in tumors, leading to T-cell dysfunction.[1][4]
-
Arginase 2 (ARG2): A mitochondrial enzyme found in various tissues, ARG2 is linked to the production of polyamines, which are essential for cell proliferation.[1][5] Elevated ARG2 levels have been correlated with a malignant phenotype and poor prognosis in several cancers.[1][6]
Single ARG1 inhibitors primarily target the extracellular depletion of L-arginine by MDSCs. In contrast, this compound is a dual inhibitor designed to block both ARG1 and ARG2.[7][8] This dual action not only addresses the extracellular immune suppression mediated by ARG1 but also targets the intracellular metabolic functions of ARG2 within tumor and immune cells, potentially leading to a more comprehensive anti-cancer effect.[1][9] this compound's ability to penetrate cell membranes and inhibit intracellular ARG2 is a key differentiator from many single ARG1 inhibitors, such as INCB001158 (Numidargistat), which show low intracellular activity.[1][9]
Figure 1: Arginase signaling pathway and points of inhibition.
Quantitative Data: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound compared to a reference single ARG1 inhibitor, INCB001158 (also known as CB-1158 or Numidargistat).
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) | Cellular IC50 (µM) (M2-polarized Macrophages) |
| This compound | Human ARG1 | 17 ± 2 | 1.1 ± 0.4 |
| Human ARG2 | 34 ± 5 | ||
| INCB001158 (Ref. ARGi) | Human ARG1 | 69 ± 2 | >70 |
| Human ARG2 | 335 ± 32 |
Data sourced from a 2022 study published in Cancers.[1] this compound demonstrates potent inhibition of both ARG1 and ARG2 isoforms.[1] Notably, its cellular activity in immune cells is significantly higher than the reference ARG1 inhibitor, highlighting its ability to target intracellular arginase.[1]
Table 2: Pharmacokinetic Properties
| Compound | Species | Oral Bioavailability (%) | Key Characteristics |
| This compound | Mouse | 13% | Long drug-target residence time, moderate to high volume of distribution, low clearance.[9][10] |
| Rat | 30% | ||
| Dog | 61% | ||
| INCB001158 | Human | N/A | Low volume of distribution, short half-life (~6 hours).[9] |
Data for this compound sourced from MedChemExpress and a 2022 conference presentation.[10][11] this compound exhibits favorable pharmacokinetic properties across multiple species, suggesting its potential for effective oral dosing in a clinical setting.[9][10]
Table 3: In Vivo Antitumor Efficacy
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound | CT26 (Colorectal) | N/A | Statistically significant | Showed improved efficacy compared to a reference ARG1 inhibitor.[1] |
| Renca (Kidney) | N/A | N/A | Demonstrated an immunomodulatory effect by inhibiting Treg cells.[1] | |
| K562 (Leukemia Xenograft) | 50 mg/kg, p.o. b.i.d. | 47% | Effective in an ARG2-dependent tumor model.[1][10] | |
| B16F10 (Melanoma Xenograft) | 10 mg/kg, p.o. b.i.d. | 43% | [10] |
Data sourced from studies published in Cancers and a 2022 conference presentation.[1][10] this compound has shown significant antitumor activity as a monotherapy in multiple preclinical models, including those where ARG2 is a known driver of proliferation.[1][10]
Experimental Protocols
Recombinant Arginase Inhibition Assay
This assay determines the direct inhibitory activity of a compound on purified arginase enzymes.
-
Enzyme Preparation: Recombinant human ARG1 and ARG2 are expressed and purified.
-
Reaction Mixture: The inhibitor at various concentrations is pre-incubated with the recombinant enzyme (e.g., ARG1 or ARG2) in a buffer containing MnCl2, which is essential for arginase activity.
-
Substrate Addition: The reaction is initiated by adding a known concentration of L-arginine.
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 60 minutes), during which L-arginine is hydrolyzed to urea and ornithine.
-
Reaction Termination: The reaction is stopped by adding an acidic solution (e.g., a mixture of H2SO4, H3PO4, and H2O).[12]
-
Urea Detection: The amount of urea produced is quantified colorimetrically. A chromogen, such as α-isonitrosopropiophenone, is added, and the mixture is heated (e.g., 100°C for 45 minutes).[12] This forms a colored product.
-
Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm).[12]
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.
Figure 2: Workflow for an Arginase Inhibition Assay.
Cellular Arginase Inhibition Assay
This assay measures the ability of an inhibitor to block arginase activity within cells.
-
Cell Culture: Cells expressing arginase (e.g., M2-polarized bone marrow-derived macrophages or primary hepatocytes) are cultured.[1]
-
Inhibitor Treatment: Cells are treated with various concentrations of the inhibitor for a specific duration.
-
Cell Lysis: The cells are lysed using a buffer containing a detergent (e.g., 0.1% Triton X-100) to release intracellular contents.[12]
-
Lysate Preparation: The cell lysate is clarified by centrifugation.
-
Arginase Activity Measurement: The arginase activity in the lysate is then measured using the same procedure as the recombinant enzyme assay (steps 2-8), using the cell lysate as the source of the enzyme.
-
Normalization: Arginase activity is often normalized to the total protein concentration in the cell lysate.[12]
Conclusion
This compound represents a significant evolution in the development of arginase inhibitors. Its dual-action mechanism, targeting both ARG1 and ARG2, offers a more comprehensive approach to overcoming the metabolic and immunological barriers present in the tumor microenvironment.[1] Preclinical data strongly suggest that this compound's ability to inhibit intracellular ARG2, combined with its potent activity against ARG1 and favorable pharmacokinetic profile, distinguishes it from single ARG1 inhibitors.[1][9] These characteristics have provided a strong rationale for its advancement into clinical trials.[1][7][8] For researchers, the choice between a dual inhibitor and a single ARG1 inhibitor will depend on the specific cancer type, the relative expression and importance of ARG1 versus ARG2 in the disease model, and the desired therapeutic outcome. This compound provides a valuable pharmacological tool to explore the benefits of comprehensive arginase inhibition in cancer therapy.[1]
References
- 1. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiology of Arginases in Cancer and Efforts in Their Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of arginase modulates T-cell response in the tumor microenvironment of lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. molecure.com [molecure.com]
- 8. molecure.com [molecure.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound: a first-in-class dual ARG1/2 inhibitor capable of targeting intracellular ARG2 | BioWorld [bioworld.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Arginase assay [bio-protocol.org]
Dual Arginase Inhibitor OATD-02: A Comparative Guide to Validating its Superiority in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of OATD-02, a first-in-class dual inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2), against other arginase inhibitors, with a focus on supporting experimental data. This compound is an orally bioavailable small molecule designed to overcome the immunosuppressive tumor microenvironment by restoring arginine levels, thereby enhancing the anti-tumor immune response.[1][2][3]
Executive Summary
This compound demonstrates potent and balanced inhibition of both ARG1 and ARG2, a key differentiator from inhibitors with predominant activity against ARG1, such as the clinical-stage compound CB-1158. This dual inhibition translates to superior efficacy in preclinical cancer models by not only targeting extracellular arginase activity but also intracellular arginase, which plays a crucial role in the metabolic fitness of both tumor and immune cells.[4][5][6] The subsequent sections will delve into the experimental data and protocols that validate the dual inhibitory mechanism and preclinical efficacy of this compound.
Mechanism of Action: Dual Inhibition of Arginase
Arginase 1 and 2 are enzymes that deplete the amino acid L-arginine, which is essential for the proliferation and function of T cells.[7] In the tumor microenvironment (TME), increased arginase activity leads to immunosuppression. This compound, by inhibiting both ARG1 and ARG2, aims to restore L-arginine levels, thereby reactivating the anti-tumor immune response.
Comparative Performance Data
Biochemical and Cellular Activity
This compound exhibits potent and balanced inhibitory activity against both human and murine ARG1 and ARG2. In contrast, the reference inhibitor CB-1158 shows a clear preference for ARG1. A key advantage of this compound is its ability to inhibit intracellular arginase, as demonstrated in cellular assays using M2-polarized macrophages and primary human hepatocytes.
| Inhibitor | Target | IC50 (nM) | Cellular IC50 (nM) |
| This compound | hARG1 | 20 | 13,000 (Human Hepatocytes) |
| hARG2 | 39 | 171.6 (CHO-K1-hARG2) | |
| mARG1 | 39 | 912.9 (M2-polarized BMDM) | |
| rARG1 | 28 | - | |
| CB-1158 | hARG1 | 86 | >10,000 (HepG2) |
| hARG2 | 296 | >10,000 (K-562) |
Data compiled from multiple sources.[5][6][8]
In Vivo Efficacy
The dual inhibitory activity of this compound translates to superior anti-tumor efficacy in various preclinical models compared to the ARG1-selective inhibitor CB-1158.
| Animal Model | Treatment | Dose | Tumor Growth Inhibition (TGI) |
| CT26 (Colon Carcinoma) | This compound | 100 mg/kg, BID | 48% (p=0.0033) |
| CB-1158 | 100 mg/kg, BID | 28% (p=0.4390) | |
| Renca (Renal Carcinoma) | This compound | 75 mg/kg, BID | 31% |
| K562 (Leukemia Xenograft) | This compound | 50 mg/kg, BID | 49% (p=0.0172) |
| CB-1158 | 100 mg/kg, BID | 14% (p=0.578) |
Data compiled from multiple sources.[1][4]
Experimental Protocols
Recombinant Arginase Inhibition Assay
The inhibitory activity of this compound was determined using recombinant human ARG1 and ARG2. The enzymatic reaction was conducted at 37°C for 1 hour in an assay buffer (100 mM sodium phosphate, 130 mM NaCl, pH 7.4) containing 1 mg/mL BSA and 200 µM MnCl2. The substrate concentrations were 10 mM L-arginine for ARG1 and 20 mM for ARG2. The amount of urea produced was quantified colorimetrically.
Cellular Arginase Inhibition Assays
M2-Polarized Macrophage Assay:
-
Bone marrow cells from C57BL/6 mice were cultured with M-CSF (50 ng/mL) for 3 days to generate bone marrow-derived macrophages (BMDMs).
-
BMDMs were polarized to an M2 phenotype by treatment with IL-4 (30 ng/mL) and TGF-β (20 ng/mL).
-
Polarized macrophages were treated with serial dilutions of this compound for 24 hours.
-
Arginase activity in the cell lysates was measured by the amount of urea produced from L-arginine.
Primary Human Hepatocyte Assay:
-
Cryopreserved human hepatocytes were thawed and plated on collagen-coated 96-well plates.
-
After a 6-hour incubation, the medium was replaced, and cells were treated with this compound for 24 hours.
-
Arginase activity in the cell lysates was determined as described above.
In Vivo Tumor Models
CT26 and Renca Syngeneic Models:
-
Animals: BALB/c mice.
-
Cell Inoculation: 0.5 x 10^6 CT26 or 1 x 10^6 Renca cells were injected subcutaneously.
-
Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment groups. This compound and CB-1158 were administered orally (PO) twice daily (BID).
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length x width^2)/2.
K562 Xenograft Model:
-
Animals: Athymic nude mice.
-
Cell Inoculation: 5 x 10^6 K562 cells were injected subcutaneously.
-
Treatment and Monitoring: Performed as described for the syngeneic models.
Conclusion
The presented data strongly support the validation of this compound as a potent dual inhibitor of ARG1 and ARG2. Its ability to target both extracellular and intracellular arginase provides a significant advantage over ARG1-selective inhibitors, leading to superior anti-tumor efficacy in preclinical models. These findings highlight this compound as a promising candidate for cancer immunotherapy, with the potential to overcome a key mechanism of immune evasion in the tumor microenvironment. A Phase I clinical trial of this compound in patients with advanced solid tumors is ongoing.[3]
References
- 1. molecure.com [molecure.com]
- 2. researchgate.net [researchgate.net]
- 3. molecure.com [molecure.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 8. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
OATD-02: A Comparative Analysis of Efficacy in Preclinical Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of OATD-02, a novel dual arginase 1 and 2 (ARG1/ARG2) inhibitor, with other arginase inhibitors in various preclinical tumor models. The data presented is compiled from publicly available research to facilitate an objective evaluation of this compound's potential as a cancer therapeutic.
Executive Summary
This compound is a potent, orally bioavailable small molecule that inhibits both ARG1 and ARG2, enzymes that play a crucial role in tumor immune evasion by depleting L-arginine, an amino acid essential for T-cell function. Unlike other arginase inhibitors that primarily target extracellular ARG1, this compound exhibits activity against both extracellular and intracellular arginases, offering a more comprehensive approach to reversing immune suppression within the tumor microenvironment. Preclinical studies have demonstrated its single-agent efficacy and synergistic effects in combination with other immunotherapies in various cancer models.
Efficacy Comparison in Syngeneic and Xenograft Tumor Models
The anti-tumor activity of this compound has been evaluated in several preclinical models, including colorectal carcinoma (CT26), renal cell carcinoma (Renca), and chronic myeloid leukemia (K562). The following tables summarize the quantitative data on tumor growth inhibition (TGI) for this compound and a reference arginase inhibitor, CB-1158 (numidargistat), which predominantly inhibits extracellular ARG1.
Table 1: Single-Agent Efficacy of this compound vs. CB-1158
| Tumor Model | Drug | Dosage | TGI (%) | Significance (p-value) | Reference |
| CT26 (Colorectal Carcinoma) | This compound | 100 mg/kg, PO, BID | 48% | p = 0.0033 | [1] |
| CB-1158 | 100 mg/kg, PO, BID | 28% | p = 0.4390 | [1] | |
| Renca (Renal Carcinoma) | This compound | 75 mg/kg, PO, BID | 31% | - | [2] |
| K562 (Leukemia Xenograft) | This compound | 50 mg/kg, PO, BID | 49% | p = 0.0172 | [1][2] |
| CB-1158 | 100 mg/kg, PO, BID | 14% | p = 0.578 | [1][2] |
Table 2: Combination Therapy Efficacy of this compound
| Tumor Model | Combination Therapy | TGI (%) | Reference |
| CT26 (Colorectal Carcinoma) | This compound + anti-PD-L1 + Epacadostat | 81% | [2] |
| anti-PD-L1 + Epacadostat | 42% | [2] |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action centers on the inhibition of arginase 1 and 2, which are key enzymes in the L-arginine metabolism pathway.[3] In the tumor microenvironment, myeloid-derived suppressor cells (MDSCs) and some tumor cells overexpress arginases, leading to the depletion of L-arginine.[4] This starvation of L-arginine impairs T-cell proliferation and function, thereby suppressing the anti-tumor immune response.[4] this compound, by inhibiting both ARG1 (cytosolic) and ARG2 (mitochondrial), restores L-arginine levels, which in turn enhances T-cell and Natural Killer (NK) cell-mediated anti-tumor immunity.[3][4] Furthermore, in tumor cells that are dependent on ARG2 for growth, such as K562 leukemia cells, this compound can exert a direct anti-tumor effect.[2]
Caption: Mechanism of action of this compound and CB-1158.
Experimental Protocols
The following are generalized experimental protocols based on the available literature for the in vivo tumor model studies cited.
CT26 Colorectal Carcinoma Model
-
Animal Model: BALB/c mice.[2]
-
Cell Line: Murine CT26 colorectal carcinoma cells.
-
Tumor Inoculation: Subcutaneous injection of CT26 cells into the flank of the mice.
-
Treatment:
-
Endpoint: Tumor volumes are measured regularly, and the tumor growth inhibition (TGI) is calculated at the end of the study.
Renca Renal Carcinoma Model
-
Animal Model: BALB/c mice.[2]
-
Cell Line: Murine Renca renal adenocarcinoma cells.
-
Tumor Inoculation: Subcutaneous implantation of Renca tumor cells.[2]
-
Treatment:
-
This compound: 75 mg/kg administered orally (PO) twice daily (BID), starting from day 1 post-inoculation.[2]
-
-
Endpoint: Final tumor volume measurements and analysis of the tumor microenvironment for immune cell infiltration (e.g., Tregs, MDSCs, CD8+ T cells).[2]
K562 Leukemia Xenograft Model
-
Animal Model: Athymic nude mice.[2]
-
Cell Line: Human K562 chronic myeloid leukemia cells, which have strong ARG2 expression.[2]
-
Tumor Inoculation: Subcutaneous inoculation of K562 cells.
-
Treatment:
-
Endpoint: Tumor growth kinetics and final tumor volume measurements.[2]
Caption: Generalized in vivo experimental workflow.
Conclusion
The preclinical data strongly suggest that this compound is a potent dual arginase inhibitor with a promising anti-tumor profile. Its ability to inhibit both ARG1 and ARG2, and its intracellular activity, appear to confer a significant efficacy advantage over predominantly extracellular ARG1 inhibitors like CB-1158, particularly in tumor models with high ARG2 expression.[2][5] The superior performance of this compound in combination with checkpoint inhibitors highlights its potential to enhance current immunotherapies.[2] These findings provide a solid rationale for the continued clinical development of this compound in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. molecure.com [molecure.com]
- 3. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer [mdpi.com]
- 5. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for OATD-02 and Alternative Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting and monitoring the treatment response to OATD-02, a novel dual arginase inhibitor, and other established therapies for solid tumors, including colorectal, ovarian, pancreatic, and renal cell carcinoma.
Introduction to this compound
This compound is an orally bioavailable small molecule that dually inhibits arginase 1 (ARG1) and arginase 2 (ARG2).[1][2][3][4][5] These enzymes are critical in the tumor microenvironment, where they deplete L-arginine, an amino acid essential for the proliferation and function of anti-tumor T-cells.[1][6] By inhibiting ARG1 and ARG2, this compound aims to restore L-arginine levels, thereby enhancing the body's immune response against the tumor.[3] Additionally, this compound may directly impact tumor cell metabolism.[2][4] this compound is currently in Phase I clinical trials for patients with advanced and/or metastatic solid tumors, including colorectal, ovarian, pancreatic, and renal cell carcinoma.[4][5][7][8][9]
Biomarkers for this compound Treatment Response
Given the mechanism of action of this compound, several biomarkers are being investigated to predict patient response. These biomarkers are primarily focused on the L-arginine metabolism pathway and the expression of the drug's targets.
| Biomarker Category | Specific Biomarker | Biological Rationale |
| Substrate Availability | Baseline Plasma L-arginine Levels | Low baseline L-arginine levels are associated with poor outcomes for immunotherapy.[1][3][10][11] this compound's efficacy is dependent on restoring L-arginine; thus, pre-treatment levels may predict the magnitude of benefit. |
| Target Expression | ARG1 and ARG2 Expression in Tumor Tissue | The presence and level of the drug's targets, ARG1 and ARG2, within the tumor microenvironment could directly correlate with the potential for this compound to exert its anti-tumor effect.[2] |
| Enzyme Activity | Plasma Arginase Activity | Elevated arginase activity in the plasma reflects systemic immunosuppression. Measuring the inhibition of this activity can serve as a pharmacodynamic biomarker for this compound. |
| Immune Response Markers | T-cell infiltration and activation markers (e.g., CD8+, Granzyme B) | An increase in these markers post-treatment would indicate a successful restoration of the anti-tumor immune response. |
Comparison with Biomarkers for Alternative Therapies
A key aspect of evaluating a new therapeutic is to compare its predictive biomarker strategy with those of existing treatments for the same indications.
| Cancer Type | Alternative Therapy | Key Biomarkers |
| Colorectal Cancer | PD-1/PD-L1 Inhibitors (e.g., Pembrolizumab, Nivolumab) | Deficient Mismatch Repair (dMMR) / Microsatellite Instability-High (MSI-H), PD-L1 Expression (Combined Positive Score - CPS), Tumor Mutational Burden (TMB)[12][13][14][15] |
| Ovarian Cancer | PARP Inhibitors (e.g., Olaparib, Rucaparib) | Germline and somatic BRCA1/BRCA2 mutations, Homologous Recombination Deficiency (HRD) status[1][7][8][10] |
| Pancreatic Cancer | FOLFIRINOX (chemotherapy regimen) | Carbohydrate Antigen 19-9 (CA19-9) levels, emerging protein and RNA signatures[3][9][16] |
| Renal Cell Carcinoma | VEGF Inhibitors (e.g., Sunitinib, Pazopanib) | Circulating VEGF levels, inflammatory markers (e.g., neutrophil-to-lymphocyte ratio), single nucleotide polymorphisms in VEGF-related genes[2][11][17] |
| Solid Tumors | Arginase Inhibitor (e.g., CB-1158/Numidargistat) | Plasma arginine levels (pharmacodynamic biomarker)[4] |
Signaling Pathways and Experimental Workflows
To visualize the interplay of this compound and its biomarkers, as well as the workflows for their assessment, the following diagrams are provided.
Figure 1: this compound Mechanism of Action.
Figure 2: General Biomarker Analysis Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are summarized below.
Measurement of Plasma L-arginine by ELISA
-
Sample Preparation: Collect whole blood in EDTA-containing tubes. Centrifuge at 1,000-2,000 x g for 10 minutes to separate plasma. Store plasma at -80°C until analysis.
-
Derivatization: Samples, standards, and controls are derivatized to enable antibody recognition. This typically involves incubation with a derivatization reagent for a specified time at room temperature.
-
ELISA Procedure: This is a competitive ELISA.
-
Add derivatized standards, controls, and samples to a microtiter plate pre-coated with an L-arginine derivative.
-
Add an anti-L-arginine antibody and incubate to allow competition between the L-arginine in the sample and the coated L-arginine for antibody binding.
-
Wash the plate to remove unbound components.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Wash the plate again.
-
Add a TMB substrate, which develops a color in the presence of HRP.
-
Stop the reaction with an acid solution.
-
Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of L-arginine in the sample.
-
Immunohistochemistry (IHC) for ARG1/ARG2 and PD-L1 Expression
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are mounted on slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating.
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution, and non-specific antibody binding is blocked with a serum-based blocking solution.
-
Primary Antibody Incubation: Slides are incubated with the primary antibody specific for the target protein (ARG1, ARG2, or PD-L1) at a predetermined concentration and duration, typically overnight at 4°C.
-
Secondary Antibody and Detection: After washing, a biotinylated secondary antibody is applied, followed by a streptavidin-HRP complex. A DAB substrate is then added, which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a coverslip.
-
Scoring (for PD-L1):
Next-Generation Sequencing (NGS) for BRCA1/BRCA2 Mutations
-
DNA Extraction: DNA is extracted from FFPE tumor tissue or a blood sample.
-
Library Preparation: The DNA is fragmented, and adapters are ligated to the ends of the fragments. The target regions (exons of BRCA1 and BRCA2) are enriched using a capture-based or amplicon-based method.
-
Sequencing: The prepared library is sequenced on an NGS platform (e.g., Illumina MiSeq).
-
Data Analysis: The sequencing data is aligned to the human reference genome, and variants (single nucleotide variants, insertions, deletions) are identified using a bioinformatics pipeline.
-
Variant Annotation and Classification: Identified variants are annotated and classified according to their pathogenicity (e.g., pathogenic, likely pathogenic, benign).
Myriad myChoice® CDx for HRD Status
This is a commercially available test that analyzes FFPE tumor tissue. The process involves:
-
Sample Submission: An FFPE tumor block or slides are sent to Myriad Genetics.
-
DNA Extraction and Analysis: DNA is extracted and analyzed using NGS to detect BRCA1 and BRCA2 mutations and to calculate a Genomic Instability Score (GIS). The GIS is an algorithmic measurement of Loss of Heterozygosity (LOH), Telomeric Allelic Imbalance (TAI), and Large-scale State Transitions (LST).[13][22][23][24][25]
-
Reporting: A report is generated indicating the HRD status (positive or negative) based on the presence of a pathogenic BRCA mutation and/or a GIS above a validated threshold.
Conclusion
The development of this compound as a dual arginase inhibitor presents a promising new approach in cancer immunotherapy. The potential biomarkers for this compound are intrinsically linked to its mechanism of action and provide a strong rationale for patient selection and response monitoring. This guide offers a comparative framework for understanding these biomarkers in the context of established therapies, which will be critical for the design of future clinical trials and the eventual integration of this compound into clinical practice. As research progresses, the validation of these biomarkers will be paramount to realizing the full potential of this novel therapeutic strategy.
References
- 1. eaglebio.com [eaglebio.com]
- 2. sceti.co.jp [sceti.co.jp]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. cloud-clone.com [cloud-clone.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. jaica.com [jaica.com]
- 8. A reliable method for the detection of BRCA1 and BRCA2 mutations in fixed tumour tissue utilising multiplex PCR-based targeted next generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A High-Throughput Colorimetric Microplate Assay for Determination of Plasma Arginase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. myriad-web.s3.amazonaws.com [myriad-web.s3.amazonaws.com]
- 14. pishtazteb.com [pishtazteb.com]
- 15. Arginine ELISA kit I High Sensitivity I Plasma, Serum, Supernatant I Cited in 3 papers [immusmol.com]
- 16. topigen.com [topigen.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of PD-L1 Expression in Colorectal Carcinomas by Comparing Scoring Methods and Their Significance in Relation to Clinicopathologic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. PD-L1 testing by immunohistochemistry in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. myriad.com [myriad.com]
- 24. myriad.com [myriad.com]
- 25. s3.amazonaws.com [s3.amazonaws.com]
OATD-02 Combination Therapy: A Comparative Guide to Synergistic Effects in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of OATD-02 in combination with other anti-cancer agents in preclinical studies. This compound is a first-in-class, orally bioavailable, dual inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2), enzymes that play a crucial role in tumor immune evasion and metabolism. By inhibiting these enzymes, this compound aims to restore arginine levels in the tumor microenvironment, thereby enhancing anti-tumor immune responses.[1] This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the underlying biological pathways and experimental workflows.
This compound: Mechanism of Action
This compound targets both ARG1 and ARG2, which are overexpressed in various tumor types and contribute to an immunosuppressive tumor microenvironment by depleting L-arginine, an amino acid essential for T-cell function. By inhibiting arginases, this compound increases the bioavailability of L-arginine, which in turn promotes the proliferation and activation of cytotoxic T-lymphocytes and Natural Killer (NK) cells, leading to an enhanced anti-tumor immune response.
Comparative Efficacy of this compound Combination Therapies
Preclinical studies have evaluated this compound in combination with immune checkpoint inhibitors and chemotherapy. The following tables summarize the quantitative data from these studies, demonstrating the synergistic anti-tumor effects.
In Vivo Efficacy in CT26 Colorectal Carcinoma Model
Table 1: this compound in Triple Combination with Anti-PD-L1 and Epacadostat (IDO Inhibitor) [1]
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) |
| This compound (monotherapy) | 50 mg/kg, PO, BID | 33% |
| Epacadostat (monotherapy) | 30 mg/kg, PO, BID | 41% |
| Anti-PD-L1 (monotherapy) | 2.5 mg/kg, IP, QDx5 | 33% |
| This compound + Epacadostat + Anti-PD-L1 | As above | 87% |
Table 2: this compound in Combination with Anti-PD-1
| Treatment Group | Dosage | Median Survival |
| Vehicle | - | ~25 days |
| This compound (monotherapy) | 100 mg/kg, PO, BID | ~35 days |
| Anti-PD-1 (monotherapy) | 2.5 mg/kg, IP, QDx4 | ~38 days |
| This compound + Anti-PD-1 | As above | > 60 days |
Note: Median survival data is estimated from the Kaplan-Meier survival curve presented in the source.
Table 3: this compound in Combination with Gemcitabine
| Treatment Group | Efficacy Outcome |
| This compound + Gemcitabine | Superior antitumor efficacy resulting in controlled tumor growth and, in some cases, full regression. |
Note: Specific quantitative data for the this compound and gemcitabine combination from peer-reviewed publications is not currently available. The information is based on a company press release.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Syngeneic Tumor Model: CT26 Colorectal Carcinoma
Objective: To evaluate the in vivo anti-tumor efficacy of this compound as a monotherapy and in combination with other immunotherapies.
Animal Model:
-
Species: Mouse
-
Strain: BALB/c (female, 7-8 weeks old)
Tumor Implantation:
-
CT26 colorectal carcinoma cells are cultured in appropriate media.
-
A suspension of 5 x 10^5 CT26 cells is injected subcutaneously into the right flank of each mouse.
Treatment Regimen:
-
This compound and Epacadostat: Administered orally (PO) twice daily (BID).
-
Anti-PD-L1 Antibody: Administered intraperitoneally (IP) once daily on specific days of the study.
-
Anti-PD-1 Antibody: Administered intraperitoneally (IP) on a specified schedule.
-
Treatment is initiated 24 hours post-tumor implantation.
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Tumor volume is measured regularly using calipers (Volume = (width^2 x length)/2). TGI is calculated at the end of the study by comparing the mean tumor volume of the treated group to the vehicle control group.
-
Survival: Mice are monitored daily, and survival is recorded. Kaplan-Meier survival curves are generated to compare the different treatment groups.
Synergistic Signaling Pathways
The synergistic effect of this compound with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, is believed to stem from their complementary mechanisms of action. This compound enhances the availability of L-arginine, a critical fuel for T-cell effector function, while checkpoint inhibitors release the "brakes" on the immune system, allowing for a more robust and sustained anti-tumor response.
References
OATD-02: A New Frontier in Targeting Myeloid-Derived Suppressor Cells
A Comparative Analysis of the Dual Arginase Inhibitor OATD-02 in Oncology Research
Myeloid-derived suppressor cells (MDSCs) are key orchestrators of immunosuppression within the tumor microenvironment, posing a significant barrier to effective cancer immunotherapy. A primary mechanism employed by MDSCs is the depletion of L-arginine, an amino acid crucial for T-cell proliferation and function, through the enzymatic activity of arginase-1 (ARG1) and arginase-2 (ARG2). The development of small molecule inhibitors targeting these enzymes represents a promising strategy to reverse this immunosuppressive state. This guide provides a comparative analysis of this compound, a novel, potent dual inhibitor of ARG1 and ARG2, against other arginase inhibitors, supported by experimental data to empower researchers in the field of drug development.
Performance Comparison of Arginase Inhibitors
This compound distinguishes itself as a potent dual inhibitor of both ARG1 and ARG2, a feature that may offer a therapeutic advantage over more selective ARG1 inhibitors.[1][2] The ability to inhibit both isoforms, including the intracellular ARG2, is a key differentiator of this compound.[1][2]
Biochemical and Cellular Potency
This compound demonstrates strong inhibitory activity against both human arginase isoforms. In biochemical assays, this compound exhibits low nanomolar IC50 values for both ARG1 and ARG2, showcasing its dual-targeting capability.[1][3][4][5] This is in contrast to reference inhibitors like numidargistat (CB-1158), which show a preference for ARG1.[1]
| Inhibitor | Target(s) | hARG1 IC50 (nM) | hARG2 IC50 (nM) | Cellular IC50 (murine M2-polarized BMDMs) (µM) |
| This compound | ARG1/ARG2 | 17 ± 2[1] / 20[3][4][5] | 34 ± 5[1] / 14[4] / 39[3][5] | 1.1 ± 0.4[1] |
| Numidargistat (CB-1158) | ARG1 > ARG2 | 69 ± 2[1] / 86[6][7] | 335 ± 32[1] / 296[6][7] | 32 - 139[8] |
| nor-NOHA | Arginase | ~500[9] | - | 10 - 12[10][11] |
Pharmacokinetic Profile
This compound has been shown to be orally bioavailable with favorable pharmacokinetic properties across multiple species, suggesting its potential for clinical development.[4][5][8]
| Compound | Species | Oral Bioavailability (%) | Half-life (t½) |
| This compound | Mouse | 13[4][5] | - |
| Rat | 30[4][5] | - | |
| Dog | 61[4][5] | - | |
| Human (predicted) | 35[8] | ~33 hours[8] | |
| Numidargistat (CB-1158) | Human | - | 6 hours[2][12] |
In Vivo Efficacy
Preclinical studies in syngeneic mouse tumor models have demonstrated the anti-tumor efficacy of this compound, both as a monotherapy and in combination with other immunotherapies.[1][2] this compound treatment has been shown to significantly inhibit tumor growth.[1][5]
| Compound | Tumor Model | Administration | Key Findings |
| This compound | CT26 (colorectal carcinoma) | 100 mg/kg, p.o., BID | Significant tumor growth inhibition as monotherapy, superior to reference ARG1 inhibitor.[1] |
| Renca (kidney carcinoma) | - | Immunomodulatory effect, reflected by Treg inhibition.[1][2] | |
| B16F10 (melanoma) | 50 mg/kg, p.o., BID | 46% tumor growth inhibition (TGI).[3][5] | |
| Numidargistat (CB-1158) | Multiple syngeneic models | 100 mg/kg, p.o., BID | Reduced tumor growth as a single agent.[13] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound on MDSCs
This compound's primary mechanism of action involves the direct inhibition of ARG1 and ARG2 within the tumor microenvironment. MDSCs are a major source of these enzymes. By blocking arginase activity, this compound prevents the depletion of L-arginine. The restored L-arginine levels are then available for T-cells, promoting their proliferation, activation, and anti-tumor functions.
Caption: this compound inhibits ARG1/ARG2 in MDSCs, restoring L-arginine for T-cell function.
General Experimental Workflow for Arginase Inhibitor Evaluation
The evaluation of a novel arginase inhibitor like this compound typically follows a multi-step process, from initial biochemical screening to in vivo efficacy studies.
Caption: Workflow for testing arginase inhibitors from in vitro assays to in vivo models.
Experimental Protocols
Arginase Activity Assay
Objective: To determine the in vitro inhibitory activity of a compound against recombinant arginase 1 and 2.
Materials:
-
Recombinant human ARG1 and ARG2
-
L-arginine solution
-
Urea colorimetric detection kit
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the recombinant arginase enzyme to each well.
-
Add the serially diluted test compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the L-arginine substrate.
-
Incubate the reaction mixture for a specific duration (e.g., 60 minutes) at 37°C.
-
Stop the reaction according to the urea detection kit instructions.
-
Add the colorimetric reagents from the urea detection kit and incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of arginase inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
MDSC-Mediated T-Cell Suppression Assay
Objective: To assess the ability of a compound to reverse the immunosuppressive function of MDSCs on T-cell proliferation.
Materials:
-
Isolated MDSCs (e.g., from tumor-bearing mice or in vitro generated)
-
Isolated T-cells (e.g., from healthy donor splenocytes or peripheral blood mononuclear cells)
-
Cell proliferation dye (e.g., CFSE)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads)
-
Test compound (e.g., this compound)
-
Complete cell culture medium
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Label the T-cells with a cell proliferation dye like CFSE according to the manufacturer's protocol.
-
In a 96-well plate, co-culture the CFSE-labeled T-cells with isolated MDSCs at various ratios (e.g., 1:1, 1:2, 1:4 T-cell to MDSC).
-
Add the test compound at different concentrations to the co-culture wells. Include appropriate controls (T-cells alone, T-cells with MDSCs without compound).
-
Stimulate T-cell proliferation by adding anti-CD3/CD28 beads.
-
Incubate the plates for 3-4 days at 37°C in a CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).
-
Analyze the samples by flow cytometry, gating on the T-cell populations.
-
Determine the extent of T-cell proliferation by measuring the dilution of the CFSE dye.
-
Calculate the percentage of suppression by MDSCs and the reversal of suppression by the test compound.[14][15][16]
Syngeneic Mouse Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of an arginase inhibitor.
Materials:
-
Immunocompetent mice (e.g., BALB/c or C57BL/6)
-
Syngeneic tumor cell line (e.g., CT26, Renca, B16F10)
-
Test compound formulated for oral gavage or other appropriate administration route
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject a specific number of tumor cells (e.g., 1 x 10^6) subcutaneously or orthotopically into the flank of the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound at a specified dose and schedule, such as 100 mg/kg, p.o., BID) and the vehicle control to the respective groups.[1]
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immune cell infiltration).
-
Analyze the tumor growth data to determine the anti-tumor efficacy of the compound, often expressed as Tumor Growth Inhibition (TGI).[17]
References
- 1. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: a first-in-class dual ARG1/2 inhibitor capable of targeting intracellular ARG2 | BioWorld [bioworld.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Nor-NOHA acetate | Arginase inhibitor | Mechanism | Concentration [selleckchem.com]
- 10. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.glpbio.com [file.glpbio.com]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. MDSC Isolation and T Cell Suppression Assay [bio-protocol.org]
- 15. Protocol to assess the suppression of T-cell proliferation by human MDSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jitc.bmj.com [jitc.bmj.com]
Confirming OATD-02 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of OATD-02's in vivo target engagement with the alternative arginase inhibitor, numidargistat (CB-1158). The information presented is supported by experimental data to assist researchers in evaluating this compound's potential in cancer immunotherapy.
This compound: A Dual Inhibitor of Arginase 1 and 2
This compound is a first-in-class, orally available, small-molecule dual inhibitor of both arginase 1 (ARG1) and arginase 2 (ARG2).[1] These enzymes are critical regulators of L-arginine metabolism, an amino acid essential for T-cell proliferation and activation. By depleting L-arginine in the tumor microenvironment (TME), cancer cells can evade immune surveillance. This compound aims to reverse this immunosuppressive mechanism by inhibiting both ARG1 and ARG2, thereby restoring L-arginine levels and enhancing the anti-tumor immune response.
Comparative In Vitro Potency
Biochemical assays demonstrate this compound's potent and balanced inhibition of both human ARG1 and ARG2 isoforms compared to the predominantly ARG1-selective inhibitor, numidargistat (CB-1158).
| Compound | hARG1 IC50 (nM) | hARG2 IC50 (nM) |
| This compound | 20 | 39 |
| Numidargistat (CB-1158) | 86 | 296 |
In Vivo Target Engagement: Pharmacodynamic Marker Analysis
The primary method for confirming in vivo target engagement of arginase inhibitors is the measurement of L-arginine concentration in plasma and tumor tissue. Inhibition of ARG1 and ARG2 is expected to lead to a dose-dependent increase in L-arginine levels.
Experimental Protocols
In Vivo Murine Tumor Models
-
Animal Models: Studies utilized various syngeneic mouse tumor models, including colorectal (CT26), renal (Renca), and leukemia (K562).
-
Drug Administration: this compound and numidargistat were administered orally (p.o.) via gavage. Dosing schedules varied between studies, but a common regimen was twice daily (BID).
-
Sample Collection: At the end of the treatment period, blood samples were collected for plasma analysis, and tumors were excised for the preparation of tumor homogenates.
Measurement of L-arginine Concentration by LC-MS/MS
-
Sample Preparation:
-
Plasma: Proteins were precipitated from plasma samples using acetonitrile containing an internal standard (e.g., 13C6-Arginine). After centrifugation, the supernatant was collected and dried.
-
Tumor Tissue: Tumor tissues were homogenized in a suitable buffer. Proteins were then precipitated, and the supernatant was collected for analysis.
-
-
Chromatography: Samples were reconstituted and separated using a C18 or a polar-embedded column on a high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometry: The eluted analytes were detected using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. The transitions from the precursor ion to the product ion for L-arginine and the internal standard were monitored for quantification.
Arginase Activity Assay (Colorimetric)
This assay can be used to measure arginase activity in tissue homogenates.
-
Tissue Homogenization: Homogenize tissue samples in an ice-cold assay buffer.
-
Enzyme Activation: Add a solution containing MnCl2 to the lysate and heat to activate the arginase.
-
Hydrolysis Reaction: Incubate the activated lysate with an L-arginine solution to allow the conversion of L-arginine to urea and L-ornithine.
-
Urea Detection: Stop the reaction and measure the urea concentration using a colorimetric reagent that forms a colored complex with urea. The absorbance is read at a specific wavelength (e.g., 430 nm or 570 nm depending on the kit).
Signaling Pathways and Experimental Workflow
References
A Pre-clinical Comparative Guide to Arginase Inhibitors: OATD-02 vs. an ARG1-Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pre-clinical data for OATD-02, a novel dual arginase 1 (ARG1) and arginase 2 (ARG2) inhibitor, and a reference ARG1-selective inhibitor, CB-1158 (numidargistat). As this compound is currently in early-stage clinical development, this comparison focuses on available pre-clinical efficacy and safety data to inform research and drug development professionals.[1]
Executive Summary
This compound is a first-in-class, orally bioavailable, dual inhibitor of both ARG1 and ARG2.[2][3][4] Pre-clinical studies demonstrate its potential to modulate the tumor microenvironment by increasing L-arginine levels, thereby enhancing anti-tumor immune responses.[2][4] A key differentiator of this compound is its ability to inhibit intracellular ARG2, which is implicated in tumor cell metabolism and T-cell function, in addition to the extracellular ARG1 targeted by other inhibitors like CB-1158.[2][5] This dual inhibition may offer a broader and more potent anti-cancer effect.
Data Presentation: Quantitative Comparison
The following tables summarize the key pre-clinical quantitative data for this compound and the ARG1-selective inhibitor CB-1158.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) | Source |
| This compound | Human ARG1 | 17 ± 2 | [2] |
| Human ARG2 | 34 ± 5 | [2] | |
| Human ARG1 | 20 | [6] | |
| Human ARG2 | 14 | [7] | |
| Murine ARG1 | 39 | [6] | |
| Rat ARG1 | 28 | [6] | |
| CB-1158 (Numidargistat) | Human ARG1 | 69 ± 2 | [2] |
| Human ARG2 | 335 ± 32 | [2] | |
| Human ARG1 | 86 | [8] | |
| Human ARG2 | 296 | [8] |
Table 2: In Vivo Pre-clinical Efficacy
| Compound | Cancer Model | Dosing | Key Efficacy Findings | Source |
| This compound | CT26 (Colorectal) | 100 mg/kg, PO, BID | Significant tumor growth inhibition (TGI) of 48%.[9] Superior to ARG1-selective inhibitor (TGI 28%).[9] | [9] |
| Renca (Renal) | 75 mg/kg, PO, BID | Moderate TGI of 31%.[9] Showed immunomodulatory effects by decreasing Tregs.[4] | [4][9] | |
| K562 (Leukemia) | 50 mg/kg, PO, BID | Effectively inhibited proliferation of human K562 leukemic cells in vivo.[2][3] | [2][3] | |
| B16F10 (Melanoma) | 10 mg/kg, PO, BID | TGI of 43%.[7] | [7] | |
| CB-1158 (Numidargistat) | Multiple syngeneic models | 100 mg/kg, BID | Reduced tumor growth as a single agent.[10] | [10] |
| CT26, LLC, B16, 4T1 | Not specified | Reduced tumor growth.[11] | [11] |
Table 3: Pre-clinical Safety and Pharmacokinetics
| Compound | Key Safety/Tolerability Findings (Animal Models) | Oral Bioavailability (Animal Models) | Source |
| This compound | Well-tolerated in animal models.[2] Doses were adjusted to ensure safe drug exposure.[12] No reported mortality or body weight loss in a study with a related compound.[13] | Mouse: 13%, Rat: 30%, Dog: 61% | [6][7] |
| CB-1158 (Numidargistat) | Well-tolerated in rodents.[10] No dose-limiting toxicities or drug-related Grade 3 adverse events reported in a Phase 1 human study at initial doses. | High oral bioavailability in rodents.[10] | [10] |
Experimental Protocols
In Vitro Arginase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human ARG1 and ARG2.
Methodology:
-
Recombinant human ARG1 and ARG2 enzymes are used.[2]
-
The enzyme is incubated with various concentrations of the test compound.
-
The enzymatic reaction is initiated by the addition of L-arginine.
-
The rate of urea production, a product of arginase activity, is measured.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[2]
In Vivo Syngeneic Mouse Tumor Models
Objective: To evaluate the anti-tumor efficacy of the test compound in an immunocompetent animal model.
Methodology:
-
Cell Implantation: A specific number of cancer cells (e.g., CT26 colorectal carcinoma cells) are subcutaneously inoculated into the flank of syngeneic mice (e.g., BALB/c).[2]
-
Treatment Administration: Treatment with the test compound (e.g., this compound) or vehicle control is initiated, typically one day after tumor cell inoculation. The compound is administered orally (PO) at a specified dose and frequency (e.g., 100 mg/kg, twice daily (BID)).[9]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Efficacy Evaluation: At the end of the study, tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the vehicle control group.
-
Pharmacodynamic and Immunophenotyping Analysis (Optional): At study termination, blood and tumor samples may be collected to measure L-arginine levels and to analyze the immune cell populations within the tumor microenvironment via flow cytometry.[14]
Mandatory Visualization
Caption: Arginase Inhibition Signaling Pathway.
Caption: Pre-clinical Experimental Workflow.
References
- 1. molecure.com [molecure.com]
- 2. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arginase inhibitor this compound shows promise in cancer treatment | BioWorld [bioworld.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound: a first-in-class dual ARG1/2 inhibitor capable of targeting intracellular ARG2 | BioWorld [bioworld.com]
- 8. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molecure.com [molecure.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | A Novel Oral Arginase 1/2 Inhibitor Enhances the Antitumor Effect of PD-1 Inhibition in Murine Experimental Gliomas by Altering the Immunosuppressive Environment [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Novel arginase inhibitor shows promising efficacy and safety profile in colorectal carcinoma model | BioWorld [bioworld.com]
- 14. researchgate.net [researchgate.net]
OATD-02 clinical trial design and endpoints
An In-Depth Comparative Analysis of OATD-02 Clinical Trial Design and Endpoints
Introduction
This compound is a first-in-class, orally administered small-molecule inhibitor targeting both arginase 1 (ARG1) and arginase 2 (ARG2).[1][2][3][4][5] These enzymes are implicated in cancer progression and immune evasion through the depletion of L-arginine, an amino acid crucial for T-cell function.[4][6][7] By inhibiting both ARG1 and ARG2, this compound aims to restore L-arginine levels within the tumor microenvironment, thereby enhancing the anti-tumor immune response.[1][6] This guide provides a comprehensive overview of the clinical trial design and endpoints for this compound, alongside a comparison with another arginase inhibitor, Numidargistat (INCB001158), to offer a contextual understanding for researchers, scientists, and drug development professionals.
Mechanism of Action: The Dual Inhibition of ARG1 and ARG2
Arginase 1 and 2 are overexpressed in various cancers, contributing to an immunosuppressive tumor microenvironment.[6] ARG1, primarily cytosolic, and ARG2, located in the mitochondria, both hydrolyze L-arginine to ornithine and urea.[8] This depletion of L-arginine impairs the proliferation and activation of T-cells, hindering the body's natural anti-cancer immune response.[4][7] this compound's dual inhibitory action on both isoforms is designed to counteract this immunosuppression and potentially exert direct anti-tumor effects by modulating tumor metabolism.[1][7]
This compound Phase I Clinical Trial (this compound-C-01 / NCT05759923)
The first-in-human study of this compound is an open-label, multicenter, dose-escalation Phase I trial designed to assess its safety, tolerability, and preliminary anti-neoplastic activity.[1][5][6]
Trial Design and Endpoints
| Parameter | This compound (NCT05759923) |
| Phase | I |
| Title | First-in-human Phase I Study to Evaluate Safety, Tolerability and Antineoplastic Activity of this compound in Patients with Selected Advanced And/or Metastatic Solid Tumours |
| Status | Recruiting |
| Study Design | Open-Label, Dose-Escalation |
| Dose Escalation Model | Bayesian Optimal Interval (BOIN) Design[1][6] |
| Patient Population | Patients with advanced and/or metastatic solid tumors, including colorectal, ovarian, pancreatic, or renal cell carcinoma.[1][3][5][6] |
| Planned Enrollment | Up to 40 patients[1][5][6] |
| Treatment | This compound administered orally, once daily.[1][6] |
| Dose Levels | Planned exploration from 2.5 mg to 30 mg. A 20 mg daily dose has been reached without dose-limiting toxicities (DLTs), and higher doses are planned.[6][9] |
| Primary Endpoints | - Nature, frequency, and severity of Adverse Events (AEs)- Occurrence of Dose-Limiting Toxicities (DLTs)[1] |
| Secondary Endpoints | - Pharmacokinetic (PK) parameters of this compound (Cmax, tmax, Cmin, AUC0-24)- Pharmacodynamic (PD) parameters (Arginine in plasma/serum)- Anti-tumor activity: Objective Response Rate (ORR), Duration of Response (DoR), Progression-Free Survival (PFS)[1] |
| Exploratory Endpoints | - Concentrations of PD biomarkers in plasma (e.g., Ornithine, microRNA, ctDNA, cfDNA)[1] |
Comparative Analysis with Numidargistat (INCB001158)
Numidargistat (also known as CB-1158 or INCB001158) is another arginase inhibitor that has been evaluated in clinical trials, providing a valuable point of comparison for this compound.[4][10][11]
| Parameter | This compound | Numidargistat (INCB001158) (NCT02903914) |
| Target | Dual ARG1 and ARG2 inhibitor[1][2][3] | Predominantly an ARG1 inhibitor[11] |
| Phase I Design | Bayesian Optimal Interval (BOIN) dose escalation[1][6] | Traditional 3+3 dose escalation[12] |
| Patient Population | Advanced/metastatic solid tumors (colorectal, ovarian, pancreatic, renal cell carcinoma)[1][3][5][6] | Advanced/metastatic solid tumors (including NSCLC, CRC, SCCHN, RCC, Gastric, Bladder, and Melanoma)[12] |
| Monotherapy Dose Range | 2.5 mg to >20 mg once daily (ongoing)[6][9] | 50, 75, 100, or 150 mg twice daily[12][13] |
| Combination Therapy | Not yet in combination trials | Investigated in combination with Pembrolizumab[13][14][15] |
| Reported Monotherapy AEs | No DLTs observed up to 20 mg daily dose (as of early 2025)[9] | Most common related AEs were fatigue (9.3%) and nausea (9.3%). Grade ≥3 treatment-emergent AEs occurred in 45.8% of patients.[13] |
| Reported Efficacy | Clinical benefit (no progression per RECIST 1.1) observed in the first patient at 2.5 mg daily dose who completed 6 cycles.[1][6] | Limited anti-tumor activity observed with monotherapy.[14] |
Preclinical Supporting Data and Experimental Protocols
The advancement of this compound into clinical trials was supported by robust preclinical data demonstrating its potent inhibitory activity and anti-tumor efficacy.
In Vitro and In Vivo Studies
-
Enzymatic Assays : The inhibitory activity of this compound was determined using recombinant ARG1 and ARG2.[16]
-
Cell-based Assays : Cellular activity was assessed using primary hepatocytes and macrophages.[16]
-
In Vivo Models : Anti-tumor activity was evaluated in syngeneic models of colorectal and kidney carcinomas (CT26 and Renca) and an ARG2-dependent xenograft model of leukemia (K562).[16] In these models, this compound demonstrated dose-dependent tumor growth inhibition.[1][6]
A key preclinical finding was that this compound showed superior anti-tumor activity compared to a reference ARG1 inhibitor, which was attributed to its dual inhibition of both extracellular and intracellular arginases.[17]
Conclusion
This compound represents a promising therapeutic agent with a novel dual-inhibition mechanism targeting both ARG1 and ARG2. The ongoing Phase I clinical trial is designed to thoroughly evaluate its safety and preliminary efficacy in a range of solid tumors. The Bayesian Optimal Interval design allows for efficient dose determination. Early safety data appears favorable, with no dose-limiting toxicities observed at clinically relevant doses.
Compared to the predominantly ARG1 inhibitor Numidargistat, this compound's dual inhibitory profile may offer a more comprehensive approach to overcoming arginase-mediated immunosuppression. The results from the this compound-C-01 trial are eagerly awaited and will be crucial in determining the future clinical development path for this first-in-class molecule. The data gathered will provide valuable insights into the therapeutic potential of dual arginase inhibition in oncology.
References
- 1. molecure.com [molecure.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. molecure.com [molecure.com]
- 6. Pathophysiology of Arginases in Cancer and Efforts in Their Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Arginase 1 is a key driver of immune suppression in pancreatic cancer | eLife [elifesciences.org]
- 9. First-in-human Phase I Study to Evaluate Safety, Tolerability and Antineoplastic Activity of this compound in Patients with Selected Advanced And/or Metastatic Solid Tumours [clin.larvol.com]
- 10. incb001158 - My Cancer Genome [mycancergenome.org]
- 11. mdpi.com [mdpi.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. First-in-human phase 1 study of the arginase inhibitor INCB001158 alone or combined with pembrolizumab in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Safe Disposal of OATD-02: A Procedural Guide
For researchers, scientists, and drug development professionals engaged in pioneering work with the investigational arginase inhibitor OATD-02, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the proper disposal procedures for this compound, alongside essential information on its mechanism of action to foster a deeper understanding of its handling context.
Immediate Safety and Disposal Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general laboratory best practices for the disposal of research-grade chemical compounds should be strictly followed. The following step-by-step procedures are provided as a guide and should be adapted to comply with the specific guidelines and regulations of your institution and local authorities.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Place any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials into a clearly labeled, sealed container designated for solid chemical waste.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, labeled, and sealed container for liquid chemical waste.
-
Avoid mixing with other incompatible waste streams.
-
-
Sharps Waste:
-
Any needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
Step 3: Waste Labeling
All waste containers must be clearly and accurately labeled with:
-
The full chemical name: "this compound"
-
The primary hazard(s) (if known, otherwise handle as a potentially hazardous substance)
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Step 4: Storage of Waste
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should have secondary containment to mitigate spills.
Step 5: Final Disposal
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Never dispose of this compound down the drain or in regular trash.
Quantitative Profile of this compound
The following table summarizes key quantitative data for this compound based on available research, providing a quick reference for its pharmacological properties.
| Parameter | Value | Species | Reference |
| IC₅₀ (hARG1) | 20 nM | Human | [1] |
| IC₅₀ (hARG2) | 39 nM | Human | [1] |
| IC₅₀ (mARG1) | 39 nM | Mouse | [1] |
| IC₅₀ (rARG1) | 28 nM | Rat | [1] |
| Oral Bioavailability | 13% - 61% | Mouse, Rat, Dog | [1] |
Mechanism of Action: Signaling Pathway
This compound is a potent, orally bioavailable, dual inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[1][2][3][4] Arginases are enzymes that play a critical role in the tumor microenvironment by depleting L-arginine, an amino acid essential for the proliferation and function of T-cells.[3][5] By inhibiting ARG1 and ARG2, this compound restores L-arginine levels, thereby promoting an anti-tumor immune response.[3][5] This leads to the activation of Natural Killer (NK) cells and effector T-cells, which can then effectively target and eliminate cancer cells.[5]
Experimental Protocols
Detailed experimental protocols involving this compound can be found in the supplementary materials of the cited research articles. As a general guideline for in vitro experiments, this compound is typically dissolved in a suitable solvent, such as DMSO, to create a stock solution, which is then further diluted in cell culture media to the desired final concentration for treating cells. For in vivo studies, this compound has been administered via oral gavage.[1] Researchers should refer to the specific methodologies outlined in the relevant publications for precise details on dosage, administration, and analytical techniques.[4][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arginase 1/2 Inhibitor this compound: From Discovery to First-in-man Setup in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molecure.com [molecure.com]
- 6. mdpi.com [mdpi.com]
Safeguarding Your Research: A Comprehensive Guide to Handling OATD-02
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This document provides essential safety and logistical information for the handling of OATD-02, a potent, orally active dual inhibitor of Arginase 1 and 2. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, this guide consolidates best practices for handling chemical compounds of this nature, with a focus on procedural, step-by-step guidance to address key operational questions.
This compound is a boronic acid derivative with a molecular weight of 272.15 g/mol and the chemical formula C12H25BN2O4.[1] It is utilized in research settings, particularly in the context of cancer immunotherapy research.[2][3][4][5][6] As with any research chemical, adherence to strict safety protocols is crucial to minimize risk and ensure the integrity of experimental outcomes. All laboratory personnel must be trained on the proper handling and storage of chemical substances.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is essential. The following table summarizes the recommended PPE based on general laboratory safety standards for chemical compounds.[3][4][7][9][10][11]
| Body Part | Recommended PPE | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a risk of splashing. | Eye protection is mandatory in any area where chemicals are handled. Ensure that eyewear meets ANSI Z87.1 standards. |
| Hands | Chemical-resistant gloves (e.g., nitrile). | No single glove material offers universal protection. It is crucial to select gloves specifically resistant to the chemicals being used. Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contaminated. |
| Body | A laboratory coat. | Lab coats should be fully buttoned to provide maximum coverage. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended. |
| Respiratory | Use in a well-ventilated area. A certified chemical fume hood is required when handling the powder form or creating solutions. | Respiratory protection should be used in accordance with your institution's chemical hygiene plan and a risk assessment of the specific procedure. |
| Feet | Closed-toe shoes. | Footwear should fully cover the feet to protect against spills and falling objects. |
Operational Plans: From Receipt to Disposal
A clear and concise operational plan is critical for the safe and efficient use of this compound in a research setting.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. This compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] For shorter periods, it can be stored at 4°C for up to 2 years.[1] Solutions of this compound in solvent should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] All containers should be clearly labeled with the chemical name, date received, and any hazard warnings.[3][12]
Handling and Preparation of Solutions
All handling of this compound powder and preparation of solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[7][13] Before handling, ensure that all necessary PPE is correctly worn. Use dedicated spatulas and weighing boats for handling the powder. When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your laboratory supervisor. Small spills of solid material can be carefully swept up, avoiding the generation of dust, and placed in a sealed container for disposal. For liquid spills, use an appropriate absorbent material. In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7] Emergency eyewash stations and safety showers should be readily accessible and regularly tested.[7]
Disposal Plan: Responsible Waste Management
As this compound is a boronic acid derivative, it should be treated as hazardous chemical waste.[13]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused this compound powder and any contaminated disposable materials (e.g., weighing paper, gloves) in a designated, clearly labeled, and sealed hazardous waste container for solid organoboron compounds.[13] |
| Liquid Waste | Collect solutions containing this compound in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams. |
| Sharps Waste | Any needles or other sharps used in the handling of this compound should be disposed of in a designated sharps container. |
All waste must be disposed of in accordance with institutional, local, and national regulations for hazardous waste.
Experimental Workflow for Handling this compound
The following diagram illustrates a typical experimental workflow for handling a research chemical like this compound, from preparation to post-experiment procedures.
Caption: Step-by-step workflow for the safe handling of this compound.
Signaling Pathway of this compound Action
This compound acts as a dual inhibitor of Arginase 1 (ARG1) and Arginase 2 (ARG2). These enzymes are crucial in the urea cycle and play a role in regulating the availability of L-arginine, an amino acid essential for T-cell proliferation and function. By inhibiting ARG1 and ARG2, this compound increases the concentration of L-arginine, which can then be utilized by nitric oxide synthase (NOS) to produce nitric oxide (NO), a key signaling molecule in the immune response.
Caption: this compound inhibits ARG1 and ARG2, increasing L-arginine for NO production.
References
- 1. abmole.com [abmole.com]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. nationallaboratorysales.com [nationallaboratorysales.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. This compound Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. wilcoprime.com [wilcoprime.com]
- 8. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 9. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 12. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 13. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
